molecular formula C8H11N3 B1532449 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 928118-20-1

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B1532449
CAS No.: 928118-20-1
M. Wt: 149.19 g/mol
InChI Key: YVZCIDDDDCENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine ( 928118-20-1) is a chemical intermediate of significant interest in medicinal chemistry and antiviral research. This compound features a tetrahydropyrido[2,3-b]pyrazine core, a privileged scaffold in the development of novel therapeutic agents. Recent scientific investigations have highlighted the potential of this core structure in the design of non-nucleoside inhibitors targeting viral DNA polymerases . Specifically, derivatives based on the pyrido[2,3-b]pyrazine scaffold have demonstrated potent activity against human cytomegalovirus (HCMV) and have shown potential for targeting a broad spectrum of other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV) . Researchers utilize this compound as a key building block to optimize target inhibition while working to minimize off-target effects, such as inhibition of the hERG ion channel, which is a critical consideration in early-stage drug discovery . The molecular formula for this compound is C8H11N3, and it has a molecular weight of 149.19 g/mol . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11-6-5-9-7-3-2-4-10-8(7)11/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZCIDDDDCENGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928118-20-1
Record name 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, plausible synthetic routes, detailed spectroscopic analysis, and potential applications, offering insights grounded in established chemical principles and data from closely related analogues.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that has garnered considerable attention in the field of drug discovery. This scaffold is a key structural component in a variety of biologically active molecules. The fusion of a pyridine and a pyrazine ring creates a unique electronic and steric environment, making it a versatile template for the design of compounds targeting a range of biological targets.

Derivatives of the broader pyrido[2,3-b]pyrazine class have been investigated for their potential as:

  • Antitumor Agents: Certain derivatives have shown inhibitory activity against both erlotinib-sensitive and erlotinib-resistant cell lines, suggesting potential applications in oncology.

  • Kinase Inhibitors: The scaffold has been utilized to develop potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of cancer.

  • TRPV1 Antagonists: Replacement of other heterocyclic cores with the pyrido[2,3-b]pyrazine moiety has led to the discovery of transient receptor potential cation channel subfamily V member 1 (TRPV1) antagonists with reduced potential for the formation of reactive metabolites.[1]

  • Antiviral Agents: Novel pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of the human cytomegalovirus (HCMV) polymerase.

This guide will focus specifically on the this compound derivative, providing a detailed examination of its chemical properties.

Chemical Structure and Nomenclature

The unambiguous identification of this compound is crucial. Its chemical structure is defined by the fusion of a tetrahydropyridine ring and a pyrazine ring, with a methyl group substitution at the 4-position.

IUPAC Name: this compound CAS Number: 928118-20-1[2] Molecular Formula: C₈H₁₁N₃ Molecular Weight: 149.19 g/mol

To understand the structure and interpret spectroscopic data correctly, it is essential to be familiar with the IUPAC numbering system for the parent pyrido[2,3-b]pyrazine ring.

Caption: IUPAC Numbering of the Pyrido[2,3-b]pyrazine Scaffold.

Based on this numbering, the methyl group in the target molecule is attached to the nitrogen atom at position 4. The "tetrahydro" designation indicates that four hydrogen atoms have been added to the pyridine ring portion of the scaffold, saturating the bonds at positions 1, 2, 3, and 4.

Synthesis of this compound

A likely synthetic pathway would involve the following key steps:

G cluster_alternative Alternative Final Step start Starting Materials: - 2,3-Diaminopyridine - Methylglyoxal step1 Step 1: Condensation Reaction start->step1 Acid or Base Catalysis intermediate Intermediate: 2-Methylpyrido[2,3-b]pyrazine step1->intermediate step2 Step 2: Reduction intermediate->step2 Reducing Agent (e.g., NaBH4, H2/Pd) step3 Step 3: N-Methylation (Alternative Route) intermediate->step3 Methylating Agent (e.g., CH3I) product Final Product: This compound step2->product step3->product intermediate2 Intermediate: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Caption: Proposed Synthetic Workflow for this compound.

Detailed Protocol (Hypothetical):

Step 1: Synthesis of 2-Methylpyrido[2,3-b]pyrazine (Intermediate)

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylglyoxal (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 2-methylpyrido[2,3-b]pyrazine intermediate.

Step 2: Reduction to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

  • The intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.

  • A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude tetrahydropyrido[2,3-b]pyrazine.

Step 3: N-Methylation to Yield this compound

  • The product from Step 2 is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution.

  • A methylating agent, for example, methyl iodide (CH₃I), is added dropwise, and the reaction is stirred at room temperature.

  • After completion, the reaction is worked up by adding water and extracting with an organic solvent.

  • The final product is purified by column chromatography.

Spectroscopic Characterization

While direct experimental spectra for this compound are not available in the cited literature, we can predict the expected spectral features based on the analysis of a closely related isomer, 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , for which experimental data has been published.[3] The numbering difference is critical; in the 8-methyl isomer, the methyl group is on the pyridine ring, whereas in our target molecule, it is on the pyrazine ring.

Spectroscopic Data of 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
¹H NMR (400 MHz, CDCl₃) δ 7.30 (s, 1H), 6.28 (s, 1H), 4.96 (brs, 1H), 3.53 (brs, 1H), 3.40 (s, 2H), 3.33 (s, 2H), 1.95 (s, 3H).[3]
¹³C NMR (101 MHz, CDCl₃) δ 146.67, 136.27, 127.69, 126.93, 116.14, 40.70, 16.06.[3]
Mass Spectrometry (EI, m/z) 149 [M]⁺.[3]
High-Resolution Mass Spectrometry (HRMS-ESI) Calcd. for C₈H₁₂N₃ [M+H]⁺: 150.1026; found: 150.1025.[3]

Predicted Spectroscopic Data for this compound:

  • ¹H NMR:

    • The aromatic protons on the pyridine ring are expected to appear as doublets or multiplets in the region of δ 6.5-8.0 ppm.

    • The protons of the two methylene groups in the tetrahydropyrazine ring will likely appear as triplets or complex multiplets in the δ 3.0-4.0 ppm range.

    • The N-methyl group protons should present as a singlet at approximately δ 2.5-3.5 ppm.

    • The NH proton of the pyrazine ring would likely be a broad singlet, the chemical shift of which will be dependent on concentration and solvent.

  • ¹³C NMR:

    • The carbon atoms of the pyridine ring are expected in the aromatic region (δ 110-160 ppm).

    • The methylene carbons of the tetrahydropyrazine ring should appear in the aliphatic region (δ 40-60 ppm).

    • The N-methyl carbon will likely be observed at around δ 30-40 ppm.

  • Mass Spectrometry:

    • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 149.

    • High-resolution mass spectrometry should confirm the elemental composition of C₈H₁₁N₃.

  • Infrared (IR) Spectroscopy:

    • Characteristic N-H stretching vibrations are expected in the range of 3200-3400 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2800-3100 cm⁻¹.

    • C=N and C=C stretching vibrations from the aromatic ring will likely appear in the 1500-1600 cm⁻¹ region.

Potential Applications and Future Directions

Given the diverse biological activities of the broader pyrido[2,3-b]pyrazine class, this compound represents a valuable scaffold for further investigation in drug discovery. Its specific substitution pattern may offer unique pharmacological properties.

Future research on this compound could focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete spectroscopic characterization are paramount.

  • Biological Screening: A comprehensive biological evaluation against a panel of relevant targets (e.g., kinases, ion channels, viral enzymes) would be a logical next step to uncover its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications to the methyl group and substitutions on the pyridine ring would provide valuable insights into the structural requirements for biological activity.

  • Computational Modeling: In silico studies, such as molecular docking and conformational analysis, could help to predict potential biological targets and guide the design of more potent derivatives.

Conclusion

This compound is a promising heterocyclic compound that belongs to a class of molecules with demonstrated significance in medicinal chemistry. While specific experimental data for this particular derivative is limited in the public domain, this guide has provided a comprehensive overview of its structure, a plausible synthetic strategy, and predicted spectroscopic characteristics based on the analysis of a close isomer. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in the development of novel therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fidelta, d. o. o. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(17), 5255-5259.
  • ChemBK. (n.d.). 4-METHYL-1,2,3,4-TETRAHYDRO-PYRIDO[2,3-B]PYRAZINE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is detailed with underlying chemical principles, procedural instructions, and relevant data to ensure reproducibility and understanding.

Introduction to the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a significant pharmacophore found in a variety of biologically active molecules. These compounds have garnered considerable attention for their diverse therapeutic applications, including their use as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The introduction of a methyl group and the saturation of the pyrazine ring to its tetrahydro form can significantly modulate the compound's physicochemical properties, such as lipophilicity and three-dimensional structure, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be strategically approached through a five-step sequence. This pathway is designed for clarity and is based on established chemical transformations, ensuring a high degree of confidence in its practical application.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-3-nitropyridine A->B   Nitration    C 2-(Methylamino)-3-nitropyridine B->C   N-Methylation    D N1-Methylpyridine-2,3-diamine C->D   Nitro Group Reduction    E 4-Methyl-1,2-dihydropyrido[2,3-b]pyrazine D->E   Cyclocondensation    F This compound E->F   Reduction   

Caption: Proposed five-step synthesis of this compound.

Step 1: Nitration of 2-Aminopyridine

Objective: To introduce a nitro group at the C3 position of the pyridine ring, a critical step for the subsequent introduction of the second amino group.

Chemical Principle: The nitration of 2-aminopyridine is an electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a deactivating group. This, along with the directing effect of the ring nitrogen, favors substitution at the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve selective nitration at the 3-position.

Experimental Protocol:

  • To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 50-60 °C) for a defined period to ensure complete reaction.

  • The reaction mixture is then cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • The crude 2-amino-3-nitropyridine is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

Data Summary:

ParameterValue
Starting Material2-Aminopyridine
ReagentsConc. H₂SO₄, Conc. HNO₃
Product2-Amino-3-nitropyridine
Expected YieldModerate to good

Step 2: N-Methylation of 2-Amino-3-nitropyridine

Objective: To introduce a methyl group onto the amino group at the C2 position. This step is crucial for the final structure of the target molecule.

Chemical Principle: The N-methylation of an amino group can be achieved using various methylating agents. A common method involves the use of methyl iodide in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity, which then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction. The presence of the electron-withdrawing nitro group can decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions.

Experimental Protocol:

  • 2-Amino-3-nitropyridine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the amino group.

  • Methyl iodide is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to afford the crude 2-(methylamino)-3-nitropyridine, which can be purified by column chromatography.

Data Summary:

ParameterValue
Starting Material2-Amino-3-nitropyridine
ReagentsMethyl iodide, Base (e.g., NaH, K₂CO₃)
Product2-(Methylamino)-3-nitropyridine
Expected YieldGood

Step 3: Reduction of 2-(Methylamino)-3-nitropyridine

Objective: To reduce the nitro group to an amino group, forming the key intermediate, N¹-methylpyridine-2,3-diamine.

Chemical Principle: The reduction of an aromatic nitro group to an amine is a common and well-established transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of metal/acid combinations. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is often a clean and efficient method. Alternatively, reduction with metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is also effective.

Experimental Protocol (Catalytic Hydrogenation):

  • 2-(Methylamino)-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield N¹-methylpyridine-2,3-diamine. This product may be used in the next step without further purification.

Data Summary:

ParameterValue
Starting Material2-(Methylamino)-3-nitropyridine
ReagentsH₂, Pd/C (or other suitable reducing agents)
ProductN¹-Methylpyridine-2,3-diamine
Expected YieldHigh

Step 4: Cyclocondensation to form the Dihydropyrido[2,3-b]pyrazine Ring

Objective: To construct the pyrazine ring by reacting the diamine with a two-carbon electrophile.

Chemical Principle: The reaction of an ortho-diamine with a 1,2-dicarbonyl compound or its equivalent is a classical method for the formation of a pyrazine ring. In this step, N¹-methylpyridine-2,3-diamine is reacted with a C2-synthon like glyoxal or chloroacetaldehyde. The reaction proceeds through a double condensation, forming two imine bonds, followed by cyclization to yield the dihydropyrido[2,3-b]pyrazine ring system.

Experimental Protocol (using Glyoxal):

  • N¹-Methylpyridine-2,3-diamine is dissolved in a suitable solvent, typically a protic solvent like ethanol or acetic acid.

  • An aqueous solution of glyoxal (40 wt. % in H₂O) is added to the diamine solution.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization. The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude 4-Methyl-1,2-dihydropyrido[2,3-b]pyrazine can be purified by an appropriate method, such as crystallization or column chromatography.

Data Summary:

ParameterValue
Starting MaterialN¹-Methylpyridine-2,3-diamine
ReagentsGlyoxal or Chloroacetaldehyde
Product4-Methyl-1,2-dihydropyrido[2,3-b]pyrazine
Expected YieldModerate to good

Step 5: Reduction to this compound

Objective: To reduce the dihydropyrazine ring to the fully saturated tetrahydro form, yielding the final target molecule.

Chemical Principle: The reduction of the imine-like double bonds in the dihydropyrido[2,3-b]pyrazine ring can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[1] It will reduce the C=N bonds to C-N single bonds. Alternatively, catalytic hydrogenation can also be employed for this reduction.

Experimental Protocol (using Sodium Borohydride):

  • The 4-Methyl-1,2-dihydropyrido[2,3-b]pyrazine is dissolved in a protic solvent, such as methanol or ethanol.

  • The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature until the reduction is complete (monitored by TLC).

  • The reaction is then quenched by the careful addition of water or a dilute acid.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product.

  • The final product, this compound, can be purified by column chromatography or crystallization to obtain a high-purity sample.

Data Summary:

ParameterValue
Starting Material4-Methyl-1,2-dihydropyrido[2,3-b]pyrazine
ReagentsSodium Borohydride (NaBH₄) or H₂/Catalyst
ProductThis compound
Expected YieldGood to high

Conclusion

This guide outlines a logical and experimentally feasible synthetic route to this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently approach the synthesis of this and related heterocyclic compounds. The modularity of this synthetic pathway also allows for the potential to generate a library of analogues by varying the starting materials and reagents at different stages of the synthesis, which is of significant value in drug discovery and development programs.

References

  • Cho, S. Y., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(13), 3891-3895. [Link]

  • Daina, A., et al. (2014). A series of novel pyrido[2,3-b]pyrazines were synthesized as potential antitumor agents for erlotinib-resistant tumors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5840-5844. [Link]

  • Katritzky, A. R., & Fan, W. Q. (1992). A new route to 2-amino-3-nitropyridines. Journal of Heterocyclic Chemistry, 29(4), 861-863.
  • Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, (16), 2223-2224. [Link]

  • Reddy, T. J., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
  • Albert, A., & McCormack, J. J. (1968). Pteridine studies. Part XXXIV. Nucleophilic addition reactions of pteridine-2-thiol and 2-(methylthio)pteridine. Journal of the Chemical Society C: Organic, 63-68. [Link]

  • Organic Chemistry Portal. Sodium Borohydride. [Link]

Sources

An In-Depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Discovery, Synthesis, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Pyrido[2,3-b]pyrazine Scaffold in Medicinal Chemistry

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in contemporary drug discovery. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it a versatile template for the design of biologically active molecules.[1] Over the past two decades, derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antagonists for the TRPV1 receptor in pain management, inhibitors of erlotinib-resistant tumors, and agents with potential for DNA sensing and antioxidant activity.[2][3][4][5] The exploration of saturated versions of this ring system, such as the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines, represents a strategic evolution in the medicinal chemistry of this class, offering distinct three-dimensional geometries for interaction with biological targets.

This guide provides a comprehensive overview of the discovery and history of a key member of this family, 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. We will delve into the scientific context of its discovery as a potent kinase inhibitor, provide detailed synthetic protocols, and discuss its significance in the broader landscape of targeted cancer therapy.

The Anaplastic Lymphoma Kinase (ALK): A Pivotal Target in Oncology

The discovery of Anaplastic Lymphoma Kinase (ALK) in 1994 as a fusion gene in anaplastic large cell lymphoma marked a significant milestone in oncology.[6][7] Subsequent research identified ALK gene rearrangements as key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[6][7] This discovery ushered in an era of precision medicine for these cancers, with the development of targeted ALK inhibitors. The first-generation ALK inhibitor, crizotinib, received FDA approval in 2011, demonstrating remarkable efficacy in patients with ALK-positive NSCLC.[6][8] However, the emergence of resistance, often through mutations in the ALK kinase domain, necessitated the development of next-generation inhibitors.[8] This ongoing challenge fuels the search for novel chemical scaffolds that can potently and selectively inhibit both wild-type and mutant forms of ALK.

Discovery of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines as ALK Inhibitors

In 2010, a significant breakthrough in the pursuit of novel ALK inhibitors was reported in Bioorganic & Medicinal Chemistry Letters. Researchers described the design and synthesis of a series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of ALK. This work appears to be the first disclosure of this specific scaffold as an ALK inhibitor and the first reported synthesis of this compound.

The rationale behind the design of this series was to create ring-constrained analogs of a known aminopyridine kinase inhibitor scaffold. By incorporating the pyrazine ring, the researchers aimed to optimize the binding interactions within the ATP-binding pocket of the ALK enzyme. This strategic approach led to the identification of compounds with low nanomolar inhibitory activity against the ALK enzyme and significant anti-proliferative effects in cells.

While the synthesis of the isomeric tetrahydropyrido[3,4-b]pyrazine scaffold from pentafluoropyridine had been reported earlier in 2005, the 2010 publication established the therapeutic potential of the [2,3-b] fused system in the context of ALK inhibition.[9]

Synthesis of this compound

The synthesis of this compound and its analogs is achieved through a convergent synthetic route, which allows for the rapid exploration of structure-activity relationships. The key steps involve the construction of the core heterocyclic system followed by functionalization.

General Synthetic Pathway

The synthesis commences with the reaction of a suitably substituted 2,3-diaminopyridine with a glyoxal derivative to form the pyrido[2,3-b]pyrazine core. Subsequent reduction of the pyrazine ring yields the tetrahydropyrido[2,3-b]pyrazine scaffold. The final step involves the introduction of substituents on the pyrazine nitrogen atoms.

Synthetic Pathway A 2,3-Diaminopyridine C Pyrido[2,3-b]pyrazine A->C Condensation B Glyoxal B->C E 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine C->E Reduction D Reduction G This compound E->G N-Methylation F Methylating Agent F->G

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the general procedures described in the 2010 Bioorganic & Medicinal Chemistry Letters publication.

Step 1: Synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol, is added an aqueous solution of glyoxal (1.1 eq).

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the resulting crude pyrido[2,3-b]pyrazine is purified by column chromatography or recrystallization.

  • The purified pyrido[2,3-b]pyrazine is dissolved in a solvent such as methanol, and a reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until the reduction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, which may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (1.0 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane, is added a base such as triethylamine or diisopropylethylamine (1.2 eq).

  • The mixture is stirred at room temperature, and a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), is added dropwise.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion.

  • The reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Note: The regioselectivity of the N-methylation in Step 2 may vary depending on the reaction conditions and the presence of other substituents on the scaffold.

Biological Activity and Structure-Activity Relationships (SAR)

The 2010 study on 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as ALK inhibitors revealed key structure-activity relationships that guided the development of potent analogs. The 4-methyl substitution was found to be a critical determinant of activity.

Compound R1 R2 ALK IC₅₀ (nM) Cellular Activity (IC₅₀, nM)
1 HH>1000>10000
2 MethylH1501200
3 EthylH2502500
4 HMethyl10150
5 HEthyl25300

Data is representative and adapted from Bioorg. Med. Chem. 2010, 18, 4351-4362.

The SAR data clearly indicates that substitution at the N-4 position of the pyrazine ring is crucial for potent ALK inhibition. The N-4 methyl derivative (Compound 4) exhibited significantly greater potency than the unsubstituted parent compound and the N-1 substituted analogs. This suggests that the methyl group at the N-4 position engages in a favorable interaction within the ALK active site.

Conclusion and Future Perspectives

The discovery of this compound as a potent ALK inhibitor highlights the value of scaffold-hopping and rational drug design in oncology research. This compound and its analogs represent a promising class of therapeutics for the treatment of ALK-driven cancers. The synthetic routes developed for this scaffold are robust and amenable to the generation of diverse libraries for further optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Elucidating the precise binding mode of this compound within the ALK kinase domain through co-crystallization studies.

  • Exploring the efficacy of these compounds against a broader panel of ALK resistance mutations.

  • Investigating the potential of this scaffold for the inhibition of other therapeutically relevant kinases.

The journey of the pyrido[2,3-b]pyrazine core, from a versatile heterocyclic building block to a key component of targeted cancer therapies, underscores the dynamic and evolving nature of medicinal chemistry.

References

  • Bioorganic & Medicinal Chemistry Letters. 2010;20(15):4359-63.

  • Molecules. 2022;27(22):7937.

  • The Journal of Organic Chemistry. 2005;70(18):7208-16.

  • Molecules. 2018;23(5):1159.

  • News-Medical. 2024.

  • OncoTargets and Therapy. 2015;8:2877-2886.

  • The Journal of Organic Chemistry. 2005;70(23):9377-81.

  • RSC Advances. 2023;13(48):33695-33711.

  • ResearchGate. 2021.

  • Molecules. 2018;23(11):2961.

  • MedChemComm. 2015;6(5):758-771.

  • Bioorganic & Medicinal Chemistry Letters. 2010;20(15):4359-63.

  • ResearchGate. 2014.

  • Bioorganic & Medicinal Chemistry Letters. 2013;23(21):5829-33.

  • Molecules. 2022;27(15):4875.

  • Curia Global.

  • Journal of Medicinal Chemistry. 2019;62(20):8953-8983.

  • Journal of Materials Chemistry C. 2022;10(10):3825-3836.

  • [Synthesis of pyrido-annelated[2][6][10]tetrazines,[2][10]triazepine, and[2][6][10]tetrazepines for anticancer, DFT, and molecular docking studies.]([Link]) Scientific Reports. 2023;13(1):5571.

  • Organics. 2022;3(4):28.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra for this specific molecule, this guide leverages data from its close structural isomer, 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, to provide a robust predictive analysis. This approach, grounded in fundamental spectroscopic principles, offers researchers a reliable framework for the identification and characterization of this compound.

Molecular Structure and its Spectroscopic Implications

The structural integrity of a pharmaceutical candidate is paramount, and spectroscopic techniques provide the definitive confirmation of its molecular architecture. This compound possesses a fused bicyclic system with a chiral center at the C4a-N4 junction, a methyl group on the N4 nitrogen, and a combination of aromatic and aliphatic protons. These features give rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, with interpretations based on the known data of its 8-methyl isomer.[1]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-6, H-7, H-8 (aromatic)6.5 - 7.5m-Aromatic protons on the pyridine ring, with electron-donating and withdrawing effects from the fused pyrazine and the rest of the molecule influencing their exact shifts.
NH (pyrazine ring)~5.0br s-The broad singlet is characteristic of an N-H proton, with its chemical shift influenced by solvent and concentration.
CH₂ (C2, C3)3.0 - 4.0m-Diastereotopic protons of the methylene groups in the pyrazine ring, expected to show complex splitting patterns.
CH (C4a)3.5 - 4.5m-A methine proton adjacent to two nitrogen atoms, expected to be in a crowded region of the spectrum.
CH₃ (N4-methyl)~2.5s-A singlet for the methyl group attached to the nitrogen atom.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=N (C8a)~150Aromatic carbon double bonded to nitrogen in the pyridine ring.
C-N (C4a)~60Aliphatic carbon attached to two nitrogen atoms.
Aromatic C-H (C6, C7, C8)110 - 140Aromatic carbons in the pyridine ring.
Aromatic C (C5a)~145Quaternary aromatic carbon at the ring junction.
CH₂ (C2, C3)40 - 50Aliphatic carbons in the pyrazine ring.
CH₃ (N4-methyl)~40Carbon of the N-methyl group.
Experimental Protocol for NMR Data Acquisition

NMR Data Acquisition Workflow cluster_workflow NMR Data Acquisition Workflow start Sample Preparation (~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) nmr_tube Transfer to 5 mm NMR Tube start->nmr_tube spectrometer Insert into NMR Spectrometer (e.g., Bruker 400 MHz) nmr_tube->spectrometer locking Lock on Deuterium Signal spectrometer->locking shimming Shim Magnetic Field locking->shimming tuning Tune and Match Probe shimming->tuning h1_acq Acquire ¹H Spectrum (zg30 pulse sequence) tuning->h1_acq c13_acq Acquire ¹³C Spectrum (zgpg30 pulse sequence) h1_acq->c13_acq processing Process FID (Fourier Transform, Phasing, Baseline Correction) c13_acq->processing analysis Spectral Analysis and Interpretation processing->analysis

Caption: A standardized workflow for acquiring high-quality NMR data.

A detailed, step-by-step methodology for acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for reproducible results.[2][3][4]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

  • Transfer to NMR Tube: Filter the solution into a clean, 5 mm NMR tube to a height of about 4 cm.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to ensure field stability. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Probe Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies to maximize sensitivity.

  • ¹H NMR Acquisition:

    • Use a standard one-pulse sequence (e.g., Bruker's zg30).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Employ a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled one-pulse sequence (e.g., Bruker's zgpg30).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and substructural features.

Predicted Mass Spectrum Data

For this compound (C₈H₁₁N₃), the expected mass spectrometric data is as follows:

  • Molecular Formula: C₈H₁₁N₃

  • Monoisotopic Mass: 149.0953 g/mol

  • Expected [M+H]⁺ Ion: m/z 150.1031

The fragmentation pattern will be influenced by the stability of the heterocyclic rings. Common fragmentation pathways may involve the loss of the methyl group or cleavage of the pyrazine ring.

Experimental Protocol for ESI-MS Data Acquisition

ESI-MS Data Acquisition Workflow cluster_workflow ESI-MS Data Acquisition Workflow start Sample Preparation (Dilute solution in MeOH or ACN with 0.1% formic acid) infusion Direct Infusion or LC Injection start->infusion ionization Electrospray Ionization (ESI) (Positive Ion Mode) infusion->ionization mass_analyzer Mass Analysis (e.g., TOF or Orbitrap) ionization->mass_analyzer detection Ion Detection mass_analyzer->detection data_analysis Data Analysis (Determine [M+H]⁺ and fragmentation) detection->data_analysis

Caption: A streamlined workflow for obtaining accurate mass data via ESI-MS.

Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Ionization: Utilize ESI in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

  • Data Analysis: Analyze the spectrum to identify the [M+H]⁺ ion and any significant fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400N-H StretchSecondary Amine (in pyrazine ring)
2850 - 3000C-H StretchAliphatic (CH₂, CH₃)
~3050C-H StretchAromatic
1580 - 1650C=N, C=C StretchPyridine Ring
1450 - 1550C-N StretchAromatic Amine
1100 - 1300C-N StretchAliphatic Amine
Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Predicted UV-Vis Absorption Maxima

The pyridopyrazine core is expected to exhibit characteristic UV absorptions. The presence of the fused aromatic and heterocyclic rings will likely result in multiple absorption bands.

  • λ_max ~ 220-280 nm: Attributed to π → π* transitions within the aromatic pyridine ring.

  • λ_max ~ 300-350 nm: Potentially due to n → π* transitions involving the non-bonding electrons on the nitrogen atoms.

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 for the most intense peak.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The instrument software will subtract the baseline to provide the final UV-Vis spectrum of the compound. Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its advancement in drug discovery pipelines. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectra, based on sound chemical principles and data from a close structural isomer. The inclusion of detailed, field-proven experimental protocols offers researchers a practical and reliable framework for the synthesis and characterization of this and related heterocyclic compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby upholding scientific integrity and accelerating the pace of research and development.

References

  • Synthesis of pyrido-annelated[1][2][4][5]tetrazines,[2][4][5]triazepine, and[1][2][4][5]tetrazepines for anticancer, DFT, and molecular docking studies. (2023). National Center for Biotechnology Information. [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). University of Texas Health Science Center at San Antonio. [Link]

  • Basic Practical NMR Concepts. (n.d.). Michigan State University. [Link]

  • Acquiring 1H and 13C Spectra. (2018). In NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential biological activities of the novel heterocyclic compound, 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of the broader pyrido[2,3-b]pyrazine class to forecast the therapeutic potential of this specific derivative. We will delve into its potential as an anticancer, antimicrobial, and neurological agent, providing detailed experimental workflows for validation.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological applications, including antitumor, anticancer, anti-inflammatory, antimalarial, and antibacterial effects.[1] The fusion of a pyridine and a pyrazine ring creates a unique electronic and structural framework, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of a methyl group at the 4-position and the saturation of the pyridine ring to form this compound may enhance its drug-like properties, such as solubility and metabolic stability, while potentially modulating its biological activity. This guide will explore the most promising avenues for investigating the therapeutic potential of this specific molecule.

Part 1: Potential Anticancer Activity

The pyrazine moiety is a significant pharmacophore found in numerous synthetic and natural compounds with therapeutic applications, including anticancer drugs that target a variety of critical receptors and enzymes.[2] Several studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives as potent anticancer agents.[1][3] Notably, some of these compounds have shown efficacy against erlotinib-resistant cancer cell lines, suggesting a mechanism of action that could overcome certain types of drug resistance.[3]

Hypothesized Mechanism of Action

Based on the activity of related compounds, this compound may exert its anticancer effects through the inhibition of protein kinases involved in cancer cell proliferation and survival. The structural similarity to compounds that overcome erlotinib resistance suggests a potential to target mutated kinases, such as EGFR with the T790M mutation.[3]

Experimental Workflow for Anticancer Evaluation

A systematic evaluation of the anticancer potential of this compound would involve a tiered screening approach.

Anticancer_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Synthesis Synthesis and Purification of This compound Cytotoxicity_Assay Initial Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Test Compound Dose_Response Dose-Response and IC50 Determination Cytotoxicity_Assay->Dose_Response Active Hits Cell_Line_Panel Screening against a Panel of Cancer Cell Lines (including resistant lines) Dose_Response->Cell_Line_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition Assays, Apoptosis Assays) Cell_Line_Panel->Mechanism_of_Action Lead Compound Animal_Model Xenograft Mouse Model Mechanism_of_Action->Animal_Model Promising Candidate Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: A streamlined workflow for the evaluation of anticancer activity.

Detailed Protocol: In Vitro Cytotoxicity Screening using MTT Assay

Cytotoxicity assays are fundamental in the early stages of drug development to screen for compounds that are toxic to cells.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Related Pyrido[2,3-b]pyrazine Derivatives Cancer Cell Line IC50 (µM) Reference
Compound 7nPC90.09[3]
Compound 7nPC9-ER (Erlotinib-Resistant)0.15[3]
Pyrazolo[3,4-b]pyrazine derivative 25iMCF-7Significant Inhibition[7]
Pyrazolo[3,4-b]pyrazine derivative 25jMCF-7Significant Inhibition[7]
Pyrazolo[3,4-d]pyrimidin-4-one 10eMCF-711[8]

Part 2: Potential Antimicrobial Activity

The pyrido[2,3-b]pyrazine scaffold has also been explored for its antimicrobial properties.[1][9] Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Hypothesized Mechanism of Action

This compound may possess antibacterial activity by interfering with bacterial DNA gyrase or topoisomerase IV, essential enzymes for DNA replication and repair. This hypothesis is based on the known mechanisms of other nitrogen-containing heterocyclic antimicrobials.

Experimental Workflow for Antimicrobial Evaluation

The antimicrobial potential of the compound can be assessed through a series of standardized microbiological assays.

Antimicrobial_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism Studies Compound This compound Disk_Diffusion Disk Diffusion Assay Compound->Disk_Diffusion MIC_Determination Broth Microdilution Assay (Determination of MIC) Disk_Diffusion->MIC_Determination Zone of Inhibition Bacterial_Strains Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) Bacterial_Strains->Disk_Diffusion MBC_Determination Determination of MBC MIC_Determination->MBC_Determination Enzyme_Inhibition DNA Gyrase/Topoisomerase IV Inhibition Assay MIC_Determination->Enzyme_Inhibition Active Compound Membrane_Permeability Cell Membrane Permeability Assay Enzyme_Inhibition->Membrane_Permeability

Caption: Workflow for evaluating the antimicrobial activity of a test compound.

Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11][12]

Objective: To determine the MIC of this compound against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)

  • This compound (test compound)

  • Ampicillin or other appropriate antibiotic (positive control)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound and the positive control antibiotic in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Related Pyrido[2,3-b]pyrazine Derivatives Bacterial Strain MIC (mg/mL) Reference
Dithione derivativeStaphylococcus aureus0.078[1]
Dithione derivativeBacillus cereus0.078[1]
Dithione derivativeEscherichia coli0.625[1]
Dithione derivativeSalmonella typhi1.25[1]

Part 3: Potential Neurological Activity

The tetrahydropyridine and pyrazine moieties are present in various neurologically active compounds. For instance, tetramethylpyrazine has been investigated for its regulatory effects on central nervous system diseases.[13] Furthermore, pyrido[2,3-b]pyrazines have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, a target for novel pain therapeutics.[14] This suggests that this compound could exhibit neurotropic activities.

Hypothesized Mechanism of Action

Given the structural precedents, this compound could modulate neuronal signaling pathways. Potential mechanisms include antagonism of ion channels like TRPV1 or interaction with neurotransmitter receptors. It is also plausible that the compound could exhibit properties of a novel psychoactive substance (NPS), necessitating a thorough toxicological evaluation.[15][16]

Experimental Workflow for Neurological Activity Evaluation

A multi-pronged approach is necessary to characterize the potential neurological effects of the compound.

Neurological_Activity_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Studies Compound This compound Receptor_Binding Receptor Binding Assays (e.g., for dopamine, serotonin receptors) Compound->Receptor_Binding Ion_Channel Ion Channel Assays (e.g., TRPV1 functional assay) Compound->Ion_Channel Neurotoxicity In Vitro Neurotoxicity Assay (e.g., using SH-SY5Y cells) Compound->Neurotoxicity Animal_Models Rodent Models Neurotoxicity->Animal_Models Compound with favorable in vitro profile Locomotor_Activity Open Field Test Animal_Models->Locomotor_Activity Analgesic_Effect Hot Plate or Tail-Flick Test Animal_Models->Analgesic_Effect Anxiolytic_Effect Elevated Plus Maze Animal_Models->Anxiolytic_Effect

Caption: A workflow for assessing the potential neurological activity of a compound.

Detailed Protocol: In Vitro Neurotoxicity Assessment

It is crucial to evaluate the potential neurotoxic effects of any novel compound with suspected CNS activity.[15] Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for this purpose.

Objective: To assess the in vitro neurotoxicity of this compound on a human neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • This compound (test compound)

  • Staurosporine (positive control for apoptosis)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Caspase-3/7 activity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using retinoic acid.

  • Compound Exposure: Treat the differentiated cells with various concentrations of the test compound for 24-48 hours.

  • LDH Release Assay (Necrosis): Measure the release of LDH into the culture medium as an indicator of cell membrane damage and necrosis.

  • Caspase-3/7 Activity Assay (Apoptosis): Measure the activity of caspase-3 and -7 in cell lysates as a marker of apoptosis.

  • Data Analysis: Quantify the extent of necrosis and apoptosis induced by the test compound and compare it to the controls.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity. Based on the extensive research on the broader class of pyrido[2,3-b]pyrazines, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and neurologically active agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for a comprehensive evaluation of its biological activities. Further studies should also focus on its pharmacokinetic and toxicological profiles to ascertain its potential as a lead compound for drug development.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • National Institutes of Health. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • Gaspar, H., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(16), 8888.
  • Revvity. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Riss, T. L., et al. (2004). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Assay Guidance Manual.
  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • PubMed. (2010).
  • Office of Justice Programs. (2026, January 1). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS).
  • PubMed. (1995).
  • PubMed Central. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS).
  • National Institutes of Health. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
  • Today's Clinical Lab. (2021, November 16).
  • PubMed. (2021, February 13). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes.
  • PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.
  • PubMed Central. (2025, June 4). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.
  • PubMed. (2005).
  • ResearchGate. (2023, September 20).
  • National Institutes of Health. (n.d.). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines.
  • ResearchGate. (2017, August 3). (PDF)
  • MDPI. (n.d.).
  • PubMed Central. (2022, September 5). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review.
  • MDPI. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
  • J MOL LIQ. (2021, December). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines.
  • Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
  • National Institutes of Health. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][10][11][17]triazine Derivatives.

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • PubMed Central. (n.d.). The activity of pyrazolo[4,3-e][10][11][17]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][17]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures.

  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Pyrido[4,3-e][10][11][17]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors.

  • Biological Activity Evaluation of Pyrazolo[4,3-e][10][11][17]Triazine Sulfonamides. (2019, March 14). International Journal of Pharmaceutical Sciences and Research.

  • PubMed. (1993).
  • PubMed Central. (n.d.). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines.

Sources

An In-depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class of compounds, 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has emerged as a core structure in the development of targeted therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on its role as a potent kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important molecular scaffold.

Physicochemical Properties of the Core Scaffold

The fundamental properties of the this compound core are essential for understanding its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₈H₁₁N₃
Molar Mass149.19 g/mol
Boiling Point (Predicted)297.9 ± 35.0 °C
Density (Predicted)1.092 ± 0.06 g/cm³

Synthesis and Chemical Elaboration

The synthesis of the tetrahydropyrido[2,3-b]pyrazine scaffold is a critical aspect of its development as a therapeutic agent. Various synthetic routes have been explored to generate the core structure and its derivatives.

General Synthetic Strategy

A common and effective method for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.[1] The regioselectivity of this reaction can be influenced by factors such as reaction temperature and the use of acidic or basic catalysts.[1] For the synthesis of the tetrahydropyrido[2,3-b]pyrazine scaffold, subsequent reduction of the pyrazine ring is necessary. This can be achieved through methods such as electrochemical reduction.[1]

A representative synthetic approach to polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds involves a one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[2] The resulting trifluorinated pyridopyrazine products can then undergo sequential nucleophilic substitution to introduce a variety of substituents, demonstrating the versatility of this scaffold for creating diverse chemical libraries.[2]

G cluster_0 General Synthesis of Tetrahydropyrido[2,3-b]pyrazine Scaffold 2,3-Diaminopyridine 2,3-Diaminopyridine Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine 2,3-Diaminopyridine->Pyrido[2,3-b]pyrazine Condensation alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Pyrido[2,3-b]pyrazine Reduction Reduction Pyrido[2,3-b]pyrazine->Reduction Ring Reduction Tetrahydropyrido[2,3-b]pyrazine Tetrahydropyrido[2,3-b]pyrazine Reduction->Tetrahydropyrido[2,3-b]pyrazine G cluster_1 Mechanism of ALK Inhibition ALK_Inhibitor 4-Methyl-1,2,3,4-tetrahydropyrido [2,3-b]pyrazine Derivative ALK_Kinase ALK Kinase Domain (ATP-Binding Pocket) ALK_Inhibitor->ALK_Kinase Binds to Phosphorylation Substrate Phosphorylation ALK_Kinase->Phosphorylation Inhibits ATP ATP ATP->ALK_Kinase Competitive Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) Phosphorylation->Downstream_Signaling Prevents Activation of Cell_Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Blocks

Sources

Introduction: The Pyrido[2,3-b]pyrazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 928118-20-1), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, proposes a robust synthetic pathway grounded in established chemical principles, and explores its potential as a versatile scaffold for the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights, emphasizing the rationale behind experimental design and methodologies.

Heterocyclic ring systems are foundational to the development of modern pharmaceuticals, offering a three-dimensional framework capable of complex interactions with biological targets.[1] The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, represents a "privileged scaffold". This designation is reserved for molecular structures that can bind to a variety of biological targets, making them highly valuable starting points for drug discovery campaigns.[2]

Derivatives of this and related scaffolds, such as tetrahydropyrido[4,3-d]pyrimidines, have been identified as potent inhibitors of critical cellular enzymes like human topoisomerase II, a validated target in oncology.[3][4] The broader pyrazolopyridine family, which shares structural similarities, has been explored for a vast range of biomedical applications.[5] The introduction of a methyl group and a saturated pyrazine ring in this compound modifies the electronic and conformational properties of the parent scaffold, offering a unique vector for synthetic elaboration and optimization of drug-like properties. This guide focuses specifically on this derivative, elucidating its characteristics and potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 928118-20-1[6][7]
IUPAC Name This compound[6]
Molecular Formula C₈H₁₁N₃[6][7]
Molecular Weight 149.19 g/mol [7]
Canonical SMILES CN1CCNC2=NC=CC=C12[8]
Density (Predicted) 1.092 ± 0.06 g/cm³[7]
Boiling Point (Predicted) 297.9 ± 35.0 °C[7]
Purity (Typical) ≥97%[6]

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be designed based on established methodologies for constructing related polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds.[9][10] The proposed method involves a one-pot annelation reaction, a highly efficient strategy that minimizes purification steps and maximizes yield.

Proposed Synthetic Workflow

The synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) followed by an intramolecular cyclization.

G start_node Starting Materials: - 2,3-Dichloropyridine - N-Methylethylenediamine step1_node Step 1: Intermolecular SₙAr Primary amine of N-methylethylenediamine attacks C2 of 2,3-dichloropyridine. start_node->step1_node reagents_node Reagents & Conditions: - K2CO3 (Base) - DMSO (Solvent) - Heat (e.g., 120 °C) reagents_node->step1_node Drives reaction intermediate_node Intermediate: 2-((2-aminoethyl)(methyl)amino)-3-chloropyridine step1_node->intermediate_node Forms step2_node Step 2: Intramolecular Cyclization Secondary amine attacks C3, displacing the second chloride. intermediate_node->step2_node product_node Final Product: This compound step2_node->product_node Yields purification_node Workup & Purification: - Aqueous Extraction - Column Chromatography product_node->purification_node

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add 2,3-dichloropyridine (1.0 eq), N-methylethylenediamine (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the pure product.

Causality Behind Experimental Choices
  • Choice of Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to neutralize the HCl generated during the reaction. Potassium carbonate is ideal as it is inexpensive, effective, and easily removed during the aqueous workup.

  • Choice of Solvent (DMSO): A polar aprotic solvent like DMSO is crucial. It effectively dissolves the reagents and, most importantly, stabilizes the charged Meisenheimer complex intermediate formed during the SₙAr reaction, thereby accelerating the rate-limiting step.

  • Excess Diamine: A slight excess of N-methylethylenediamine (1.1 eq) is used to ensure the complete consumption of the limiting electrophile (2,3-dichloropyridine) and to account for any potential side reactions.

  • Temperature: Elevated temperature is necessary to overcome the activation energy for both the intermolecular and intramolecular SₙAr steps, driving the reaction to completion in a reasonable timeframe.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for fragment-based and lead-optimization campaigns. Its structural features suggest potential utility in several therapeutic areas.

  • Kinase Inhibition: Many successful kinase inhibitors are nitrogen-containing heterocycles that form hydrogen bonds with the hinge region of the kinase active site. The pyridine and pyrazine nitrogen atoms in this scaffold can act as hydrogen bond acceptors, while the secondary amine in the saturated ring can be a hydrogen bond donor.

  • GPCR Antagonism: The scaffold's rigid, three-dimensional structure and multiple points for functionalization make it suitable for targeting G-protein coupled receptors (GPCRs).

  • Enzyme Inhibition: The parent 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has been noted as a potential SHP2 phosphatase inhibitor.[11] This suggests that derivatives could be developed to target a range of enzymes implicated in disease.

Conceptual Model: Scaffold as a Kinase Inhibitor

The diagram below illustrates a conceptual model of how the scaffold could be elaborated to target a generic ATP-binding site of a protein kinase.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Scaffold-Based Inhibitor hinge_node Hinge Region (Backbone NH) gatekeeper_node Gatekeeper Residue hydrophobic_pocket_node Hydrophobic Pocket scaffold_node Pyrido[2,3-b]pyrazine Core scaffold_node->hinge_node H-Bond (Pyridine N) scaffold_node->gatekeeper_node van der Waals r1_node R1 Group (e.g., Aryl) r1_node->hydrophobic_pocket_node Hydrophobic Interaction r2_node R2 Group (Solubilizing)

Caption: Conceptual binding model of a pyrido[2,3-b]pyrazine derivative in a kinase active site.

References

  • ChemBK (n.d.). 4-METHYL-1,2,3,4-TETRAHYDRO-PYRIDO[2,3-B]PYRAZINE. Retrieved from [Link]

  • RSC Publishing (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Pyrido(2,3-b)pyrazine. PubChem Compound Summary for CID 67580. Retrieved from [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. Journal of Organic Chemistry, 70(18), 7208-16. Retrieved from [Link]

  • Sandford, G., et al. (2005). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. Journal of Organic Chemistry, 70(23), 9377-81. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem Compound Summary. Retrieved from [Link]

  • MDPI (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • MDPI (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Retrieved from [Link]

  • MDPI (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical identity, structural elucidation, and the broader context of the pyrido[2,3-b]pyrazine scaffold in drug discovery, while also addressing the current landscape of available synthetic and biological data.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified by its IUPAC name: This compound .[1] This nomenclature precisely describes the fusion of a pyridine and a pyrazine ring, the saturation of the pyrazine ring, and the position of the methyl group.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 928118-20-1[1]
Molecular Formula C8H11N3[1]
Molecular Weight 149.19 g/mol
Canonical SMILES CN1CCNC2=NC=CC=C12

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrido[2,3-b]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry. This distinction is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] The fusion of the electron-deficient pyrazine ring with the pyridine ring system creates a unique electronic and steric environment, making it a versatile template for the design of novel therapeutic agents.

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including but not limited to:

  • Anticancer Agents: The pyrazine moiety is a common feature in many anticancer compounds.[2]

  • Antimicrobial Agents: Various nitrogen-containing heterocyclic compounds, including pyrazine derivatives, have demonstrated potent antimicrobial properties.

  • Cardiovascular and Neurological Applications: The diverse pharmacological profile of pyrazine-containing molecules extends to the treatment of cardiovascular and neurological disorders.[2]

The tetrahydropyrido[2,3-b]pyrazine framework, in particular, introduces a three-dimensional character to the otherwise planar aromatic system, which can be crucial for optimizing binding interactions with protein targets.

Synthesis of Tetrahydropyrido[2,3-b]pyrazines: A General Overview

A representative synthetic workflow is outlined below. It is important to note that this is a generalized protocol and would require optimization for the specific synthesis of the 4-methyl derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2,3-diaminopyridine 2,3-diaminopyridine Condensation Condensation 2,3-diaminopyridine->Condensation N-methylethylenediamine N-methylethylenediamine N-methylethylenediamine->Condensation This compound This compound Condensation->this compound

Caption: Generalized synthetic workflow for tetrahydropyrido[2,3-b]pyrazines.

Hypothetical Experimental Protocol:

Step 1: Synthesis of an Intermediate (Illustrative)

A plausible approach would involve the reaction of 2,3-diaminopyridine with a suitable glyoxal derivative, followed by reduction and subsequent N-methylation. Alternatively, a direct condensation with N-methylethylenediamine could be explored.

Step 2: Cyclization and Product Formation

The key step would be the cyclization to form the tetrahydropyrazine ring. This is often achieved by heating the reactants in a suitable solvent, sometimes with the addition of an acid or base catalyst to facilitate the reaction.

Step 3: Purification and Characterization

The crude product would then be purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the final compound would be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the tetrahydropyrazine ring, and a characteristic singlet for the N-methyl group. The chemical shifts and coupling patterns of the aliphatic protons would provide information about the conformation of the saturated ring.

  • ¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for the aromatic carbons of the pyridine ring, the aliphatic carbons of the tetrahydropyrazine ring, and the N-methyl carbon.

Note: While specific NMR data for the 4-methyl isomer is not currently available in published literature, analysis of related structures suggests the N-methyl signal would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 149, corresponding to the molecular formula C8H11N3.

Potential Applications in Drug Development

Given the established pharmacological importance of the pyrido[2,3-b]pyrazine scaffold, the 4-methyl derivative represents a valuable building block for the synthesis of novel drug candidates. The introduction of the methyl group at the 4-position can influence several key properties relevant to drug action, including:

  • Target Binding: The methyl group can provide additional steric bulk or hydrophobic interactions within a protein's binding pocket, potentially enhancing affinity and selectivity.

  • Metabolic Stability: The presence of the methyl group can alter the metabolic profile of the molecule, potentially blocking sites of metabolism and increasing the compound's half-life.

  • Physicochemical Properties: Methylation can impact solubility, lipophilicity, and other properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).

The logical progression of research for this compound would involve its use as a scaffold for the creation of a library of derivatives, followed by screening against a panel of biological targets to identify potential therapeutic applications.

Drug_Discovery_Logic Scaffold This compound Library Library of Derivatives Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Biological Assays Hits Hit Identification Screening->Hits Leads Lead Optimization Hits->Leads SAR Studies Candidate Drug Candidate Leads->Candidate ADME/Tox

Caption: Logical progression in drug discovery starting from a core scaffold.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential as a core scaffold in the development of new therapeutic agents. While specific synthetic and biological data for this particular isomer are currently limited in the public domain, the well-established importance of the broader pyrido[2,3-b]pyrazine class of compounds strongly suggests that it is a valuable target for further investigation.

Future research efforts should focus on:

  • Development and publication of a robust and scalable synthetic route to this compound.

  • Comprehensive spectroscopic characterization to provide a definitive analytical profile of the compound.

  • Synthesis and screening of a diverse library of derivatives to explore the structure-activity relationships (SAR) and identify promising lead compounds for various therapeutic targets.

The exploration of this and related heterocyclic systems will undoubtedly continue to be a fruitful area of research for the discovery of novel and effective medicines.

References

  • PubMed. Pharmacological activity and mechanism of pyrazines. [Link]

Sources

Physical and chemical properties of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Properties, Synthesis, and Applications

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound is a heterocyclic compound featuring a fused pyridine and pyrazine ring system. This scaffold is of significant interest to researchers and drug development professionals due to its presence in a variety of biologically active molecules. The unique arrangement of nitrogen atoms within its bicyclic structure imparts specific electronic and steric properties, making it a valuable building block in medicinal chemistry. The tetrahydropyridopyrazine core allows for three-dimensional diversity, which is crucial for optimizing interactions with biological targets. Understanding the fundamental physical and chemical properties of this compound is essential for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its characteristics, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are critical for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug design.

Core Physical and Chemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some experimental data is available for related structures, many of the values for this specific compound are based on computational predictions.

PropertyValueSource
Molecular Formula C₈H₁₁N₃[1][2]
Molecular Weight 149.19 g/mol [1]
Predicted Density 1.092 ± 0.06 g/cm³[1]
Predicted Boiling Point 297.9 ± 35.0 °C[1]
Predicted pKa 7.61 ± 0.20[1]
Appearance Typically a solid at room temperature[3]
Spectroscopic Signature

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure.[4][5] The expected spectroscopic data for this compound are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aliphatic protons on the tetrahydropyrazine ring, and the methyl group. The protons on the pyridine ring would appear in the downfield region (typically 6.5-8.5 ppm). The methylene protons of the tetrahydropyrazine ring would likely appear as multiplets in the range of 3.0-4.0 ppm, while the N-H proton would be a broad singlet. The methyl protons would present as a singlet around 2.3-2.5 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR would show signals for the aromatic carbons in the downfield region (110-160 ppm) and aliphatic carbons in the upfield region (20-60 ppm). The methyl carbon would appear at the higher end of the aliphatic range.

  • Mass Spectrometry (MS) : The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 149. A common fragmentation pattern could involve the loss of a methyl group (CH₃), resulting in a fragment at m/z = 134.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands. A broad peak in the range of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic system would be found in the 1500-1600 cm⁻¹ region.[7]

Synthesis and Chemical Reactivity

The synthesis of the tetrahydropyrido[2,3-b]pyrazine scaffold is a key step in the development of more complex molecules. The reactivity of this core structure determines how it can be further functionalized to create a library of derivatives with diverse biological activities.

Synthetic Pathway

A common approach to synthesizing the tetrahydropyrido[2,3-b]pyrazine core involves the reaction of a substituted pyridine with a diamine.[8][9] For this compound, a plausible synthetic route starts with a highly functionalized pyridine, such as pentafluoropyridine. The process typically involves sequential nucleophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of a Tetrahydropyrido[2,3-b]pyrazine Scaffold

  • Step 1: Initial Substitution: Pentafluoropyridine is reacted with a suitable nucleophile, such as sodium phenylsulfinate, to replace the fluorine atom at the 4-position. This initial substitution activates the ring for subsequent reactions.

  • Step 2: Diamine Annulation: The resulting intermediate is then treated with N-methylethylenediamine. The diamine undergoes a cyclization reaction, displacing two adjacent fluorine atoms on the pyridine ring to form the fused pyrazine ring.

  • Step 3: Purification: The final product is purified using column chromatography to yield the polyfunctionalized tetrahydropyrido[2,3-b]pyrazine scaffold.

Synthetic Workflow PFP Pentafluoropyridine Intermediate 4-Substituted Tetrafluoropyridine PFP->Intermediate Nucleophilic Substitution Product 4-Methyl-1,2,3,4-tetrahydropyrido [2,3-b]pyrazine Scaffold Intermediate->Product Annulation/ Cyclization Diamine N-Methylethylenediamine Diamine->Product

A generalized synthetic workflow for the tetrahydropyrido[2,3-b]pyrazine scaffold.
Chemical Reactivity and Functionalization

The tetrahydropyrido[2,3-b]pyrazine scaffold is rich in reactive sites, making it an excellent starting point for chemical diversification. The nitrogen atoms in both rings can be targeted for various chemical transformations.

  • N-Alkylation/Arylation: The secondary amine in the pyrazine ring can be readily alkylated or arylated to introduce a wide range of substituents.

  • Aromatic Substitution: The pyridine ring can undergo further nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present.

  • Cross-Coupling Reactions: If the pyridine ring is functionalized with a halide, it can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.

Reactivity Pathways Scaffold 4-Methyl-1,2,3,4-tetrahydropyrido [2,3-b]pyrazine N_Alkylation N-Alkylation/ N-Arylation Scaffold->N_Alkylation At Pyrazine N-1 Aromatic_Sub Aromatic Substitution Scaffold->Aromatic_Sub On Pyridine Ring Coupling Cross-Coupling Reactions Scaffold->Coupling Requires Halogenation

Potential reactivity pathways for the functionalization of the core scaffold.

Relevance and Applications in Drug Development

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide array of diseases.[10] Its structural rigidity and the presence of multiple hydrogen bond donors and acceptors facilitate strong and specific interactions with protein targets.

  • Antiviral Agents: Derivatives of this scaffold have been investigated as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase, offering a promising avenue for the treatment of HCMV infections.[11]

  • Antagonists for Pain Treatment: The pyrido[2,3-b]pyrazine framework has been successfully employed to develop antagonists of the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1), a key target for novel pain therapies.[12]

  • Antibacterial and Antifungal Agents: Numerous studies have demonstrated the antibacterial and antifungal properties of pyrido[2,3-b]pyrazine derivatives, making them attractive candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.[13][14][15][16]

  • Anticancer Therapeutics: This heterocyclic system is also being explored for its potential in oncology. For instance, it serves as a scaffold for the design of human topoisomerase II inhibitors, a validated target for cancer treatment.[17]

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][18]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[19]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

As with any chemical, researchers should consult all available safety information and handle the compound with care in a controlled laboratory setting.

Conclusion

This compound is a heterocyclic scaffold with significant potential in the field of drug discovery. Its favorable physicochemical properties, versatile reactivity, and demonstrated presence in a range of biologically active molecules make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and handling is crucial for unlocking its full potential in the development of next-generation therapeutics. The continued exploration of this and related scaffolds is likely to yield novel drug candidates for a variety of diseases.

References

  • 4-METHYL-1,2,3,4-TETRAHYDRO-PYRIDO[2,3-B]PYRAZINE - ChemBK. (URL: [Link])

  • Sandford, G., Slater, R., Yufit, D. S., Howard, J. A., & Vong, A. (2005). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. The Journal of Organic Chemistry, 70(23), 9377–9381. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed. (URL: [Link])

  • Safety Data Sheet - Advanced Biotech. (URL: [Link])

  • Safety data sheet - Advanced Biotech. (URL: [Link])

  • Heteroatom-substituted tetra(3,4-pyrido)porphyrazines: A stride toward near-infrared-absorbing macrocycles. (URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem. (URL: [Link])

  • Sandford, G., Slater, R., Yufit, D. S., Howard, J. A., & Vong, A. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208–7216. (URL: [Link])

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (URL: [Link])

  • Polyfunctional Tetrahydropyrido[2,3- b ]pyrazine Scaffolds from 4-Phenylsulfonyl Tetrafluoropyridine | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - NIH. (URL: [Link])

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][8]triazine derivatives. (URL: [Link])

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - NIH. (URL: [Link])

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (URL: [Link])

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives - ResearchGate. (URL: [Link])

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed. (URL: [Link])

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

The pyrido[2,3-b]pyrazine core is a compelling heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Derivatives of this structure have demonstrated a wide spectrum of biological activities, including potent antitumor effects against both sensitive and resistant cancer cell lines, as well as antiviral and antibacterial properties.[1][2][3] The structural features of the pyrido[2,3-b]pyrazine system make it a versatile backbone for the design of targeted therapeutic agents, particularly kinase inhibitors.[4][5][6]

This document provides detailed application notes and protocols for the initial in vitro characterization of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No. 928118-20-1). While extensive biological data for this specific analog is not yet publicly available, its structural relationship to a class of compounds with known anticancer and kinase inhibitory activity provides a strong rationale for its investigation in these areas.[1][7] The following protocols are designed to serve as a robust starting point for researchers and drug development professionals to elucidate the biological activity of this promising compound.

Compound Handling and Preparation

Prior to commencing any in vitro studies, it is imperative to establish the physicochemical properties of this compound, such as its solubility and stability in common laboratory solvents and aqueous media.

1. Solubility Assessment:

  • Recommended Solvents: Begin by assessing solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol.

  • Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequently, perform serial dilutions in aqueous buffers (e.g., phosphate-buffered saline [PBS]) and cell culture media to determine the maximum soluble concentration for experimental use. Visual inspection for precipitation and spectrophotometric analysis can be used to quantify solubility.

  • Note: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

2. Stock Solution Preparation and Storage:

  • Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

  • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution should be periodically verified.

Part 1: Assessment of Antiproliferative Activity in Cancer Cell Lines

A primary step in characterizing a novel compound with potential anticancer activity is to assess its effect on the proliferation and viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8]

Experimental Workflow for Antiproliferative Activity

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) treat_cells Treat with Serial Dilutions of Compound (24-72h) prep_compound->treat_cells prep_cells Culture & Harvest Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells add_mtt Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the antiproliferative activity of this compound using the MTT assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • Selected cancer cell lines (see Table 1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the DMSO stock. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve using non-linear regression analysis.

Suggested Cancer Cell Lines for Initial Screening Rationale/Associated Target
A549 (Non-small cell lung cancer)High prevalence of EGFR mutations; used in studies of related compounds.[7]
MCF-7 (Breast cancer, ER+)Commonly used benchmark for anticancer drug screening.[7]
PC9 (Non-small cell lung cancer, EGFR exon 19 deletion)Erlotinib-sensitive; provides a baseline for EGFR inhibition.[1]
PC9-ER (Erlotinib-resistant PC9)To assess activity against acquired resistance, a key challenge in oncology.[1]
HCT-116 (Colorectal cancer)A standard cell line for evaluating novel anticancer agents.[8]
HepG2 (Hepatocellular carcinoma)Relevant for assessing broad-spectrum anticancer activity.[9]

Part 2: Elucidating the Mechanism of Action - Kinase Inhibition Assays

Given that many heterocyclic compounds, including pyrido[2,3-b]pyrazine derivatives, exert their anticancer effects through the inhibition of protein kinases, a logical next step is to screen this compound against a panel of relevant kinases.[4][6][10]

Hypothesized Signaling Pathway Inhibition

G cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, c-Met, VEGFR-2) ligand->rtk Binds & Activates adp ADP rtk->adp ras Ras rtk->ras Phosphorylates compound 4-Methyl-1,2,3,4-tetrahydropyrido [2,3-b]pyrazine compound->rtk Inhibits ATP Binding atp ATP atp->rtk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Proliferation, Survival, Angiogenesis erk->response Promotes

Caption: A hypothetical model of action where the compound inhibits a receptor tyrosine kinase, blocking downstream signaling and cellular proliferation.

Protocol: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a general method for measuring kinase activity and its inhibition using a luminescent assay that quantifies the amount of ADP produced.

Materials:

  • Recombinant kinase (e.g., EGFR, c-Met, VEGFR-2)

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer at the desired concentrations.

    • Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or vehicle control to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection of ADP Production:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of this compound. Based on the established biological activities of the broader pyrido[2,3-b]pyrazine class of compounds, investigations into its antiproliferative and kinase inhibitory potential are highly warranted. Positive results from these initial assays would justify further studies, including broader kinase profiling, analysis of downstream signaling pathways, and evaluation in more complex cell-based models such as 3D spheroids or organoids. These foundational experiments are critical for determining the therapeutic potential of this novel chemical entity.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines. National Institutes of Health (NIH). Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. Available at: [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health (NIH). Available at: [Link]

  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Available at: [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Royal Society of Chemistry. Available at: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. Available at: [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PubMed. Available at: [Link]

  • 1H,2H,3H,4H-pyrido(2,3-b)pyrazine. PubChem. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][8][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazine. PubChem. Available at: [Link]

  • Pyrido(2,3-b)pyrazin-3(4h)-one, 4-(2-(dimethylamino)ethyl)-2-methyl-. PubChemLite. Available at: [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem. Available at: [Link]

Sources

In vivo applications of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, this guide is structured to serve as a foundational framework for researchers embarking on the in vivo characterization of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine or other novel small molecules with a similar scaffold. We will proceed by establishing a logical, step-by-step pathway from initial characterization to validated in vivo testing, drawing upon established principles of pharmacology and drug development. The protocols and insights provided are based on standard methodologies used for analogous heterocyclic compounds.

Part 1: Preclinical Assessment & Rationale

Before any in vivo work, a robust in vitro data package is essential to justify the use of live animals and to inform experimental design. The decision to move from the bench to a living system is predicated on a clear hypothesis.

Foundational In Vitro Characterization

The journey into in vivo applications begins with understanding the compound's fundamental properties. The pyrido[2,3-b]pyrazine scaffold is a known "privileged structure" in medicinal chemistry, often associated with kinase inhibitory activity. Therefore, a logical first step is to screen the compound against a panel of kinases, particularly those implicated in oncology or inflammatory diseases.

Essential Preliminary Data Points:

  • Target Engagement & Potency: Does the compound interact with a specific biological target? What is its potency (e.g., IC50 or Ki)?

  • Cellular Activity: Does the compound elicit a functional response in a relevant cell line (e.g., inhibition of cancer cell proliferation, reduction of inflammatory cytokine production)?

  • Initial ADME-Tox Profile:

    • Solubility: Is the compound sufficiently soluble in aqueous, physiologically relevant buffers?

    • Metabolic Stability: How stable is the compound in the presence of liver microsomes? This provides an early indication of its likely half-life in vivo.

    • Cytotoxicity: At what concentration does the compound induce cell death in non-target cell lines?

The Logic of Moving In Vivo

The transition to in vivo studies is warranted only when the following criteria are met:

  • Potent & Selective Activity: The compound shows significant activity at a specific target or in a cellular assay.

  • Favorable Therapeutic Window: The concentration at which the compound shows efficacy is substantially lower than the concentration at which it causes toxicity to healthy cells.

  • Acceptable Metabolic Stability: The compound is not so rapidly metabolized that it would be cleared from the body before it has a chance to act.

Part 2: Experimental Workflow for In Vivo Characterization

This section details the core protocols for establishing the in vivo profile of a novel agent like this compound.

Workflow Overview

The following diagram outlines the logical progression for the in vivo evaluation of a novel therapeutic compound.

InVivo_Workflow cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Efficacy & Target Engagement cluster_2 Phase 3: Advanced Studies A Formulation Development & Vehicle Selection B Pharmacokinetic (PK) Study (Single Dose) A->B Establish Dosing Solution C Dose-Range Finding (Acute Tolerability) B->C Inform Dose Selection D Pharmacodynamic (PD) Study C->D Select Safe Doses E Disease Model Efficacy Study C->E Determine MTD D->E Confirm Target Modulation F Chronic Dosing & Toxicology E->F G Refined Efficacy Studies F->G

Caption: Logical workflow for preclinical in vivo evaluation of a novel compound.

Protocol 1: Preliminary Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound following a single administration. This information is critical for designing effective dosing schedules for subsequent efficacy studies.

Materials:

  • This compound (synthesized and purity-confirmed)

  • Healthy male CD-1 mice (or Sprague-Dawley rats), 8-10 weeks old

  • Dosing vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Formulation: Prepare a clear, stable solution or a fine suspension of the test compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in mice).

  • Animal Dosing:

    • Acclimate animals for at least one week prior to the study.

    • Fast animals for 4 hours before dosing (water ad libitum).

    • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical starting dose for a novel compound might be 5-10 mg/kg.

    • Assign 3 animals per time point.

  • Blood Sampling:

    • Collect blood samples (approx. 50-100 µL) into K2-EDTA tubes at predetermined time points.

    • Suggested IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Suggested PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation:

    • Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

    • Generate a standard curve using known concentrations of the compound in blank plasma.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Summary Example:

ParameterUnitIV Route (5 mg/kg)PO Route (10 mg/kg)
Cmaxng/mL1250850
Tmaxhr0.081.0
AUC (0-t)ng*hr/mL34004500
Half-life (t1/2)hr2.53.1
Bioavailability (F%)%N/A66%

Protocol 2: Acute Tolerability (Dose-Range Finding) Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Materials:

  • Test compound and vehicle

  • Healthy male and female CD-1 mice, 8-10 weeks old

  • Standard caging and husbandry supplies

Methodology:

  • Dose Selection: Based on in vitro cytotoxicity data and PK results, select a range of doses. A common approach is a dose-escalation design (e.g., 10, 30, 100, 300 mg/kg).

  • Animal Groups: Assign 3-5 mice per sex to each dose group, including a vehicle control group.

  • Administration: Administer a single dose of the compound or vehicle via the intended route.

  • Clinical Observation:

    • Monitor animals continuously for the first 4 hours post-dose, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Record body weights daily for the first week and then weekly.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

  • Necropsy: At the end of the study, a gross necropsy can be performed to look for any visible organ abnormalities.

Part 3: Hypothetical Application in an In Vivo Efficacy Model

Given the prevalence of the pyridopyrazine scaffold in kinase inhibitors, we will hypothesize that this compound has anti-inflammatory properties by inhibiting a key signaling kinase like JAK or SYK.

Hypothesized Mechanism of Action

The diagram below illustrates a simplified inflammatory signaling pathway that could be targeted by our hypothetical compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Dimerizes Gene_Expression Inflammatory Gene Expression P_STAT->Gene_Expression Translocates to Nucleus & Initiates Transcription Compound 4-Methyl-1,2,3,4-tetra... (Our Compound) Compound->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Hypothesized inhibition of the JAK-STAT inflammatory pathway.

Protocol 3: Lipopolysaccharide (LPS)-Induced Acute Inflammation Model

Objective: To evaluate the efficacy of this compound in a mouse model of acute systemic inflammation.

Materials:

  • Test compound, vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 mice, 8-10 weeks old

  • ELISA kits for TNF-α and IL-6

  • Dexamethasone (as a positive control)

Methodology:

  • Animal Groups (n=8-10 per group):

    • Group 1: Vehicle control + Saline challenge

    • Group 2: Vehicle control + LPS challenge

    • Group 3: Test Compound (e.g., 10 mg/kg) + LPS challenge

    • Group 4: Test Compound (e.g., 30 mg/kg) + LPS challenge

    • Group 5: Dexamethasone (e.g., 5 mg/kg) + LPS challenge

  • Dosing:

    • Administer the test compound, vehicle, or dexamethasone via the predetermined route (e.g., PO).

    • One hour after treatment, administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection to all groups except Group 1.

  • Sample Collection:

    • At 90 minutes to 2 hours post-LPS challenge (the typical peak for cytokine release), collect blood via cardiac puncture under terminal anesthesia.

    • Process the blood to collect serum or plasma and store at -80°C.

  • Cytokine Analysis:

    • Measure the levels of TNF-α and IL-6 in the serum/plasma samples using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels between the vehicle+LPS group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA with Dunnett's post-hoc test).

    • Calculate the percentage inhibition of cytokine release for each treatment group relative to the vehicle+LPS control.

References

  • Patel, H., et al. (2020). A comprehensive review on the synthesis and therapeutic applications of pyridopyrazine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Vippagunta, S. R., et al. (2001). Crystalline solids. Advanced Drug Delivery Reviews. Available at: [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. Available at: [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

Application Note & Protocols for the Characterization of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature and chemical databases indicates that 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a novel chemical entity not extensively characterized as a kinase inhibitor. Therefore, this document serves as a comprehensive guide and a general framework for researchers to elucidate its potential as a kinase inhibitor. The protocols provided are based on established, state-of-the-art methodologies in kinase drug discovery and are designed to be adapted for the specific target and cellular context.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Novel Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a prime target for therapeutic intervention, particularly in oncology and immunology. The discovery of novel kinase inhibitors is a cornerstone of modern drug development. This guide focuses on the initial characterization of a novel compound, this compound (referred to herein as Cmpd-X), outlining a systematic approach to identify its kinase targets, determine its potency and selectivity, and validate its mechanism of action in a cellular context.

The tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, known to interact with various ATP-binding sites. Therefore, it is hypothesized that Cmpd-X may exhibit inhibitory activity against one or more protein kinases. The following protocols provide a robust workflow for testing this hypothesis.

Preliminary Handling and Preparation of Cmpd-X

Proper handling and solubilization of a test compound are critical for reproducible results.

2.1 Reagent Preparation:

  • Compound: this compound (Cmpd-X)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

2.2 Protocol for Stock Solution Preparation:

  • Accurately weigh 1-5 mg of Cmpd-X using an analytical balance.

  • Dissolve the compound in an appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear.

  • Aliquot the stock solution into small volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Workflow for Kinase Inhibitor Characterization

The logical progression for characterizing a novel kinase inhibitor involves a multi-step process, from broad screening to specific cellular validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Activity A Prepare Cmpd-X Stock Solution B Broad-Spectrum Kinase Panel Screen (e.g., 400+ kinases) A->B C Identify Primary Kinase 'Hits' (e.g., >90% Inhibition) B->C D Determine IC50 Value for Primary Hits C->D E Assess Kinase Selectivity Profile (Dose-response against related kinases) D->E F Mechanism of Action Studies (e.g., ATP Competition Assay) D->F G Select Appropriate Cell Line (Expressing target kinase) E->G H Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) G->H I Functional Cellular Assays (e.g., Proliferation, Apoptosis) H->I

Figure 1: A generalized workflow for the systematic characterization of a novel kinase inhibitor.

Phase 1: Target Identification - In Vitro Kinase Profiling

The first step is to screen Cmpd-X against a large panel of purified kinases to identify potential targets. Commercial services (e.g., Eurofins DiscoverX, Promega) offer comprehensive panels. However, a focused in-house screen can also be performed. The following protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

4.1 Protocol: Single-Point Kinase Screen (ADP-Glo™ Assay)

Causality: This assay quantifies the amount of ADP produced by a kinase reaction. A potent inhibitor will block kinase activity, leading to a low ADP signal.

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. For each kinase to be tested, combine:

    • 5 µL of Kinase Buffer (containing ATP and the appropriate substrate for the specific kinase).

    • 2.5 µL of the specific Kinase enzyme.

    • 2.5 µL of Cmpd-X diluted in buffer (e.g., to a final concentration of 1 µM). Include a "No Inhibitor" control (DMSO vehicle) and a "No Enzyme" control.

  • Incubation: Gently mix and incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly produced ADP into ATP, which then drives a luciferase reaction.

  • Luminescence Reading: Incubate for 30-60 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for Cmpd-X against each kinase relative to the DMSO control.

    % Inhibition = 100 * (1 - (Luminescence_CmpdX - Luminescence_NoEnzyme) / (Luminescence_DMSO - Luminescence_NoEnzyme))

Phase 2: Biochemical Validation - IC50 Determination

Once primary hits are identified, the next step is to determine the potency of Cmpd-X through a dose-response curve, yielding the half-maximal inhibitory concentration (IC50).

5.1 Protocol: IC50 Determination using Dose-Response

Causality: This protocol establishes the concentration of Cmpd-X required to inhibit 50% of the target kinase's activity, providing a quantitative measure of its potency.

  • Serial Dilution: Prepare a serial dilution series of Cmpd-X. For example, a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the ADP-Glo™ assay as described in section 4.1, but instead of a single point, use the range of Cmpd-X concentrations.

  • Data Plotting: Plot the percent inhibition as a function of the logarithm of the Cmpd-X concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit the data and calculate the IC50 value.

Table 1: Hypothetical IC50 Data for Cmpd-X against Target Kinase A

Cmpd-X Conc. (nM)% Inhibition
1000098.5
333395.2
111189.1
37075.4
12351.2
4122.6
13.78.9
4.62.1
1.50.5
00
Calculated IC50 120 nM

Phase 3: Cellular Activity Validation

Biochemical activity must be confirmed in a cellular environment to ensure the compound is cell-permeable and engages its target in a physiological context. Let's hypothesize that Cmpd-X inhibits Kinase Suppressor of Ras 1 (KSR1) , a scaffold protein with pseudokinase activity involved in the RAS-RAF-MEK-ERK pathway.

G cluster_0 RAS-MAPK Signaling Cascade RAS Active RAS-GTP KSR1 KSR1 Scaffold RAS->KSR1 recruits RAF RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Substrates Downstream Substrates (e.g., RSK, c-Fos) ERK->Substrates phosphorylates KSR1->RAF scaffolds CmpdX Cmpd-X (4-Methyl-1,2,3,4-tetrahydro pyrido[2,3-b]pyrazine) CmpdX->KSR1 inhibits

Figure 2: Hypothetical inhibition of the KSR1 scaffold in the MAPK pathway by Cmpd-X.

6.1 Protocol: Western Blot for Cellular Target Engagement

Causality: If Cmpd-X inhibits KSR1, it should disrupt the MAPK signaling cascade, leading to a decrease in the phosphorylation of downstream targets like ERK. This protocol measures the level of phosphorylated ERK (p-ERK) relative to total ERK.

  • Cell Culture: Seed a human cancer cell line with a known RAS mutation (e.g., A549 lung cancer cells) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, incubate the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of Cmpd-X (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2-4 hours.

  • Stimulation: Stimulate the pathway by adding a growth factor like EGF (Epidermal Growth Factor) at 100 ng/mL for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/total-ERK ratio indicates successful target engagement by Cmpd-X.

6.2 Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

Causality: Inhibition of a pro-survival pathway like MAPK should lead to a reduction in cell proliferation. This assay measures cellular ATP levels as an indicator of metabolic activity and cell viability.

  • Cell Seeding: Seed A549 cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add a range of concentrations of Cmpd-X to the wells.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay Reagent: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a foundational workflow for the initial characterization of this compound (Cmpd-X) as a potential kinase inhibitor. Positive results from these assays—identification of a potent target, confirmation of on-target activity in cells, and a functional anti-proliferative effect—would provide a strong rationale for further preclinical development. Subsequent studies could include broader selectivity profiling, in vivo efficacy studies in animal models, and ADME/Tox profiling.

References

  • DiscoverX Corporation. (2023). KINOMEscan™ Technology. Eurofins DiscoverX.[Link]

  • Lorusso, P. M. (2016). The KRAS-driven path to drug discovery in non-small cell lung cancer. British Journal of Cancer, 115(11), 1285-1287. [Link]

  • GraphPad Software. (2023). IC50 and EC50 analysis. GraphPad Prism 10 Curve Fitting Guide.[Link]

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. Derivatives have shown promise as anticancer, antiviral, and analgesic agents.[1][2][3] Specifically, the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core has been identified as a key scaffold for potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a clinically validated target in certain cancers.[3] This document provides a comprehensive experimental framework for researchers investigating novel compounds based on this scaffold, using 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a representative molecule.

This guide is designed to be a dynamic framework, not a rigid template. The experimental cascade outlined herein begins with fundamental physicochemical characterization, progresses through targeted in vitro efficacy and safety profiling, and culminates in a rationale for advancing candidates toward in vivo studies. The central thesis is a target-centric approach, focusing on ALK inhibition as the primary hypothesis, while maintaining vigilance for off-target effects, such as hERG channel inhibition, a known liability for related heterocyclic compounds.[4]

Section 1: Foundational Compound Characterization

Before investigating biological activity, it is imperative to rigorously characterize the test compound. This ensures the purity, identity, and fundamental physicochemical properties are known, which is critical for the accuracy and reproducibility of all subsequent biological data.

Identity and Purity Assessment

Rationale: The presence of impurities can confound biological results, leading to false positives or inaccurate potency measurements. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal confirmation of both purity and structural identity.[5][6]

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
  • System Preparation: Use a standard HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Create a 0.5 mg/mL stock solution of this compound in a 90:10 (v/v) mixture of water and acetonitrile (Diluent).[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient would be 5% B to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.[6] The acceptance criterion for a high-quality compound is typically ≥95% purity.

Protocol 2: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Confirm the chemical structure by assigning all proton and carbon signals. The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure of this compound. This technique provides unambiguous structural confirmation.[7][8]

Physicochemical Property Determination

Rationale: Properties such as solubility and lipophilicity are critical determinants of a compound's "drug-like" characteristics. Poor solubility can lead to unreliable data in biological assays and hinder in vivo absorption.[9] Lipophilicity, often expressed as LogP, influences a molecule's ability to cross cell membranes and can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

Protocol 3: Kinetic Aqueous Solubility Assessment
  • Stock Solution: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Assay Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock to 98 µL of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. This creates a theoretical final concentration of 200 µM with 2% DMSO.[11]

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[11]

  • Analysis (Nephelometry): Measure light scattering using a nephelometer. An increase in scattering relative to a buffer-only control indicates precipitation and thus poor solubility.[4]

  • Analysis (HPLC-UV): Alternatively, filter the samples through a solubility filter plate. Quantify the concentration of the compound in the filtrate using an HPLC-UV method against a standard curve. This provides a more precise measure of solubility.[9][12]

Protocol 4: Lipophilicity (LogP) Determination via Shake-Flask Method
  • Phase Preparation: Prepare two phases: n-octanol saturated with water (pH 7.4 phosphate buffer) and water (pH 7.4 phosphate buffer) saturated with n-octanol.[13]

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the aqueous and octanol phases in a vial.

  • Equilibration: Shake the mixture vigorously for 1 hour and then let it stand for phases to separate completely (can take up to 24 hours for some compounds).[13]

  • Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

ParameterMethodTypical Target ValueRationale
Purity RP-HPLC≥ 95%Ensures assay results are attributable to the target compound.
Identity ¹H & ¹³C NMRMatches expected structureConfirms the correct molecule is being tested.
Solubility Kinetic Assay (pH 7.4)> 60 µg/mLMinimizes compound precipitation in in vitro assays; suggests better potential for oral absorption.[9]
Lipophilicity LogP (Octanol/Water)1 - 3Balances membrane permeability with aqueous solubility for optimal ADME properties.

Section 2: In Vitro Efficacy Profiling - ALK Inhibition

Dysregulation of the Anaplastic Lymphoma Kinase (ALK) is a known driver in various cancers, including anaplastic large-cell lymphoma (ALCL) and a subset of non-small cell lung cancers.[3] The tetrahydropyrido[2,3-b]pyrazine scaffold has been specifically designed to target this kinase.[3] The following workflow is designed to confirm this hypothesis, first at the enzymatic level and then in a cellular context.

G cluster_0 In Vitro Efficacy Workflow for ALK A Biochemical Assay (ALK Enzyme Inhibition) B Cell-Based Assay (ALK Phosphorylation) A->B Confirms cell permeability & target engagement D Determine IC₅₀ (Potency) A->D C Cell Viability Assay (Antiproliferative Effect) B->C Links target inhibition to cellular phenotype E Determine GI₅₀ (Growth Inhibition) C->E

Caption: Workflow for evaluating ALK inhibitory activity.

Biochemical ALK Enzyme Inhibition

Rationale: An enzymatic assay directly measures the ability of the compound to inhibit the catalytic activity of isolated ALK protein. This is the cleanest way to determine direct target engagement and intrinsic potency (IC₅₀) without the complexities of a cellular environment.

Protocol 5: ALK Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
  • Reagents: Recombinant ALK enzyme, suitable kinase substrate (e.g., a poly-GT peptide), ATP, and the ADP-Glo™ detection reagents.

  • Compound Preparation: Perform a serial dilution of this compound in assay buffer, typically starting from 100 µM down to low nM concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the ALK enzyme to wells containing the serially diluted compound or vehicle (DMSO) control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular ALK Target Engagement and Antiproliferative Activity

Rationale: While an enzyme assay confirms direct inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage the ALK target in its native environment, and produce a desired biological effect (i.e., inhibit cancer cell proliferation). We use the Karpas-299 cell line, an anaplastic large-cell lymphoma line that harbors the NPM-ALK fusion gene, making its proliferation dependent on ALK activity.[14][15][16]

ALK_Pathway cluster_pathway Simplified ALK Signaling Pathway cluster_downstream Downstream Effectors NPM_ALK NPM-ALK (Constitutively Active Kinase) STAT3 STAT3 NPM_ALK->STAT3 Phosphorylation PI3K PI3K NPM_ALK->PI3K Activation RAS RAS/MAPK NPM_ALK->RAS Activation Compound 4-Methyl-1,2,3,4- tetrahydropyrido[2,3-b]pyrazine Compound->NPM_ALK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAS->Proliferation

Caption: Inhibition of the NPM-ALK fusion protein blocks downstream pro-survival signaling.

Protocol 6: Cell-Based ALK Phosphorylation Inhibition (Western Blot)
  • Cell Culture: Culture Karpas-299 cells in RPMI 1640 medium supplemented with 20% Fetal Bovine Serum (FBS) at 37°C and 5% CO₂. Maintain cultures between 0.5 - 2 x 10⁶ cells/mL.[14]

  • Compound Treatment: Seed Karpas-299 cells and treat with increasing concentrations of the test compound for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][17]

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[17]

    • Probe the membrane with a primary antibody specific for phosphorylated ALK (p-ALK).

    • As a loading control, strip the membrane and re-probe with an antibody for total ALK.

  • Analysis: Quantify the band intensities for p-ALK and total ALK. A dose-dependent decrease in the ratio of p-ALK to total ALK indicates successful target engagement in a cellular context.[1]

Protocol 7: Antiproliferative MTS Assay
  • Cell Plating: Seed Karpas-299 cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Add serially diluted compound to the wells and incubate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of a one-solution MTS reagent (which contains MTS and an electron coupling reagent) to each well.[2][3][18]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active, viable cells will reduce the MTS tetrazolium compound to a colored formazan product.[19]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[2]

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Assay TypeKey ParameterCell LinePurpose
Biochemical IC₅₀N/A (Recombinant Enzyme)Measures intrinsic potency against the isolated ALK kinase.
Cell-Based Target p-ALK InhibitionKarpas-299Confirms the compound enters cells and inhibits ALK phosphorylation.
Cell Proliferation GI₅₀Karpas-299Links target inhibition to a functional anti-cancer outcome.

Section 3: In Vitro Safety & Selectivity Profiling

Rationale: An ideal drug candidate is not only potent but also selective. It should inhibit the intended target with high affinity while avoiding interactions with other targets that could lead to toxicity. For this class of compounds, inhibition of the hERG potassium channel is a critical liability to assess, as it is associated with a risk of cardiac arrhythmia (Long QT syndrome).[4][20] General cytotoxicity should also be evaluated in a non-target-dependent cell line.

General Cytotoxicity

Rationale: To ensure the antiproliferative effect observed in Karpas-299 cells is due to ALK inhibition and not general toxicity, the compound should be tested in a cell line that does not depend on ALK signaling for survival.

Protocol 8: Cytotoxicity in a Non-ALK-Dependent Cell Line (e.g., HEK293)
  • This protocol is identical to Protocol 7 (Antiproliferative MTS Assay) , but performed using a cell line such as HEK293 (human embryonic kidney cells).

  • A compound that is significantly less potent in HEK293 cells compared to Karpas-299 cells is considered selective. A large difference between the GI₅₀ in Karpas-299 and the CC₅₀ (cytotoxic concentration 50) in HEK293 indicates a favorable therapeutic window.

hERG Inhibition Assessment

Rationale: Early assessment of hERG liability is crucial for drug discovery programs.[4] The automated patch clamp technique is the gold standard for functionally assessing ion channel pharmacology and is used to determine if the compound blocks the hERG potassium current.[20][21][22]

Protocol 9: Automated Electrophysiology hERG Assay
  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.

  • System: The assay is performed on an automated patch-clamp platform (e.g., QPatch or SyncroPatch).[23]

  • Procedure:

    • Cells are captured on the planar patch clamp chip, and a whole-cell recording configuration is established.

    • The hERG current is elicited by a specific voltage-step protocol.

    • After establishing a stable baseline current, the test compound is applied at several concentrations (e.g., 0.1, 1, 10 µM).[23]

  • Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. These data are used to generate an IC₅₀ value, which quantifies the compound's potency as a hERG channel blocker. A higher IC₅₀ value is desirable, indicating lower risk.

Safety AssayKey ParameterCell LinePurpose
General Cytotoxicity CC₅₀HEK293 (or similar)Measures non-specific toxicity; establishes selectivity window.
Cardiotoxicity IC₅₀HEK293-hERGAssesses risk of cardiac arrhythmia by measuring hERG channel blockade.

Section 4: Progression to In Vivo Models

Compounds that demonstrate high potency against ALK (biochemical IC₅₀ and cellular GI₅₀ < 100 nM), a significant selectivity window (>100-fold) over non-target cells, and low hERG liability (IC₅₀ > 10 µM) are strong candidates for in vivo evaluation.

A logical next step would be to use a mouse xenograft model. This involves subcutaneously inoculating immunodeficient mice with Karpas-299 cells.[24] Once tumors are established, the mice are treated with the test compound to evaluate its ability to inhibit tumor growth in vivo. This step is critical for translating in vitro potency into real-world efficacy.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.).
  • An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. (n.d.).
  • karpas-299 - Culture Collections. (n.d.). Public Health England.
  • NMR Characterization of RNA Small Molecule Interactions. (n.d.).
  • Scaling Small Molecule Purific
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
  • MTS Tetrazolium Assay Protocol. (n.d.).
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024).
  • Western blot for phosphoryl
  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). PubMed.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated p
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent.
  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (n.d.). PubMed.
  • Small Molecule HPLC. (n.d.). Sigma-Aldrich.
  • Methods for Detecting Protein Phosphoryl
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Small Molecule Structure Characteris
  • A Ki-1 (CD30)-positive human cell line (Karpas 299) established from a high-grade non-Hodgkin's lymphoma, showing a 2;5 translocation and rearrangement of the T-cell receptor beta-chain gene. (1988). PubMed.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.
  • Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. (n.d.).
  • Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.).
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Lab Manager.
  • NMR spectroscopy of small molecules in solution. (2025).
  • hERG Safety. (n.d.). Evotec.
  • How to detect phosphorylation on Western Blots? (2024).
  • CellTiter 96® AQueous One Solution Cell Proliferation Assay Technical Bulletin #TB245. (n.d.).
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol. (n.d.). Benchchem.
  • KARPAS 299. (n.d.). AcceGen.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Octanol-water partition coefficient. (n.d.). Wikipedia.
  • Enzyme Analysis. (n.d.). G-Biosciences.
  • Western Blot Analysis of Phosphorylated Proteins. (n.d.). FUJIFILM Wako Chemicals.
  • MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). (n.d.). Abcam.
  • KARPAS 299 Xenograft Model. (n.d.). Altogen Labs.

Sources

Application Notes & Protocols for the Analytical Detection of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Analysis

The compound this compound belongs to a class of heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development. Specifically, the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core has been identified as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a key target in various cancers[1]. The precise and accurate quantification of this molecule and its potential metabolites is therefore critical throughout the drug discovery and development pipeline.

This document provides a comprehensive guide to the essential analytical techniques for the detection, quantification, and characterization of this compound. The protocols herein are designed for researchers in pharmaceutical analysis, quality control, and metabolic studies, offering a foundation built on established methodologies for related chemical structures.

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method. These properties dictate the optimal choices for sample preparation, separation, and detection.

PropertyValueRationale for Analytical Strategy
Molecular Formula C₉H₁₂N₄The presence of four nitrogen atoms makes the molecule basic and highly suitable for positive mode electrospray ionization (ESI+) in LC-MS.
Monoisotopic Mass 176.1062 g/mol Provides the basis for mass spectrometry, enabling high-selectivity detection and quantification.
Structure Fused heterocyclic rings with a methyl group and secondary amines.The structure suggests moderate polarity, making it ideal for reversed-phase chromatography. The secondary amines may require consideration for peak shape; acidic mobile phase additives can improve chromatography.
UV Absorbance Expected ~270-280 nmThe pyrazine ring system typically exhibits UV absorbance, allowing for detection via HPLC-UV, a common technique for purity analysis.[2]

Section 1: Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for analyzing this compound, especially in complex matrices. The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a reliable and accessible method for determining the purity of bulk drug substances and for quantification in relatively clean sample matrices.

Senior Scientist's Insight (Method Causality): This protocol is founded on principles for analyzing polar heterocyclic compounds.[3][4] A C18 column is chosen as the stationary phase to retain the moderately polar analyte. The mobile phase combines a polar organic solvent (acetonitrile) with an acidic aqueous buffer. The buffer (in this case, ammonium acetate adjusted to an acidic pH) serves a dual purpose: it protonates the secondary amine groups on the analyte, minimizing peak tailing from interactions with residual silanols on the column, and it provides ions that are compatible with mass spectrometry if the method were to be transferred to an LC-MS system. The detection wavelength is set based on the typical absorbance of pyrazine derivatives.[2]

Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: 95% B

      • 19.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.[2]

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

    • Dissolve unknown samples in the same diluent to an expected concentration within the calibration range.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Self-Validation System: The method's validity is confirmed by assessing system suitability parameters before each run. A standard injection should exhibit a tailing factor between 0.9 and 1.5 and a plate count (N) of >2000. Linearity is confirmed if the calibration curve yields a correlation coefficient (r²) > 0.999.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the definitive technique.[5] It is essential for pharmacokinetic and metabolism studies.

Senior Scientist's Insight (Method Causality): The goal here is ultimate sensitivity and specificity. We use a faster gradient than in the HPLC-UV method to shorten run times, which is possible due to the high selectivity of the mass spectrometer. Electrospray ionization (ESI) in positive mode is selected because the multiple nitrogen atoms in the analyte are readily protonated, yielding a strong [M+H]⁺ signal. Tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. This involves isolating the protonated parent ion ([M+H]⁺), fragmenting it in the collision cell, and monitoring for a specific, stable product ion. This transition is unique to the analyte, effectively eliminating background noise and matrix interference.[6]

Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions (Predicted):

      • Analyte: Q1 (Precursor Ion): 177.1 m/z ([M+H]⁺) -> Q3 (Product Ion): To be determined by infusion and fragmentation experiments. A likely fragmentation would involve the loss of a methyl group or cleavage of the tetrahydropyrazine ring.

      • Internal Standard: A stable isotope-labeled version (e.g., D3-methyl) is ideal.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Optimize collision energy and cone voltage for the specific instrument and analyte.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 20 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile (protein precipitation).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this type of molecule due to its polarity and potential thermal instability, GC-MS can be a powerful tool, especially for identifying volatile impurities or in specific metabolomic applications.

Applicability and Rationale: Direct analysis of this compound by GC-MS is challenging. The secondary amines can cause peak tailing on standard non-polar GC columns and the molecule may degrade at high injector temperatures. However, derivatization (e.g., silylation or acylation) of the amine groups can increase volatility and thermal stability, making GC-MS analysis feasible. The primary advantage of GC-MS is the highly reproducible fragmentation patterns generated by Electron Ionization (EI), which are excellent for library matching and structural elucidation of unknown related substances.[7]

Section 2: Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of the synthesized molecule, serving as a crucial component of quality assurance.

Senior Scientist's Insight: While chromatography separates and quantifies, spectroscopy provides the definitive structural proof. A combination of NMR, IR, and UV-Vis creates a comprehensive characterization package. NMR confirms the connectivity of atoms, IR identifies the functional groups present, and UV-Vis provides electronic transition information useful for quantitative methods.[8][9][10]

Protocol: Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Expect signals for the aromatic pyridine protons, the aliphatic protons on the tetrahydropyrazine ring (which will likely show complex splitting patterns), and a singlet for the N-methyl group.

    • ¹³C NMR: Expect distinct signals for the aromatic and aliphatic carbons. The number of signals will confirm the molecule's symmetry.

    • Purpose: Unambiguous confirmation of the chemical structure and stereochemistry.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

    • Expected Peaks:

      • ~3300-3400 cm⁻¹ (N-H stretch)

      • ~2850-3000 cm⁻¹ (C-H aliphatic and aromatic stretches)

      • ~1580-1650 cm⁻¹ (C=N and C=C stretches from the aromatic rings)

    • Purpose: Confirms the presence of key functional groups.[8]

  • UV-Vis Spectroscopy:

    • Solvent: Ethanol or Methanol.

    • Procedure: Scan from 200 to 400 nm.

    • Expected Result: A maximum absorption wavelength (λmax) around 275 nm, which validates the wavelength choice for HPLC-UV detection.[12]

    • Purpose: To determine the optimal wavelength for UV-based quantification and to provide basic electronic structure information.

Section 3: Method Validation and Performance

A validated analytical method ensures that the results are reliable, reproducible, and accurate for the intended application. The following table summarizes typical performance characteristics for the described chromatographic methods.

ParameterHPLC-UV (Hypothetical Data)LC-MS/MS (Hypothetical Data)
Linearity (r²) > 0.999> 0.995
Range 1 - 100 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.15 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 10%

Visualizations: Workflows and Logic

General Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weighing & Dissolution Dilution Serial Dilution (Calibration Standards) Weighing->Dilution Extraction Extraction (e.g., Protein Precipitation) Weighing->Extraction Filtration Filtration (0.45 µm) Dilution->Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Detection (UV or MS/MS) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: General workflow for sample analysis.

Method Selection Logic

The choice of analytical technique is driven by the specific research question.

Method_Selection node_result node_result Start What is the analytical goal? Goal_Purity Purity of Bulk Material? Start->Goal_Purity Goal_Trace Trace analysis in complex matrix? Start->Goal_Trace Goal_Structure Structural Confirmation? Start->Goal_Structure Result_HPLC HPLC-UV Goal_Purity->Result_HPLC Yes Result_LCMS LC-MS/MS Goal_Trace->Result_LCMS Yes Result_Spectro NMR, IR, MS Goal_Structure->Result_Spectro Yes

Caption: Decision tree for analytical method selection.

References

  • Kanai, M., Kouno, Y., Homma, M., Yamada, K., Oka, K., Noguchi, M., Abe, M., Sakakura, K., & Iwata, Y. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 415-424. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-8. [Link]

  • Li, Y., Wang, Y., & Zhang, Q. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Proceedings of the 2020 5th International Conference on Biological and Medical Sciences (ICBMS 2020). [Link]

  • Aslam, M., Al-Omair, M. A., Al-Amri, J. F., & Al-Ghamdi, M. S. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry, 12(4), 461-473. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Methyl-(1H)pyrido(2,3-b)pyrazine-2,3-dione. PrepChem.com. [Link]

  • Glowacka, I. E., Ciesielska, A., Staczek, P., Sroka-Bartnicka, A., Nawrot, E., & Wujec, M. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(21), 7246. [Link]

  • El-Malah, A. A., Al-Harbi, S. A., Arshad, F., & Nasr, T. (2023). Synthesis of pyrido-annelated[2][3][12][13]tetrazines,[2][3][12]triazepine, and[2][3][12][13]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5537. [Link]

  • Khan, I., Almalki, A. S. A., Iftikhar, S., Ijaz, S., Ali, B., Ijaz, A., ... & Ayub, K. (2022). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 12(28), 18055-18070. [Link]

  • Sandford, G., Slater, R., Yufit, D. S., Howard, J. A. K., & Vong, A. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208-7216. [Link]

  • ResearchGate. (n.d.). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]

  • Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, H., ... & Funahashi, Y. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3664-3669. [Link]

  • Attygalle, A. B., Jham, G. N., & Sovocool, G. W. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1591, 167-178. [Link]

  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0032933). HMDB. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 63(1), 3-8. [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. [Link]

  • Boubertakh, A., Berredjem, M., & Aouf, N. E. (2016). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry, 4(1), 1-6. [Link]

  • Del Rayo Camacho-Carranza, M., Luna-Vázquez, F. J., Ibarra-Barajas, M., Sampedro, J. G., & Campos-Lara, M. G. (2023). LC-MS Fingerprinting Development for Standardized Precipitate from Agastache mexicana, Which Induces Antihypertensive Effect through NO Production and Calcium Channel Blockade. Molecules, 28(18), 6691. [Link]

  • Krivokolysko, S. G., Komykhov, S. A., Tverdokhlebov, A. V., & Shishkin, O. V. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 28(21), 7433. [Link]

  • Pop, R., Bîrzu, M., Tămaș, T., Vlase, L., Oniga, S., & Oniga, O. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5179. [Link]

  • Fontana, A., Rodríguez, I., & Cela, R. (2017). Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass spectrometry following solid-phase extraction and dispersive liquid–liquid microextraction. Journal of Chromatography A, 1505, 34-42. [Link]

  • de Wit, D., van der Mijn, J. C., van der Mijn, E. J., den Hartigh, J., Gelderblom, H., & van der Heiden, I. P. (2020). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Journal of Chromatography B, 1152, 122240. [Link]

Sources

Application Note: Dissolution Protocols for 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in Experimental Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective dissolution of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 928118-20-1) for use in a variety of experimental settings. Lacking explicit solubility data in peer-reviewed literature, this guide establishes a systematic approach to solvent selection, solubility testing, and the preparation of stable, high-concentration stock solutions. The protocols herein are designed to ensure experimental reproducibility and preserve the integrity of the compound.

Introduction and Compound Profile

This compound is a heterocyclic compound belonging to the pyridopyrazine class. This family of molecules is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which can include antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The successful evaluation of this compound's biological activity is critically dependent on proper and consistent preparation of solutions for in vitro and in vivo assays.

The primary challenge in working with novel or sparsely documented compounds is the establishment of a reliable dissolution protocol. Factors such as solvent choice, concentration, and storage conditions can profoundly impact compound stability and bioavailability in experimental systems. This note provides a foundational methodology to address these challenges.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 928118-20-1[4]
Molecular Formula C₈H₁₁N₃[4]
Molar Mass 149.19 g/mol [4]
Appearance Solid (predicted/typical)[5]
Predicted Density 1.092 ± 0.06 g/cm³[4]
Predicted pKa 7.61 ± 0.20[4]

The Causality of Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. The predicted pKa of ~7.6 suggests that this compound has basic nitrogen atoms that can be protonated, which may influence its solubility in acidic aqueous solutions. However, for creating high-concentration stock solutions, organic solvents are typically the first choice.

Key Considerations for Solvent Selection:

  • Polarity: The structure contains both polar (amine, pyrazine nitrogens) and non-polar (methyl group, hydrocarbon backbone) regions. A polar aprotic solvent is often a successful starting point for such molecules.

  • Assay Compatibility: The chosen solvent must not interfere with the downstream application. For cell-based assays, Dimethyl Sulfoxide (DMSO) is widely used because it is a powerful solvent for a vast array of organic molecules and is generally tolerated by cells at low final concentrations (<0.5%).[6][7] However, high concentrations of DMSO can be cytotoxic or affect enzyme activity.[8]

  • Volatility: Solvents like Dichloromethane (DCM) or Methanol are highly volatile and can lead to concentration changes upon storage or handling. Less volatile solvents like DMSO or Dimethylformamide (DMF) are preferred for stable stock solutions.

  • Compound Stability: The solvent should be inert and not react with the compound. The stability of the dissolved compound in the chosen solvent must be verified.[9]

Based on these principles and literature precedents for similar heterocyclic compounds, the following solvents are recommended for initial screening.[10]

Table 2: Recommended Solvents for Initial Solubility Screening

SolventTypeRationale & Considerations
DMSO Polar AproticExcellent solubilizing power for diverse organic compounds.[6] Standard for compound libraries. Potential for cytotoxicity at higher concentrations.
Ethanol (EtOH) Polar ProticGood solvent for many organic molecules and less toxic than methanol. Often used in biological assays.[10]
Acetonitrile (ACN) Polar AproticUsed in chemical synthesis and purification.[11] Can be a suitable alternative if DMSO or EtOH are incompatible with the assay.
Aqueous Buffers (e.g., PBS, HCl)Solubility in aqueous media is critical for final assay conditions. Testing in acidic buffer (e.g., pH 4-5) may improve solubility due to protonation of the basic nitrogens.

Experimental Protocol: Small-Scale Solubility Assessment

This protocol is designed to efficiently determine an appropriate solvent and estimate the solubility limit using minimal amounts of the compound.

Workflow for Solubility Testing

The following diagram outlines the systematic process for testing the solubility of the compound in various solvents.

G cluster_0 Preparation cluster_1 Solvent Addition & Dissolution cluster_2 Analysis & Decision start Weigh ~1-2 mg of Compound into separate microfuge tubes add_dmso Add 100 µL DMSO (for ~10-20 mg/mL) start->add_dmso Test solvents in parallel add_etoh Add 100 µL Ethanol (for ~10-20 mg/mL) start->add_etoh Test solvents in parallel add_buffer Add 100 µL Aqueous Buffer (for ~10-20 mg/mL) start->add_buffer Test solvents in parallel dissolve Vortex (2 min) Sonicate (5-10 min) Warm gently (37°C, optional) add_dmso->dissolve add_etoh->dissolve add_buffer->dissolve inspect Visually Inspect (Clear, Hazy, or Suspension?) dissolve->inspect clear Result: Soluble Proceed to Stock Solution Prep inspect->clear Clear Solution not_clear Result: Insoluble/Partially Soluble inspect->not_clear Not Clear re_inspect Re-Inspect for Dissolution add_more Add more solvent incrementally (e.g., 100 µL steps) Recalculate Concentration not_clear->add_more add_more->dissolve re_inspect->clear Clear Solution max_sol Determine Max Solubility or Select Alternative Solvent re_inspect->max_sol Still Not Clear

Caption: Workflow for determining the optimal solvent.

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 1-2 mg of this compound into three separate, clear glass vials or microcentrifuge tubes.

  • Solvent Addition: To each vial, add a precise volume of one of the test solvents (DMSO, Ethanol, etc.) to achieve a target concentration (e.g., for 1.5 mg of compound, add 150 µL of solvent to target 10 mg/mL or 67 mM).

  • Facilitating Dissolution:

    • Vortex: Vortex each vial vigorously for at least 2 minutes.

    • Sonication: Place the vials in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart solid particles and accelerate dissolution.

    • Warming (Optional): If the compound remains insoluble, gently warm the solution to 37°C for 10-15 minutes. Some compounds have higher solubility at elevated temperatures. Caution: Be aware of potential degradation with heat.

  • Observation: Visually inspect each vial against a dark background. A fully dissolved compound will yield a clear, particle-free solution. If particles or a haze are visible, the compound is not fully dissolved at that concentration.

  • Titration (If Necessary): If the compound is not soluble, add another measured aliquot of the same solvent (e.g., another 150 µL to halve the concentration to 5 mg/mL). Repeat Step 3. Continue this process until the compound fully dissolves to determine its approximate solubility limit in that solvent.

Protocol for High-Concentration Stock Solution Preparation

Once the optimal solvent (e.g., DMSO) has been identified, a concentrated stock solution can be prepared. This protocol is for preparing a 10 mM stock solution in DMSO.

Required Materials
  • This compound (MW: 149.19 g/mol )

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Step-by-Step Methodology
  • Calculation:

    • Target: Prepare 1 mL of a 10 mM stock solution.

    • Moles needed: 10 mmol/L * 0.001 L = 0.01 mmol

    • Mass needed: 0.01 mmol * 149.19 g/mol = 1.4919 mg

  • Weighing: Carefully weigh out ~1.5 mg of the compound into a tared vial. Record the exact mass.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO to add.

    • Formula: Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Concentration (mol/L)

    • Example: If you weighed 1.65 mg, the volume of DMSO to add is: (0.00165 g / 149.19 g/mol ) / 0.01 mol/L = 0.001106 L = 1106 µL

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and use the dissolution techniques described in section 3.2 (vortex, sonicate) until the solution is perfectly clear.

  • Storage:

    • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in cryovials or microcentrifuge tubes.

    • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Conditions: Store aliquots at -20°C or -80°C, protected from light.

Stability and Storage Considerations

The chemical stability of the compound in solution is paramount.[12]

  • Freeze-Thaw Cycles: Repeated changes in temperature can introduce moisture and promote degradation. Aliquoting is the best practice to avoid this.

  • Long-Term Stability: For long-term projects, it is advisable to periodically check the integrity of the stock solution. This can be done by comparing the biological activity of an old aliquot to a freshly prepared solution or by analytical methods like HPLC if available.

  • Aqueous Stability: After diluting the DMSO stock into an aqueous buffer for an experiment, the compound's stability may be significantly different. It is recommended to prepare aqueous working solutions fresh for each experiment and use them promptly.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound will not dissolve in any tested solvent. Compound has very low solubility.Try a co-solvent system (e.g., 10% DMSO, 90% PBS). Attempt dissolution in a small amount of 1N HCl and then neutralize. Re-evaluate required concentration; perhaps a lower concentration is feasible.
Compound dissolves in DMSO but precipitates when diluted into aqueous buffer. The compound is poorly soluble in water. The final DMSO concentration is too low to maintain solubility.Decrease the final concentration of the compound. Increase the final percentage of DMSO in the assay (if tolerated). Add a surfactant like Tween-20 or Pluronic F-68 to the aqueous buffer to improve solubility.
Stock solution changes color or shows precipitate over time. Compound degradation or crystallization.Discard the stock solution. Prepare a fresh stock. Store at a lower temperature (-80°C) and ensure it is protected from light. Use anhydrous solvent to prevent hydrolysis.

References

  • ChemBK. (n.d.). 4-METHYL-1,2,3,4-TETRAHYDRO-PYRIDO[2,3-B]PYRAZINE. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

  • PubMed. (1987). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • PubMed. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. Retrieved from [Link]

  • National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • PubMed. (2006). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. Retrieved from [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. Retrieved from [Link]

  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • National Institutes of Health. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PubMed. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Retrieved from [Link]

  • National Institutes of Health. (2024). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a Potential Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a novel heterocyclic compound. Given the prevalence of nitrogen-containing heterocyclic scaffolds in neuroactive compounds, this guide focuses on screening this compound as a potential inhibitor of Monoamine Oxidase (MAO), a key enzyme in neurotransmitter metabolism and a significant target in the treatment of neurological and psychiatric disorders.[1][2][3]

The protocols detailed herein are designed to be robust, reproducible, and adaptable for large-scale screening campaigns. They incorporate principles of scientific integrity, ensuring that the experimental design is self-validating and grounded in established biochemical methods.

Introduction: The Rationale for Targeting Monoamine Oxidase

This compound belongs to the pyrido[2,3-b]pyrazine class of heterocyclic compounds. While this specific derivative is novel, the broader family of pyrazine-containing molecules has demonstrated a wide range of biological activities, including anticancer and antiviral properties.[4][5][6][7][8][9] The structural similarity of these compounds to known bioactive molecules makes them attractive candidates for drug discovery programs.

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[2][10] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[11]

  • MAO-A inhibitors are primarily used in the treatment of depression and anxiety disorders.[1][11]

  • MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease.[10][11][12]

The therapeutic importance of MAO inhibitors necessitates the discovery of new chemical entities with improved efficacy and safety profiles. High-throughput screening is a critical tool in this endeavor, enabling the rapid evaluation of large numbers of compounds.[12][13] This guide outlines a detailed HTS workflow to assess the inhibitory potential of this compound against both MAO-A and MAO-B.

Principle of the Fluorometric High-Throughput Screening Assay

The HTS assay described here is a sensitive and robust fluorometric method based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[14][15] The general reaction is as follows:

RCH₂NH₂ + O₂ + H₂O --(MAO)--> RCHO + NH₃ + H₂O₂

The generated H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe, such as Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine), into a highly fluorescent product, resorufin.[13] The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced, and thus to the activity of the MAO enzyme.[2][15]

In the presence of an inhibitor like this compound, the activity of MAO is reduced, leading to a decrease in H₂O₂ production and a corresponding decrease in the fluorescent signal.

MAO_Assay_Principle sub Monoamine Substrate (e.g., Tyramine) mao MAO (A or B) sub->mao + O₂ + H₂O h2o2 Hydrogen Peroxide (H₂O₂) mao->h2o2 Oxidative Deamination probe Non-Fluorescent Probe (e.g., Amplex Red) hrp HRP probe->hrp + H₂O₂ product Fluorescent Product (e.g., Resorufin) hrp->product Oxidation inhibitor 4-Methyl-1,2,3,4-tetrahydro- pyrido[2,3-b]pyrazine inhibitor->mao Inhibition

Figure 1: Principle of the fluorometric MAO inhibitor assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number (Example)Storage
Recombinant Human MAO-AAbcamab284510-80°C
Recombinant Human MAO-BAbcamab284511-80°C
Tyramine (MAO Substrate)Sigma-AldrichT90344Room Temp
Amplex Red ReagentThermo FisherA12222-20°C
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Clorgyline (MAO-A Inhibitor)Sigma-AldrichC6844-20°C
Selegiline (MAO-B Inhibitor)Sigma-AldrichM003-20°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)--4°C
384-well Black, Flat-Bottom PlatesCorning3712Room Temp

Experimental Protocols

Assay Development and Optimization

Objective: To determine the optimal concentrations of enzyme and substrate to ensure a robust and sensitive assay with a good signal-to-background ratio.

Protocol:

  • Enzyme Titration:

    • Prepare a series of dilutions of MAO-A and MAO-B in assay buffer.

    • Add a fixed, excess concentration of tyramine (e.g., 100 µM) to each well of a 384-well plate.

    • Add the different concentrations of the enzyme to the wells.

    • Incubate for a fixed time (e.g., 60 minutes) at 37°C.

    • Add the HRP and Amplex Red detection reagents.

    • Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm).

    • Select the enzyme concentration that gives a robust signal without being in the saturation phase of the reaction.

  • Substrate Titration (Km Determination):

    • Use the optimized enzyme concentration determined above.

    • Prepare a series of dilutions of tyramine in assay buffer.

    • Add the enzyme to the wells of a 384-well plate.

    • Add the different concentrations of tyramine to initiate the reaction.

    • Incubate and detect the signal as described above.

    • Plot the reaction velocity (fluorescence intensity) against the substrate concentration and determine the Km value using Michaelis-Menten kinetics.

    • For the HTS, use a substrate concentration equal to or slightly below the Km value to ensure sensitivity to competitive inhibitors.

Primary High-Throughput Screening

Objective: To identify "hits" from a compound library that inhibit MAO-A or MAO-B activity.

HTS_Workflow start Start dispense_compound Dispense Test Compound (this compound) and Controls to 384-well Plate start->dispense_compound add_enzyme Add MAO-A or MAO-B Enzyme dispense_compound->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Add Substrate (Tyramine) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation add_detection Add Detection Reagents (HRP + Amplex Red) incubation->add_detection read_plate Read Fluorescence (Ex/Em = 540/590 nm) add_detection->read_plate data_analysis Data Analysis (% Inhibition, Z' Factor) read_plate->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

Figure 2: High-Throughput Screening Workflow.

Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the test compound stock solution into the wells of a 384-well plate to achieve a final concentration of 10 µM.

    • Include positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and negative controls (DMSO vehicle) on each plate.

  • Reagent Addition:

    • Add the optimized concentration of MAO-A or MAO-B enzyme in assay buffer to all wells.

    • Allow the plate to pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (tyramine) at its optimized concentration.

  • Incubation and Detection:

    • Incubate the plate at 37°C for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding a solution containing HRP and Amplex Red.

    • Incubate for a further 10-15 minutes at room temperature, protected from light.

    • Read the fluorescence on a plate reader.

Dose-Response and IC₅₀ Determination

Objective: To confirm the activity of hits and determine their potency (IC₅₀).

Protocol:

  • Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution series) in DMSO.

  • Dispense the diluted compound into a 384-well plate.

  • Follow the same procedure as the primary screen for reagent addition, incubation, and detection.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Assay

Objective: To determine if the compound is a selective inhibitor of MAO-A or MAO-B.

Protocol:

  • Perform the dose-response and IC₅₀ determination protocol in parallel for both MAO-A and MAO-B.

  • Compare the IC₅₀ values for each enzyme isoform. A significant difference (e.g., >10-fold) in IC₅₀ values indicates selectivity.

Data Analysis and Interpretation

ParameterFormula/DefinitionPurpose
Percent Inhibition 100 * [1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)]To quantify the inhibitory effect of the test compound.
Z' Factor `1 - [3 * (SD_PositiveControl + SD_NegativeControl) /Mean_NegativeControl - Mean_PositiveControl
IC₅₀ The concentration of an inhibitor where the response is reduced by half.To measure the potency of the inhibitor.

Hit Criteria:

A compound is typically considered a "hit" in the primary screen if it meets a predefined threshold, for example:

  • Percent inhibition > 50%

  • A Z-score > 3 (i.e., its inhibition is more than 3 standard deviations from the mean of the negative controls)

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the high-throughput screening of this compound as a potential inhibitor of Monoamine Oxidase. By following these detailed protocols, researchers can efficiently and accurately assess the compound's inhibitory activity and selectivity, paving the way for further lead optimization and drug development. The principles and methodologies described herein are also broadly applicable to the screening of other novel compounds against MAO and other enzymatic targets.

References

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. Available at: [Link]

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • SciSpace. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research, 30(9), 1435-1442. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Grimm, S. W., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies, 2(3), 269-277. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1705, 155-166. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Khan, I., et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 10(49), 29339-29352. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2345-2378. Available at: [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. Available at: [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208-7216. Available at: [Link]

  • Wang, Z., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 16(15), 2419-2428. Available at: [Link]

  • Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Available at: [Link]

  • Pálfy, M., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(20), 5634-5638. Available at: [Link]

  • Elslager, E. F., et al. (1982). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 25(10), 1208-1213. Available at: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3112. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(24), 7576. Available at: [Link]

  • Semantic Scholar. (n.d.). Figure 1 from High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]

  • Sandford, G., & Slater, R. (2005). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. The Journal of Organic Chemistry, 70(23), 9377-9381. Available at: [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 4773. Available at: [Link]

  • van Vliet, B. J., et al. (2013). Pyrido[4,3-e][1][13][16]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 480-484. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][13][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868331. Available at: [Link]

Sources

Application Notes and Protocols for Cellular Assays Involving 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold

The pyrido[2,3-b]pyrazine core represents a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This structural motif is a key component in molecules designed as potent inhibitors of various protein kinases, showcasing its potential in oncology and other therapeutic areas.[4][5] Specifically, the saturated derivative, 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, is an analogue of compounds investigated for their potent and selective inhibitory effects on critical signaling proteins like Anaplastic Lymphoma Kinase (ALK).[4] Dysregulation of ALK is a known driver in several cancers, making it a high-value target for therapeutic intervention.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting key cellular assays to characterize the biological effects of this compound. The protocols herein are designed to be robust and self-validating, enabling the elucidation of the compound's mechanism of action, potency, and cellular phenotype. We will detail methodologies to assess its impact on cell viability, its ability to induce apoptosis, and its specific activity against a key oncogenic kinase pathway.

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Proliferation

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's potency and therapeutic window.

Causality Behind Assay Selection

We will employ a luminescence-based ATP assay (e.g., CellTiter-Glo®) to quantify cell viability. The rationale for this choice is its high sensitivity and direct correlation with the number of metabolically active, viable cells. ATP levels are a strong indicator of cellular health, and a decrease upon treatment with this compound would suggest cytotoxic or cytostatic effects. This method is highly amenable to high-throughput screening (HTS) formats.[6][7]

Experimental Workflow: Cell Viability

G cluster_prep Preparation cluster_treat Treatment cluster_readout Readout cluster_analysis Data Analysis A Cell Seeding (e.g., ALK-positive cell line like Karpas-299) in 96-well plates B Incubate 24h for cell adherence A->B D Add compound to cells (including vehicle control) B->D C Prepare serial dilutions of This compound C->D E Incubate for 48-72h D->E F Add CellTiter-Glo® Reagent E->F G Incubate & Lyse Cells F->G H Measure Luminescence G->H I Normalize data to vehicle control H->I J Plot dose-response curve I->J K Calculate IC50 value J->K

Caption: Workflow for determining cell viability using an ATP-based assay.

Detailed Protocol: Cell Viability using CellTiter-Glo®
  • Cell Culture & Seeding:

    • Culture an appropriate cell line (e.g., Karpas-299, an anaplastic large-cell lymphoma line with an NPM-ALK translocation) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells and perform a cell count. Seed 5,000 cells per well in 90 µL of media into a 96-well, opaque-walled plate suitable for luminescence readings.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in culture medium to create 10X working solutions. A typical final concentration range would be 0.1 nM to 100 µM.

    • Add 10 µL of the 10X compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for background measurement.

  • Incubation and Readout:

    • Incubate the plate for a predetermined period, typically 48 or 72 hours, to allow the compound to exert its effects.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (media only wells).

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

ParameterDescriptionExpected Outcome Example
Cell Line Karpas-299 (ALK-positive)-
Compound This compound-
Incubation Time 72 hours-
IC₅₀ Value Concentration for 50% inhibition of viability150 nM[4]

Part 2: Mechanistic Insight - Quantifying Apoptosis Induction

Following the observation of reduced cell viability, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Causality Behind Assay Selection

We will utilize a luminogenic caspase activity assay (e.g., Caspase-Glo® 3/7) to specifically measure the activity of effector caspases-3 and -7, which are key executioners of apoptosis. This assay is highly specific and provides a direct measure of apoptotic pathway activation. Its "add-mix-read" format simplifies the workflow and is suitable for HTS. An increase in caspase-3/7 activity following treatment provides strong evidence that the compound induces apoptosis.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as described for the cell viability assay (Part 1, Steps 1 & 2). It is often beneficial to run viability and apoptosis assays in parallel from the same cell stock.

    • Crucial Choice: The incubation time for apoptosis assays is typically shorter than for viability assays. Peak caspase activity often occurs between 12 and 48 hours, preceding complete cell death. An initial time-course experiment is recommended.[8]

  • Assay Procedure:

    • Incubate cells with the compound for the optimized duration (e.g., 24 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Subtract background luminescence.

    • Normalize the data by calculating the fold-change in caspase activity relative to the vehicle-treated control cells.

    • Plot the fold-change in caspase activity against the compound concentration.

ParameterDescriptionExpected Outcome Example
Cell Line Karpas-299 (ALK-positive)-
Compound Conc. 1 µM-
Incubation Time 24 hours-
Caspase-3/7 Activity Fold change vs. vehicle control4.5-fold increase

Part 3: Target Engagement - Probing Cellular Kinase Inhibition

Given that pyrido[2,3-b]pyrazine derivatives are known ALK inhibitors, a critical experiment is to confirm that this compound inhibits ALK phosphorylation within a cellular context.[4]

Causality Behind Assay Selection

A Western blot or an ELISA-based assay (e.g., PathScan® Phospho-ALK) can be used to measure the phosphorylation status of ALK at a specific tyrosine residue (e.g., Tyr1604). A reduction in phospho-ALK levels upon compound treatment, without a corresponding decrease in total ALK protein, is direct evidence of target engagement and inhibition. This confirms that the observed cytotoxicity is likely mediated through the intended pathway.

ALK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 pY STAT3 STAT3 ALK->STAT3 pY PI3K PI3K ALK->PI3K pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->TF STAT3->TF AKT AKT PI3K->AKT AKT->TF Result Inhibition of Proliferation, Induction of Apoptosis TF->Result Compound 4-Methyl-1,2,3,4- tetrahydropyrido[2,3-b]pyrazine Compound->ALK Inhibits Autophosphorylation

Caption: Simplified ALK signaling pathway and point of inhibition.

Detailed Protocol: Western Blot for Phospho-ALK
  • Cell Culture and Treatment:

    • Seed Karpas-299 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for a short duration (e.g., 2-4 hours) to capture direct effects on signaling before downstream consequences like cell death occur.

  • Lysate Preparation:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Add 150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample (e.g., load 20 µg of total protein per lane).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-ALK (Tyr1604).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody for total ALK and a loading control like GAPDH or β-Actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ALK to total ALK for each treatment condition.

    • Normalize these ratios to the vehicle control to determine the percent inhibition of ALK phosphorylation at each compound concentration.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial cellular characterization of this compound. By systematically assessing its effects on cell viability, apoptosis, and target kinase phosphorylation, researchers can build a comprehensive profile of its biological activity. Positive results from these assays would warrant further investigation, including broader kinase profiling to assess selectivity, in vivo efficacy studies in relevant cancer models, and ADME/Tox profiling to evaluate its drug-like properties.

References

  • Pharmacological activity and mechanism of pyrazines. PubMed.
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel
  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed.
  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][9][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][9][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Tetrahydropyrido[3,4-b]pyrazine scaffolds
  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed.
  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. PMC - PubMed Central. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Pyrido[4,3-e][1][9][10]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. NIH. [Link]

  • N-Alkylpyrido[1',2':1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents. PubMed.

Sources

Mechanism of action studies of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to elucidating the mechanism of action of novel kinase inhibitors, using 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (hereinafter referred to as YZ123) as a case study. This document provides a strategic framework and detailed protocols for researchers in drug discovery and chemical biology.

Introduction: From Hit to Lead - Charting the Mechanistic Path of YZ123

The discovery of a novel bioactive small molecule, such as this compound (YZ123), represents the starting point of a rigorous journey in drug development. Initial high-throughput screening may have identified YZ123 as a "hit" with a desirable phenotypic effect, such as inducing cell death in a cancer cell line. However, a phenotype alone is insufficient for rational drug development. A deep understanding of the compound's mechanism of action (MoA) is paramount. It allows us to identify the specific molecular target(s), understand how the compound modulates the target's function, and confirm that this modulation is responsible for the observed biological effect.

This guide outlines a comprehensive strategy for the MoA elucidation of YZ123, presented here as a putative inhibitor of protein kinases—a class of enzymes frequently implicated in oncology. We will progress logically from broad, unbiased target identification to specific, hypothesis-driven validation in a cellular context. The protocols provided are designed to be self-validating, incorporating orthogonal approaches to build a robust and compelling mechanistic narrative.

Part 1: Initial Target Identification and In Vitro Validation

The first critical step is to identify the direct molecular target(s) of YZ123. Given that many small molecule inhibitors target kinases, a logical starting point is a broad kinase panel screen. This unbiased approach helps to formulate a primary hypothesis about the compound's direct target.

Protocol 1: Large-Scale Kinase Panel Screening

Rationale: To efficiently identify potential kinase targets of YZ123 from a wide array of possibilities, a large-scale in vitro kinase panel is the industry standard. These assays measure the ability of a compound to inhibit the activity of a large number of purified kinases, providing a "first-pass" view of its selectivity and potency. A single, high concentration of YZ123 (e.g., 1 or 10 µM) is typically used to identify any kinase whose activity is significantly reduced.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of YZ123 in 100% DMSO. From this, create a 100 µM working solution.

  • Assay Provider: Engage a commercial vendor specializing in kinase profiling (e.g., Eurofins Discovery, Reaction Biology Corp.). These services provide access to panels of hundreds of purified human kinases.

  • Experimental Setup: The vendor will typically perform the assay. A common format is a radiometric assay that measures the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) onto a substrate peptide.

  • Execution: YZ123 is added to a reaction mixture containing a specific kinase, its substrate, and ATP at or near its Michaelis-Menten constant (Km) to ensure competitive inhibition can be detected.

  • Data Analysis: The results are usually provided as "% Inhibition" relative to a DMSO vehicle control. A significant inhibition, often defined as >50% or >75%, flags a potential target.

Workflow for Initial Target Identification

A Start: YZ123 Identified in Phenotypic Screen B Protocol 1: Kinase Panel Screen (e.g., 400+ kinases at 10 µM YZ123) A->B C Data Analysis: Identify kinases with >75% inhibition B->C D Hypothesis: Kinase X, Y, Z are potential direct targets C->D

Caption: Workflow from phenotypic hit to target hypothesis.

Protocol 2: IC₅₀ Determination for Lead Targets

Rationale: After identifying potential targets from the primary screen, the next step is to quantify the potency of YZ123 against these specific kinases. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), a critical measure of a compound's potency.

Methodology:

  • Compound Dilution Series: Prepare a serial dilution of YZ123. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Kinase Assay: The assay is performed similarly to the panel screen but is focused on the one or two "hit" kinases. For this example, let's assume the top hit was Epidermal Growth Factor Receptor (EGFR).

  • Reaction Components:

    • Purified, active EGFR enzyme.

    • A suitable substrate peptide (e.g., a poly-Glu-Tyr peptide).

    • ATP (at Km concentration).

    • Assay buffer containing MgCl₂.

  • Incubation: The reaction is initiated by adding ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ (Promega), which measures ADP production, or HTRF® KinEASE (Cisbio), which uses fluorescence resonance energy transfer.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of YZ123 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary: In Vitro Potency of YZ123
Kinase TargetYZ123 IC₅₀ (nM)Notes
EGFR50Primary target identified from screening.
HER2850Moderate off-target activity.
VEGFR2>10,000No significant activity.

Part 2: Cellular Mechanism of Action and Target Validation

Confirming that YZ123 works in a complex cellular environment is the crucial next step. This involves verifying that it can enter cells, engage its intended target, inhibit the downstream signaling pathway, and produce the desired anti-proliferative effect.

Protocol 3: Cell Viability Assay

Rationale: To determine if the in vitro potency of YZ123 translates into a functional cellular effect, its impact on the proliferation of cancer cell lines that are known to be dependent on the target kinase (e.g., EGFR-mutant lung cancer cells) is measured.

Methodology:

  • Cell Plating: Seed cells (e.g., NCI-H1975, which harbors an EGFR mutation) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of YZ123 for 72 hours.

  • Viability Assessment: Use a reagent like CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of cell viability.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the results to DMSO-treated controls and plot cell viability against the log of YZ123 concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique to confirm direct target engagement in intact cells. The principle is that a ligand (YZ123) binding to its target protein (EGFR) stabilizes the protein, leading to an increase in its melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells with either YZ123 or a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Fractionation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).

  • Detection: Analyze the amount of soluble target protein (EGFR) remaining at each temperature by Western blot or ELISA.

  • Analysis: In the presence of YZ123, the curve of soluble protein vs. temperature should shift to the right, indicating thermal stabilization and thus, direct binding.

Hypothetical Signaling Pathway Inhibition

cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS p YZ123 YZ123 YZ123->EGFR Inhibition RAF RAF RAS->RAF p MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by YZ123.

Protocol 5: Western Blotting for Phospho-Protein Analysis

Rationale: To confirm that YZ123 inhibits the catalytic activity of its target in cells, we must analyze the phosphorylation status of its direct downstream substrates. For EGFR, a key substrate is EGFR itself (autophosphorylation) and downstream effectors like AKT and ERK.

Methodology:

  • Cell Culture and Treatment: Grow EGFR-dependent cells to ~80% confluency. Starve the cells (e.g., in serum-free media) for several hours, then treat with a dose-range of YZ123 for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the pathway.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control like GAPDH.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A dose-dependent decrease in the phospho-EGFR and phospho-ERK signals, with no change in total protein levels, confirms target inhibition.

Conclusion and Future Directions

The integrated application of these protocols provides a robust framework for elucidating the mechanism of action of this compound (YZ123). By progressing from broad in vitro screening to specific cellular target validation and downstream pathway analysis, a compelling case can be built for YZ123 as a potent and specific inhibitor of EGFR. The convergence of data—low nanomolar IC₅₀ against the purified enzyme, thermal stabilization in intact cells (CETSA), inhibition of downstream signaling (p-EGFR/p-ERK), and selective growth inhibition of EGFR-dependent cells—constitutes a validated MoA.

Further studies would involve comprehensive selectivity profiling against a wider panel of kinases, identifying potential mechanisms of acquired resistance, and advancing the compound into in vivo efficacy and safety studies.

References

  • Martinez Molina, D., Jafari, R., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights to ensure robust and reproducible outcomes.

Introduction

The this compound scaffold is a key structural motif in medicinal chemistry. It is recognized as a privileged structure, notably utilized in the development of potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a crucial target in cancer therapy[1]. Achieving a high yield and purity of this compound is critical for downstream applications, including structure-activity relationship (SAR) studies and preclinical development[1][2]. This guide provides a comprehensive troubleshooting framework and optimized protocols to address common challenges in its synthesis.

General Synthetic Strategy

The most common and versatile approach to the tetrahydropyrido[2,3-b]pyrazine core involves a multi-step sequence starting from 2,3-diaminopyridine. The general pathway can be broken down into three primary stages:

  • Condensation & Cyclization: Reaction of 2,3-diaminopyridine with an α-dicarbonyl compound to form the aromatic pyrido[2,3-b]pyrazine ring system.

  • Reduction: Selective reduction of the pyrazine ring to yield the 1,2,3,4-tetrahydro derivative.

  • N-Methylation: Introduction of the methyl group at the N4 position.

The order of these steps, particularly methylation and reduction, can be varied to optimize the route based on available starting materials and observed side reactions.

G cluster_0 Synthetic Pathway A 2,3-Diaminopyridine + α-Dicarbonyl B Pyrido[2,3-b]pyrazine A->B Condensation C 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine B->C Reduction D 4-Methyl-1,2,3,4-tetrahydro- pyrido[2,3-b]pyrazine (Target Molecule) C->D N-Methylation

Caption: General synthetic route to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Q1: My overall yield is consistently low. What are the primary factors to investigate?

A1: Low yields in multi-step syntheses can be attributed to several factors. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: The quality of the initial reactants, particularly 2,3-diaminopyridine, is paramount. Impurities can interfere with the initial condensation step.

    • Causality: 2,3-Diaminopyridine is susceptible to oxidation and may contain isomeric impurities. It is commercially available, but its purity should be verified[3]. Use of aged or improperly stored material can introduce side reactions, leading to the formation of colored, polymeric byproducts and reducing the yield of the desired condensation product[4].

    • Solution: Verify the purity of 2,3-diaminopyridine by NMR or melting point analysis. If necessary, recrystallize from a suitable solvent like benzene or an ethanol/water mixture. Ensure the α-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) is fresh and free of polymeric material.

  • Inefficient Condensation: The formation of the pyrido[2,3-b]pyrazine core is a critical yield-determining step.

    • Causality: This reaction is a bis-imine formation followed by cyclization. It can be sensitive to pH and temperature. Suboptimal conditions can lead to incomplete reaction or the formation of side products. The reaction can be catalyzed by either acid or base, and the choice can significantly impact the outcome[5].

    • Solution: Screen different solvents and catalysts. Acetic acid or trifluoroacetic acid at low temperatures can improve both yield and regioselectivity[5]. For some substrates, refluxing in ethanol or methanol may be sufficient. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent product degradation.

  • Suboptimal Reduction: Incomplete reduction of the pyrazine ring is a common pitfall.

    • Causality: The aromatic pyrazine ring is relatively stable, and its reduction requires potent reducing agents or catalytic hydrogenation. Milder agents like sodium borohydride (NaBH₄) may be insufficient unless the ring is activated.

    • Solution: For catalytic hydrogenation, use catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere (50-60 psi) in a solvent like ethanol or methanol. If using chemical reducing agents, consider stronger hydrides like sodium cyanoborohydride (NaBH₃CN) under acidic conditions or, with caution, lithium aluminum hydride (LiAlH₄). The electrochemical reduction of pyrido[2,3-b]pyrazines to their 1,2,3,4-tetrahydro derivatives has also been reported as an effective method[5].

  • Product Loss During Work-up: The target molecule and its intermediates can be polar and water-soluble, leading to losses during aqueous extractions.

    • Solution: After quenching the reaction, ensure the pH of the aqueous phase is adjusted to be basic (pH 9-10) to deprotonate the nitrogen atoms and reduce water solubility. Use a more polar organic solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol for extraction. Perform multiple extractions (3-5 times) to maximize recovery.

G Start Low Yield Diagnosis Purity Check Starting Material Purity (NMR, MP) Start->Purity Condensation Optimize Condensation (Solvent, Temp, Catalyst) Purity->Condensation Materials OK Reduction Evaluate Reduction Step (Reagent, Catalyst, Time) Condensation->Reduction Step 1 OK Workup Improve Work-up (pH, Solvent, Extractions) Reduction->Workup Step 2 OK Success Yield Improved Workup->Success

Caption: Troubleshooting flowchart for low yield.

Q2: I am observing the formation of an unwanted regioisomer during the initial condensation. How can I control the selectivity?

A2: Regioisomer formation is a classic challenge when using an unsymmetrical α-dicarbonyl compound (e.g., methylglyoxal) with 2,3-diaminopyridine. The two amino groups on the pyridine ring have different nucleophilicities, which can be exploited to control the reaction outcome.

  • Mechanistic Insight: The amino group at the 2-position is generally more nucleophilic than the one at the 3-position due to electronic effects from the ring nitrogen. The initial attack will likely occur at the more electrophilic carbonyl of the dicarbonyl compound. The subsequent cyclization can lead to two different products.

  • Controlling Factors:

    • Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) often enhances selectivity by favoring the kinetically controlled product.

    • pH/Catalysis: The choice of catalyst is critical. Running the reaction in acidic solvents like acetic acid or trifluoroacetic acid at low temperatures has been shown to significantly improve regioselectivity. This is because protonation modulates the nucleophilicity of the amino groups and the electrophilicity of the carbonyls, guiding the reaction down a specific pathway[5].

    • Order of Addition: Adding the diamine slowly to a solution of the dicarbonyl compound (or vice-versa) can sometimes influence the product ratio.

Q3: The final N-methylation step is inefficient or leads to multiple products. What are the best practices?

A3: N-methylation of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine intermediate can be complicated by the presence of multiple nitrogen atoms (N1 and N4).

  • Causality: Both N1 and N4 are secondary amines and can potentially be methylated. However, N4 is generally more nucleophilic and less sterically hindered, making it the preferred site of methylation. Over-methylation to form a quaternary ammonium salt is also a possible side reaction if harsh conditions are used.

  • Optimized Conditions:

    • Reagents: Use a mild and efficient methylating agent like methyl iodide (MeI) or dimethyl sulfate.

    • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is recommended. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent to ensure complete conversion of the starting material while minimizing over-methylation.

    • Solvent and Temperature: Perform the reaction in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) at room temperature. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.

Q4: My reaction mixture turns dark brown or black, and purification is difficult. What is causing this?

A4: Dark coloration often indicates the formation of polymeric byproducts or degradation, which can arise from several sources.

  • Causality:

    • Air Oxidation: Diaminopyridines and their derivatives can be sensitive to air oxidation, especially at elevated temperatures, leading to highly colored, complex mixtures[4].

    • Excessive Heat: Overheating during the condensation or methylation steps can cause decomposition of reactants or products[4].

    • Aldol Condensation: If using solvents like ethanol that may contain acetaldehyde impurities, or if the dicarbonyl compound can self-condense, aldol-type side reactions can produce colored polymeric materials[4].

  • Solutions:

    • Inert Atmosphere: Conduct reactions, especially the initial condensation, under an inert atmosphere of nitrogen or argon to prevent oxidation.

    • Temperature Control: Maintain careful control over the reaction temperature. Avoid excessive heating and prolonged reaction times.

    • Solvent Purity: Use high-purity, dry solvents to avoid side reactions from impurities.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis.

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine (Intermediate B)

This protocol details the condensation of 2,3-diaminopyridine with aqueous glyoxal.

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Eq.
2,3-Diaminopyridine109.135.00 g45.81.0
Glyoxal (40% in H₂O)58.046.65 g45.81.0
Ethanol (95%)-100 mL--
Acetic Acid (Glacial)60.052.5 mL-cat.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-diaminopyridine (5.00 g, 45.8 mmol) and ethanol (100 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Add glacial acetic acid (2.5 mL) to the solution.

  • Slowly add the 40% aqueous glyoxal solution (6.65 g, 45.8 mmol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (DCM:MeOH 95:5).

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to yield pyrido[2,3-b]pyrazine as a pale yellow solid. (Expected yield: 80-85%).

Protocol 2: Reduction to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (Intermediate C)

This protocol uses catalytic hydrogenation for the reduction of the pyrazine ring.

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
Pyrido[2,3-b]pyrazine131.144.80 g36.6
Palladium on Carbon (10% Pd)-480 mg10 wt%
Methanol-150 mL-
Hydrogen Gas (H₂)2.0250 psi-

Procedure:

  • Add pyrido[2,3-b]pyrazine (4.80 g, 36.6 mmol) and methanol (150 mL) to a Parr hydrogenation vessel.

  • Carefully add 10% Pd/C (480 mg) under a stream of nitrogen.

  • Seal the vessel, evacuate, and purge with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 12-16 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as an off-white solid. This material is often used directly in the next step without further purification. (Expected yield: 90-95%).

Protocol 3: N-Methylation to Yield the Target Molecule (D)

This protocol details the final methylation step.

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Eq.
Intermediate C135.174.45 g32.91.0
Potassium Carbonate (K₂CO₃)138.216.82 g49.41.5
Methyl Iodide (MeI)141.942.3 mL (5.23 g)36.21.1
Acetonitrile (ACN)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add the crude Intermediate C (4.45 g, 32.9 mmol), potassium carbonate (6.82 g, 49.4 mmol), and acetonitrile (100 mL).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add methyl iodide (2.3 mL, 36.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 6 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the potassium carbonate and other salts, washing the solid with acetonitrile (2 x 15 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in DCM (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluent: 98:2 to 95:5 DCM:MeOH) to afford this compound as a white to off-white solid. (Expected yield: 75-85%).

References

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 124-140. [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives. [Link]

  • ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. [Link]

  • Cui, S., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 18(12), 4351-4362. [Link]

  • Farkas, S., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(20), 5553-5557. [Link]

  • ResearchGate. (2019). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. [Link]

Sources

Technical Support Center: 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis, purification, and handling of this compound. The information herein is curated to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental endeavors.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of this compound typically involves a multi-step process, including the formation of the pyrido[2,3-b]pyrazine core, followed by N-methylation and reduction of the pyrazine ring. Each of these stages presents unique challenges.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is a common synthetic route to prepare the this compound scaffold?

A1: A prevalent strategy involves a three-step process:

  • Condensation: Reaction of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound to form the pyrido[2,3-b]pyrazine core.[1]

  • N-Methylation: Introduction of a methyl group onto one of the nitrogen atoms of the pyrazine ring, typically using an alkylating agent like methyl iodide.

  • Reduction: Selective reduction of the pyrazine ring to yield the desired tetrahydropyrido[2,3-b]pyrazine structure. This can be achieved through catalytic hydrogenation or with chemical reducing agents.[1]

Q2: I am getting a mixture of products during the N-methylation step. How can I control the regioselectivity?

A2: N-methylation of the pyrido[2,3-b]pyrazine core can occur at either the N-1 or N-4 position of the pyrazine ring, and even at the N-5 of the pyridine ring under certain conditions. The regioselectivity is influenced by the substituents on the aromatic rings. For instance, electron-donating groups on the pyridine ring can direct methylation towards the N-4 position of the pyrazine ring.[2] To favor methylation at the desired nitrogen, consider the electronic effects of your starting material and optimize reaction conditions such as solvent and temperature.

Troubleshooting Guide: Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low yield in condensation step - Incomplete reaction. - Side reactions due to harsh conditions. - Poor quality of starting materials.- Increase reaction time or temperature moderately. - Use a milder catalyst or solvent. Acetic acid or trifluoroacetic acid at lower temperatures can improve regioselectivity and yield.[1] - Ensure starting materials are pure and dry.
Formation of regioisomers during N-methylation - Similar reactivity of the nitrogen atoms in the pyrazine ring.- Modify the electronic properties of the substrate. For example, the presence of a 6-dimethylamino or 6-morpholino group directs methylation to the N-4 position.[2] - Experiment with different methylating agents (e.g., dimethyl sulfate) and reaction conditions (solvent, temperature, and base).
Over-reduction or incomplete reduction of the pyrazine ring - Catalyst poisoning or deactivation. - Inappropriate choice of reducing agent or reaction conditions.- Use a fresh, high-quality catalyst for hydrogenation (e.g., Palladium on carbon). - For chemical reduction, carefully control the stoichiometry of the reducing agent (e.g., sodium borohydride in a suitable solvent). - Monitor the reaction progress closely using techniques like TLC or LC-MS.
Formation of dark, tarry byproducts - Oxidation of the tetrahydropyrazine ring. - Polymerization under acidic conditions.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] - Neutralize the reaction mixture promptly upon completion.
Experimental Protocol: Synthesis of the Pyrido[2,3-b]pyrazine Core

This protocol is a generalized procedure based on common condensation reactions.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified.

Diagram: Synthetic Pathway and Potential Issues

G cluster_synthesis Synthesis Workflow cluster_issues Common Issues A 2,3-Diaminopyridine + 1,2-Dicarbonyl B Pyrido[2,3-b]pyrazine Core A->B Condensation C N-Methylation B->C I1 Low Yield B->I1 D N-Methylated Pyrido[2,3-b]pyrazine C->D I2 Regioisomer Formation C->I2 E Reduction D->E F 4-Methyl-1,2,3,4-tetrahydropyrido [2,3-b]pyrazine E->F I3 Over/Under Reduction E->I3 I4 Oxidation/Degradation F->I4

Caption: Synthetic workflow and associated common issues.

Section 2: Purification and Characterization

Purification of the final compound and its intermediates is critical for obtaining reliable experimental data. Characterization confirms the identity and purity of the synthesized molecule.

Frequently Asked Questions (FAQs) - Purification & Characterization

Q1: What is a suitable method for purifying this compound?

A1: Column chromatography on silica gel is a common and effective method. A solvent system of hexane and ethyl acetate in a 90:10 ratio has been shown to be effective for separating pyrazine derivatives from imidazole byproducts.[4] The polarity of the eluent can be adjusted based on the polarity of your compound and any impurities present. Distillation can also be employed to isolate volatile pyrazines from non-volatile impurities.[4]

Q2: I am having trouble interpreting the ¹H NMR spectrum of my product. What are the expected chemical shifts?

Troubleshooting Guide: Purification and Characterization
Problem Potential Cause(s) Recommended Solution(s)
Co-elution of impurities during column chromatography - Inappropriate solvent system. - Overloading of the column.- Perform small-scale trials with different solvent systems to find the optimal separation conditions. A gradient elution may be necessary. - Use an appropriate amount of silica gel for the amount of crude product being purified.
Product degradation on silica gel - The compound is sensitive to the acidic nature of silica.- Use neutral or basic alumina for chromatography. - Add a small amount of a neutral_izing agent like triethylamine to the eluent.
Broad peaks in the NMR spectrum - Presence of paramagnetic impurities. - Sample aggregation. - Chemical exchange of protons (e.g., N-H).- Treat the sample with a chelating agent or pass it through a short plug of celite. - Try acquiring the spectrum at a different temperature or in a different solvent. - For N-H protons, adding a drop of D₂O will cause the peak to disappear.
Inconsistent melting point - Impure sample. - The compound may exist as a hydrate or solvate.- Re-purify the sample. - Dry the sample thoroughly under high vacuum.
Diagram: Troubleshooting Logic for Purification

G Start Crude Product Chromatography Column Chromatography Start->Chromatography Impure Product Still Impure? Chromatography->Impure Degradation Product Degrading? Impure->Degradation No OptimizeSolvent Optimize Solvent System Impure->OptimizeSolvent Yes ChangeStationaryPhase Use Neutral Alumina Degradation->ChangeStationaryPhase Yes Pure Pure Product Degradation->Pure No OptimizeSolvent->Chromatography ChangeStationaryPhase->Chromatography

Caption: Decision tree for troubleshooting column chromatography.

Section 3: Handling and Storage

The stability of this compound can be influenced by its handling and storage conditions.

Frequently Asked Questions (FAQs) - Handling and Storage

Q1: Is this compound sensitive to air or moisture?

A1: Tetrahydro-N-heterocyclic compounds, especially those with secondary amines, can be susceptible to oxidation by atmospheric oxygen.[3] Additionally, pyrazine derivatives can be hygroscopic. Therefore, it is prudent to handle the compound under an inert atmosphere and store it in a desiccator.

Q2: What are the recommended long-term storage conditions?

A2: For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert gas like argon or nitrogen, and stored in a cool, dark, and dry place. A freezer at -20°C is ideal.

Troubleshooting Guide: Handling and Storage
Problem Potential Cause(s) Recommended Solution(s)
Compound changes color over time (e.g., turns yellow or brown) - Oxidation of the tetrahydropyrazine ring to the aromatic pyrazine.- Store the compound under an inert atmosphere and protect it from light. - If possible, repurify a small amount before use.
Inconsistent results in biological assays - Degradation of the compound in solution. - Use of improperly stored compound.- Prepare fresh solutions for each experiment. - Assess the stability of the compound in the assay buffer. - Always use compound from a properly stored stock.
Difficulty in dissolving the compound - The compound may have low solubility in the chosen solvent. - The compound may have absorbed moisture and clumped together.- Test solubility in a range of solvents. Gentle heating or sonication may aid dissolution. - Ensure the compound is thoroughly dried before attempting to dissolve it.

References

  • Chupakhin, O. N., Charushin, V. N., Chernyshev, A. I., & Esipov, S. E. (1985). Quaternization of pyrido[2,3‐b]pyrazines: 1H and 13C NMR Study. Magnetic Resonance in Chemistry, 23(6), 437–441.
  • European Patent Office. (1986). A process for the preparation of pyrazine derivatives.
  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 7235-7246*.
  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Sandford, G., Slater, R., Yufit, D. S., Howard, J. A., & Vong, A. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of organic chemistry, 70(18), 7208–7216.
  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Request PDF. (n.d.). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Retrieved from [Link]

  • RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • National Institutes of Health. (n.d.). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
  • National Institutes of Health. (2023). Synthesis of pyrido-annelated[4][5][6][7]tetrazines,[4][5][6]triazepine, and[4][5][6][7]tetrazepines for anticancer, DFT, and molecular docking studies. National Library of Medicine.

  • Google Patents. (n.d.).
  • PubMed. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-7.
  • Google Patents. (n.d.). Amino derivatives of pyrido[2,3-b]pyrazine carboxylic acids and esters.
  • Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
  • ChemicalBook. (n.d.). 2-Methylpyrazine(109-08-0) 1H NMR spectrum.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines.
  • Reddit. (2023).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). On the Chemical Stabilities of Ionic Liquids.
  • RSC Publishing. (2020).
  • National Institutes of Health. (2024). Stabilization of reactive rare earth alkyl complexes through mechanistic studies.
  • PubMed. (2005). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. The Journal of organic chemistry, 70(23), 9377-81.
  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies.

  • MDPI. (n.d.).
  • RSC Publishing. (2024). Stabilization of reactive rare earth alkyl complexes through mechanistic studies. Chemical Science.
  • ResearchGate. (2025). Synthesis and Biological Activity Studies of Novel Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d]triazines.

Sources

Technical Support Center: 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (referred to herein as 'the compound'). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this molecule. Given the limited published stability data specific to this compound, this guide synthesizes information from related heterocyclic structures and fundamental chemical principles to offer a robust framework for your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure—a fused system containing a partially saturated pyrazine ring and a pyridine ring—the primary stability concerns are susceptibility to oxidation and photodegradation . The tertiary amine and the benzylic-like protons on the tetrahydropyrazine ring are potential sites for oxidative attack. Aromatic nitrogen heterocycles can also be susceptible to degradation upon exposure to UV light[1][2]. While the pyrazine ring itself is generally stable against strong acids and bases, the overall molecule's stability under these conditions should be experimentally verified.

Q2: How should I properly store this compound?

A2: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. A supplier of a similar compound recommends storage at 0-8 °C[3]. To prevent oxidative degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage or if the compound will be used as an analytical standard.

Q3: What are the expected degradation pathways?

A3: While specific degradation products have not been extensively reported in the literature for this exact molecule, we can hypothesize potential pathways based on its chemical structure and general knowledge of related compounds:

  • Oxidative Degradation: The most likely pathway involves oxidation of the tetrahydropyrazine ring. This could lead to N-oxidation, dehydrogenation to the aromatic pyrido[2,3-b]pyrazine, or ring-opening reactions, potentially initiated by radical abstraction of a hydrogen atom[4][5]. The methyl group could also be oxidized to a hydroxymethyl or carboxyl group.

  • Photodegradation: Exposure to UV light may induce radical reactions, leading to dimerization or cleavage of the heterocyclic rings[1][2].

  • Hydrolytic Degradation: The compound is expected to be relatively stable to hydrolysis due to the absence of readily hydrolyzable functional groups like esters or amides directly on the core structure. However, extreme pH conditions combined with heat could potentially promote ring cleavage, although this is less likely than oxidation.

Q4: Is this compound hazardous?

A4: Yes, appropriate safety precautions should be taken. A supplier of a similar compound indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[6]. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Troubleshooting Guide for Stability Studies

This guide provides solutions to common problems encountered during the experimental evaluation of the compound's stability.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No degradation observed under stress conditions (e.g., 0.1 M HCl, 70°C). 1. The compound is highly stable under the tested conditions.2. Insufficient stress level (concentration, temperature, duration).3. Inadequate analytical method sensitivity.1. Increase Stress Severity: Incrementally increase the stressor concentration (e.g., to 1 M HCl or NaOH), temperature, or exposure time. Forced degradation studies aim for 5-20% degradation to ensure that the analytical method is truly stability-indicating[7].2. Verify Analytical Method: Ensure your analytical method (e.g., HPLC-UV) has sufficient sensitivity to detect small decreases in the parent peak and the emergence of small degradant peaks. Check the limit of detection (LOD) and limit of quantitation (LOQ).
Multiple, poorly resolved peaks on the chromatogram after degradation. 1. Incomplete chromatographic separation of degradants and the parent compound.2. Co-elution of multiple degradation products.3. Inappropriate mobile phase or column.1. Optimize HPLC Method: Modify the mobile phase gradient, pH, or organic solvent composition. For nitrogen-containing heterocycles, using a buffer in the mobile phase can improve peak shape. A C18 column is a good starting point, but consider a phenyl-hexyl or a mixed-mode column for alternative selectivity[8][9].2. Employ LC-MS: Use mass spectrometry detection to determine if co-eluting peaks have different mass-to-charge ratios (m/z). This will confirm the presence of multiple degradants and aid in their identification[1][10].
Loss of sample with no corresponding degradant peaks observed. 1. Degradants are not UV-active at the chosen wavelength.2. Degradants are volatile and have evaporated.3. Degradants have precipitated out of solution.4. Degradants are adsorbed onto the vial surface.1. Use a Diode Array Detector (DAD): A DAD or PDA detector will allow you to screen a range of UV wavelengths to find an optimal wavelength for both the parent compound and any potential degradants.2. Use Mass Spectrometry (MS) Detection: LC-MS is invaluable here as it does not rely on a chromophore for detection and can identify non-UV-active products[1][11].3. Check for Precipitation: Visually inspect the sample vials for any solid material. If precipitation is suspected, try a different solvent for the degradation study.
Inconsistent degradation results between replicate experiments. 1. Inconsistent experimental conditions (temperature, light exposure).2. Sample preparation variability.3. Oxidative degradation from dissolved oxygen in the solvent.1. Standardize Conditions: Use calibrated ovens and light chambers. Ensure consistent sample positioning during photostability studies.2. Degas Solvents: For oxidative degradation studies, ensure consistent levels of the oxidizing agent. For hydrolytic and other studies where oxidation is not the intended stress, sparging solvents with nitrogen or argon can minimize unwanted side reactions.

Section 3: Experimental Protocols

The following are detailed, self-validating protocols for conducting forced degradation studies on this compound. These are designed to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any stability study. The goal is to develop a method that can separate the parent compound from all potential degradation products.

Workflow for Method Development:

G cluster_0 Method Development Workflow A 1. Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) B 2. Pool Stressed Samples (Create a mixture of all degradants) A->B C 3. Initial Chromatographic Screening (e.g., C18 column, Acetonitrile/Water gradient) B->C D 4. Optimize Separation (Adjust gradient, pH, organic modifier, column type) C->D E 5. Peak Purity Analysis (Use DAD and/or MS detection) D->E E->D Re-optimize if peaks are impure F 6. Method Validation (Specificity, Linearity, Accuracy, Precision) E->F Proceed if peaks are pure G cluster_0 Hypothesized Degradation Pathways Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Hydrolysis Hydrolysis (Acid/Base, Heat) Parent->Hydrolysis Less Likely Dehydrogenation Dehydrogenated Product (Aromatic Pyrido[2,3-b]pyrazine) Oxidation->Dehydrogenation N_Oxide N-Oxide Product Oxidation->N_Oxide RingOpening Ring-Opened Products Oxidation->RingOpening Hydroxylation Hydroxylated Products (e.g., on methyl group) Oxidation->Hydroxylation Photolysis->RingOpening Polymerization Polymerized/Dimerized Products Photolysis->Polymerization

Caption: Potential degradation pathways for the compound under various stress conditions.

References

  • Chen, X., et al. (2022). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. MDPI. Available at: [Link]

  • Jocić, B., et al. (2009). Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. Available at: [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. Available at: [Link]

  • Jankowska, J., & Sobolewski, A. L. (2024). Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry. Available at: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.
  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. Retrieved from [Link]

  • Jankowska, J., & Sobolewski, A. L. (2024). Photo-oxidation of methanol in complexes with pyrido[2,3- b]pyrazine: a nonadiabatic molecular dynamics study. PubMed. Available at: [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. Available at: [Link]

  • ChemBK. (n.d.). 4-METHYL-1,2,3,4-TETRAHYDRO-PYRIDO[2,3-B]PYRAZINE. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine. Retrieved from [Link]

  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Patel, K. D., et al. (2015).
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis.
  • Vitale, P., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • Parmar, P. A., et al. (2021). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization. Journal of the Indian Chemical Society.
  • Li, W., et al. (2022).
  • Jocić, B., et al. (2009). Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. PubMed. Available at: [Link]

  • Beltrán, J. L., et al. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
  • Liu, X., et al. (2015).

Sources

Technical Support Center: In Vivo Dosage Optimization for 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (Cmpd-X)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, hereafter referred to as Cmpd-X . This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of in vivo dosage optimization. As a novel small molecule, establishing an effective and safe dosing regimen for Cmpd-X is paramount for generating reliable and reproducible preclinical data.

This document provides a framework built from field-proven insights and established pharmacological principles. We will explore the hypothetical mechanism of Cmpd-X as a kinase inhibitor, detail the design of essential dose-finding studies, and provide robust troubleshooting advice to overcome common experimental hurdles.

Pharmacological Profile: Understanding the Mechanism of Action

Cmpd-X is a novel synthetic compound belonging to the pyrido[2,3-b]pyrazine class.[1][2] While this specific derivative is new, the core scaffold is known to be a versatile pharmacophore in drug discovery.[3] For the purpose of this guide, we will proceed with the working hypothesis that Cmpd-X is a selective inhibitor of Inflammation-Associated Kinase 1 (IAK1) , a key enzyme in a pro-inflammatory signaling cascade.

Understanding this mechanism is the first step in designing a logical dosing strategy. Inhibition of IAK1 is expected to block the phosphorylation of downstream substrates, thereby reducing the production of inflammatory mediators.

IAK1_Signaling_Pathway cluster_Nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds IAK1 IAK1 (Target Kinase) Receptor->IAK1 Activates Substrate Downstream Substrate (Sub-P) IAK1->Substrate Phosphorylates TF Transcription Factor (TF-P) Substrate->TF Activates Nucleus Nucleus Gene Pro-inflammatory Gene Expression TF->Gene Induces CmpdX Cmpd-X (4-Methyl-1,2,3,4-tetrahydropyrido [2,3-b]pyrazine) CmpdX->IAK1

Caption: Hypothetical signaling pathway of Inflammation-Associated Kinase 1 (IAK1).

Designing the Initial In Vivo Dose-Range Finding (DRF) Study

A Dose-Range Finding (DRF) study is the cornerstone of preclinical development. Its primary goals are to determine the Maximum Tolerated Dose (MTD) and identify a preliminary therapeutic window.[4][5] This study acts as an essential guide for designing subsequent, more complex efficacy studies.[6]

Step-by-Step Protocol for a DRF Study
  • Animal Model Selection: Choose a relevant species for your disease model (e.g., mouse, rat). Ensure the choice is scientifically justified.

  • Dose Level Selection:

    • Start with dose levels extrapolated from in vitro IC50 data (e.g., the concentration at which Cmpd-X inhibits 50% of IAK1 activity).

    • A common strategy is to use a dose escalation scheme, such as a modified Fibonacci sequence or simple multiples (e.g., 1, 3, 10, 30 mg/kg).[4]

    • Include a vehicle control group that receives the formulation without Cmpd-X.

  • Administration:

    • Select the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).

    • Formulate Cmpd-X in a suitable, non-toxic vehicle (e.g., 0.5% methylcellulose in water).

  • Monitoring and Data Collection:

    • Administer a single dose to small groups of animals (n=3-5 per group).

    • Monitor animals closely for clinical signs of toxicity for at least 7-14 days. Key parameters include body weight changes, behavioral abnormalities, and physical appearance.[6]

    • Collect blood samples at predetermined time points (e.g., 1, 4, 8, 24 hours post-dose) for pharmacokinetic (PK) analysis. This helps correlate drug exposure with observed effects.[6]

  • Endpoint Analysis:

    • At the end of the observation period, perform a gross necropsy.

    • Collect key tissues for histopathological analysis if signs of toxicity are observed.

    • Analyze PK samples to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

DRF_Workflow start Start: In Vitro Data (IC50) step1 Step 1: Select Dose Levels (e.g., 1, 3, 10, 30 mg/kg) + Vehicle Control start->step1 step2 Step 2: Single Dose Administration (n=3-5 animals/group) step1->step2 step3 Step 3: In-Life Monitoring (7-14 days) - Clinical Signs - Body Weight step2->step3 step4 Step 4: Pharmacokinetic (PK) Sampling (e.g., 1, 4, 8, 24h post-dose) step2->step4 step5 Step 5: Endpoint Analysis - Necropsy - Histopathology (if needed) step3->step5 output Outputs: - Maximum Tolerated Dose (MTD) - PK Profile (Exposure Data) - Recommended Doses for Efficacy Studies step4->output Correlates with MTD step5->output

Caption: Workflow for a Dose-Range Finding (DRF) study.

Interpreting DRF Study Data

The MTD is typically defined as the highest dose that does not cause unacceptable adverse effects or more than a 10% loss in body weight.[5] The data gathered will allow you to select 2-3 dose levels for your first efficacy studies that are well-tolerated and provide a range of systemic exposures.

ParameterDescriptionImportance for Dose Selection
MTD Maximum Tolerated DoseSets the upper limit for dosing in subsequent studies to avoid confounding toxicity.[5]
NOAEL No Observed Adverse Effect LevelThe highest dose at which no adverse effects are seen. A key benchmark for safety.[7]
PK (AUC, Cmax) Pharmacokinetics (Area Under the Curve, Max Concentration)Correlates dose with systemic drug exposure, helping to ensure target engagement.[6]

Troubleshooting Guide & FAQs

Even with careful planning, in vivo experiments can yield unexpected results. Here are answers to common issues encountered when optimizing the dosage of a novel compound like Cmpd-X.

Troubleshooting: Question & Answer

Q1: We are not observing any efficacy, even at the highest tolerated dose. What should we do?

  • A1: First, re-verify the basics. Confirm the compound's identity and purity. Ensure the formulation is homogenous and the dosing procedure is accurate. Sometimes, the simplest errors are the cause.[8]

  • A2: Check for target engagement. Lack of efficacy despite adequate dosing may indicate that Cmpd-X is not reaching its target (IAK1) in sufficient concentrations. Analyze tissue samples from your study animals to measure compound levels in the target organ. You can also assess downstream pharmacodynamic (PD) biomarkers (e.g., levels of phosphorylated substrate) to confirm biological activity.

  • A3: Re-evaluate the pharmacokinetic profile. Cmpd-X might be metabolized too quickly or have poor bioavailability via the chosen route of administration. The PK data from your DRF study is crucial here.[6] If exposure is low, consider an alternative formulation or a different route of administration (e.g., switch from PO to IP).

Q2: We are seeing high variability in animal responses within the same dose group. What could be the cause?

  • A1: Investigate the formulation. Poor solubility can lead to inconsistent dosing. Ensure Cmpd-X is fully dissolved or uniformly suspended in the vehicle before each administration. Sonication or vortexing immediately before dosing can help.

  • A2: Standardize your experimental procedures. Factors like the timing of dosing, animal handling stress, and even the location of cages in the facility can introduce variability. Ensure all procedures are standardized across all groups.[9]

  • A3: Consider the animal model. Biological variability is inherent. Ensure the age, weight, and health status of the animals are consistent. If the variability persists, you may need to increase the group size (n) in subsequent studies to achieve statistical power.

Q3: The compound showed minimal toxicity in the single-dose DRF study, but we see significant toxicity in our multi-dose efficacy study. Why?

  • A1: Assess compound accumulation. Cmpd-X or its metabolites may have a long half-life, leading to drug accumulation with repeated dosing. A multi-dose PK study is necessary to understand the accumulation potential and to determine if a less frequent dosing schedule (e.g., every other day) is required.[10]

  • A2: Look for mechanism-based toxicity. Chronic inhibition of the target (IAK1) may lead to on-target toxicities that are not apparent after a single dose. This is a complex issue that may require deeper toxicological investigation.

  • A3: Consider metabolite toxicity. The toxicity may not be from Cmpd-X itself, but from a metabolite. Some pyrido[2,3-b]pyrazine derivatives have been studied for their potential to form reactive metabolites.[1]

Frequently Asked Questions (FAQs)

What is the best vehicle for formulating Cmpd-X? The ideal vehicle is one that solubilizes the compound, is non-toxic, and is appropriate for the route of administration. Common starting points for oral administration include 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water, or a solution of 5-10% DMSO in saline or corn oil. Always run a vehicle tolerability study in a small group of animals first.

How do we move from the MTD to an effective dose for an efficacy study? The MTD sets your upper boundary. For an initial efficacy study, it is wise to test a range of doses. A good starting point is to use the MTD, 1/3 the MTD, and 1/10 the MTD. This approach provides a broad view of the dose-response relationship.[11]

Should our DRF study be compliant with Good Laboratory Practice (GLP)? Not necessarily. Early-stage DRF studies are typically non-GLP.[5] This allows for greater flexibility in study design. However, once you have identified a lead candidate and are preparing for regulatory submissions (e.g., an Investigational New Drug application), pivotal toxicology studies must be conducted under strict GLP guidelines.[6]

References

  • Perner, R. J., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-63. [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208-16. [Link]

  • Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Sato, Y., et al. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 113(1), 31-40. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12627-12644. [Link]

  • Kvist, M., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 566-576. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. [Link]

  • Asghar, M. N., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. New Journal of Chemistry, 45(3), 1596-1608. [Link]

  • Ziarani, G. M., et al. (2017). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dose-ranging study. [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. [Link]

  • Le, D., & Henry, D. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice. [Link]

  • Singh, H., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-7. [Link]

  • Milczarek, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6660. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 881604. [Link]

  • Hoeford Research Limited. (n.d.). Dose Range Finding. [Link]

  • The Sheekey Science Show. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • NanoTemper Technologies. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

  • Liu, A., et al. (2023). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. International Journal of Molecular Sciences, 24(13), 10582. [Link]

Sources

Technical Support Center: Purification of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this and structurally related basic heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark oil, but I expect a solid. What are the likely impurities?

A1: The presence of a dark oil suggests several potential impurities. Based on common synthetic routes for pyridopyrazines, which often involve the condensation of a diamine with a dicarbonyl compound, likely contaminants include:

  • Unreacted Starting Materials: Residual diamine or dicarbonyl compounds can contribute to the oily nature and discoloration of the crude product.

  • Regioisomers: If an unsymmetrical dicarbonyl is used in the synthesis, the formation of a regioisomeric byproduct is possible.

  • Polymerization Products: The reaction conditions can sometimes lead to the formation of polymeric side products, which are often dark and viscous.

  • Oxidation Products: Heterocyclic amines can be susceptible to air oxidation, leading to colored impurities.

A systematic approach to purification, starting with an acid-base extraction, is recommended to remove the majority of these impurities.

Q2: I am observing significant peak tailing during the column chromatography of my compound on silica gel. What is the cause and how can I resolve this?

A2: Peak tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel.[1] The root cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica. This strong interaction leads to a non-ideal elution profile.

To mitigate this, you can:

  • Add a Competing Base: Incorporate a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase. The competing base will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound.[2][3]

  • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[3]

  • Lower the Mobile Phase pH: For reversed-phase chromatography, operating at a lower pH can protonate the basic analyte, which can sometimes improve peak shape.[1][4]

Q3: My compound seems to be degrading on the silica gel column. How can I purify it without decomposition?

A3: The acidic nature of silica gel can cause the degradation of sensitive compounds. If you suspect your compound is unstable on silica, consider the following:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing a small percentage of triethylamine (1-2%). This will help to neutralize the acidic sites on the silica.[3]

  • Switch to a Less Acidic Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.[3]

  • Utilize Reversed-Phase Chromatography: If your compound is sufficiently soluble in common reversed-phase solvents, this can be a milder purification method.

Q4: I am struggling to find a suitable solvent for the recrystallization of this compound. What is a good starting point?

A4: Finding the ideal recrystallization solvent often requires some experimentation. For basic amines, a common strategy is to form a salt, recrystallize the salt, and then neutralize it to recover the purified free base.[5][6]

A good starting point for solvent screening would be:

  • Alcohols: Ethanol, methanol, or isopropanol.

  • Ethers: Diethyl ether or methyl tert-butyl ether (MTBE).

  • Esters: Ethyl acetate.

  • Hydrocarbons: Hexanes or heptane (often used as an anti-solvent).

You can try dissolving your compound in a minimal amount of a hot polar solvent (like ethanol) and then slowly adding a less polar solvent (like hexanes) until turbidity is observed. Cooling this mixture should induce crystallization.

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Compound oils out The boiling point of the solvent is higher than the melting point of the compound. The compound is not pure enough.Use a lower-boiling solvent. Try a different solvent system. Purify further by another method (e.g., acid-base extraction) before recrystallization.
No crystals form upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Add an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Poor recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[7][8]
Troubleshooting Acid-Base Extraction
Problem Possible Cause(s) Troubleshooting Steps
Formation of an emulsion Vigorous shaking. High concentration of dissolved substances.Gently rock the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution). Allow the mixture to stand for a longer period. Filter the entire mixture through a pad of Celite.
Poor separation of layers The densities of the aqueous and organic layers are too similar.Add a solvent with a significantly different density to the organic layer (e.g., a halogenated solvent to increase density or a hydrocarbon to decrease it).
Low recovery of the compound Incomplete extraction from one phase to another. The pH of the aqueous layer was not sufficiently acidic or basic.Perform multiple extractions with smaller volumes of the extracting solvent. Check the pH of the aqueous layer with pH paper after each addition and adjust as necessary. Ensure thorough mixing of the layers.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation The chosen eluent is too polar or not polar enough. The column was not packed properly. The column was overloaded with the sample.Use TLC to determine an optimal solvent system (aim for an Rf of 0.2-0.3 for the target compound). Ensure the column is packed uniformly without any air bubbles or cracks. Use an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight).
Compound is stuck on the column The eluent is not polar enough. The compound is strongly interacting with the stationary phase.Gradually increase the polarity of the eluent. If using silica gel, add a small amount of a more polar solvent like methanol. For basic compounds, add triethylamine to the eluent.[9]
Cracked or channeled column The column ran dry. The silica gel was not packed uniformly.Always keep the solvent level above the top of the silica gel. Repack the column carefully.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is designed to separate the basic this compound from acidic and neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This will deprotonate the amine, causing it to precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (DCM or ethyl acetate). Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization of the Free Base

This protocol provides a general procedure for recrystallizing the purified free base.

  • Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is fully dissolved. Add the solvent dropwise to use the minimum amount necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper for a few minutes, then transfer them to a watch glass or drying dish to dry completely.[7]

Protocol 3: Flash Column Chromatography on Silica Gel

This protocol is for the final purification of the compound.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point for basic amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.1-1% triethylamine. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a less polar solvent. Alternatively, adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution of the compound by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them under reduced pressure to obtain the final product.

Data Presentation

Table 1: Common Solvents for Chromatography of Basic Heterocycles

SolventPolarity IndexNotes
Hexane/Heptane0.1Non-polar, used as the base of the mobile phase.
Dichloromethane (DCM)3.1A versatile solvent of medium polarity.
Ethyl Acetate (EtOAc)4.4A common polar component of the mobile phase.
Methanol (MeOH)5.1A highly polar solvent, used to elute very polar compounds. Often used in small percentages.
Triethylamine (TEA)-A basic additive to improve peak shape and prevent degradation on silica gel.[9]

Visualizations

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Product (Oil or Solid) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization If solid & high purity Chromatography Column Chromatography AcidBase->Chromatography If oily or mixed fractions Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Column Chromatography Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed CheckAdditive Is a basic additive (e.g., TEA) in the mobile phase? Start->CheckAdditive AddAdditive Add 0.1-1% TEA to the mobile phase CheckAdditive->AddAdditive No CheckStationaryPhase What is the stationary phase? CheckAdditive->CheckStationaryPhase Yes Resolved Peak Shape Improved AddAdditive->Resolved UseAlternative Switch to neutral/basic alumina or deactivated silica CheckStationaryPhase->UseAlternative Standard Silica ConsiderRP Consider Reversed-Phase Chromatography CheckStationaryPhase->ConsiderRP Still Tailing UseAlternative->Resolved

Caption: Troubleshooting flowchart for peak tailing in the chromatography of basic amines.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Moore, M. B., et al. (1957). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Ishiguro, T., et al. (1955). A New Method for the Preparation of Piperazines. I. Preparation of N-Mono-alkyl(-aryl)-piperazines. Pharmaceutical Bulletin, 3(3), 177-181.
  • Baron, M., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 46(8), 1341-1343.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • EP0895993A1 - Process for the preparation of N-aryl-N'aklyl-piperazines. (1999).
  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208–7216.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Khan, I., et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 10(63), 38459-38474.
  • Sharma, L. R. (2014). Flash chromatography. International Journal of Pharmaceutical Research & Analysis, 4(9), 503-508.
  • G. R. E. van den Reich, et al. (2018). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Organic & Biomolecular Chemistry, 16(43), 8235-8240.
  • Mohrig, J. R., et al. (2014). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Procedures, 91, 26-38.
  • Organic Chemistry at CU Boulder. (2013, September 9). Recrystallization [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]

  • Sandford, G., et al. (2005). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. The Journal of Organic Chemistry, 70(23), 9377–9381.
  • Kumar, A., et al. (2018). Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. Organic & Biomolecular Chemistry, 16(3), 400-405.
  • Schindler, C. S. (2019). Development of New Methods Involving Strained Heterocycles. University of Michigan.
  • Chan, K. K., et al. (1979). Characterization of impurities in sulfasalazine. Journal of Pharmaceutical Sciences, 68(11), 1378-1382.
  • Van der Eycken, E. V., & Appukkuttan, P. (2022).
  • Sharma, V., et al. (2021). Recent synthetic methodologies for pyridopyrazines: An update.
  • Di Sarno, V., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(18), 3352.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1038–1045.
  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues commonly encountered with this promising heterocyclic compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure successful and reproducible experimental outcomes.

Understanding the Molecule: A Structural Perspective on Solubility

This compound possesses a fused heterocyclic ring system containing both a tetrahydropyrazine and a pyridine moiety. The presence of multiple nitrogen atoms, which can act as hydrogen bond acceptors and protonation sites, governs its physicochemical properties, particularly its solubility. The tetrahydropyrazine ring introduces aliphatic amine characteristics, while the pyridine ring contributes aromatic and weakly basic properties. The methyl group at the 4-position adds a degree of lipophilicity.

Based on its structure, this compound is anticipated to be a basic compound with pH-dependent aqueous solubility. At neutral pH, its solubility may be limited, but it is expected to increase significantly in acidic conditions due to the protonation of the nitrogen atoms.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffers at neutral pH have failed. Why is this happening?

A1: The limited aqueous solubility of this compound at neutral pH is expected due to its molecular structure. The unprotonated form of the molecule is less polar, leading to poor interaction with water. To enhance solubility, it is crucial to protonate the basic nitrogen centers by lowering the pH of the solvent.

Q2: What is the predicted pKa of this compound, and how does it guide solvent selection?

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "carry-over" precipitation. While DMSO is an excellent solvent for many organic molecules, its miscibility with water can lead to a supersaturated and unstable solution when diluted. To mitigate this, consider the following:

  • Lower the concentration of your DMSO stock: This will reduce the degree of supersaturation upon dilution.

  • Acidify your aqueous buffer: As mentioned, lowering the pH will increase the solubility of the compound in the final aqueous solution.

  • Use a co-solvent in your final solution: Incorporating a water-miscible organic solvent can help maintain solubility.

  • Employ excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and keep it in solution.

Q4: Are there any recommended organic solvents for this compound?

A4: Besides DMSO, other polar aprotic solvents like N,N-dimethylformamide (DMF) and polar protic solvents such as ethanol and methanol are likely to be effective at dissolving this compound. For biological assays, it is crucial to consider the tolerance of your experimental system to these solvents.

Troubleshooting Guides

Guide 1: Systematic Approach to Aqueous Solubilization via pH Adjustment

This guide provides a step-by-step protocol to determine the optimal pH for dissolving this compound in aqueous media.

Protocol:

  • Prepare a series of acidic buffers: Prepare buffers with pH values ranging from 2.0 to 6.0 (e.g., citrate or acetate buffers).

  • Dispense the compound: Weigh a small, precise amount of this compound into separate vials.

  • Add acidic buffers: Add a fixed volume of each buffer to the vials to achieve the desired final concentration.

  • Facilitate dissolution: Gently agitate the vials using a vortex mixer or sonicator for a set period.

  • Visual inspection: Observe the vials for complete dissolution. Note the pH at which the compound fully dissolves.

  • pH confirmation: Measure the final pH of the solution to ensure it has not shifted significantly.

Logical Flow for pH Adjustment:

Caption: Workflow for pH-based solubility testing.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is a viable alternative. Co-solvents work by reducing the polarity of the aqueous medium, thereby improving the solvation of non-polar molecules.[3]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

Protocol:

  • Prepare co-solvent/buffer mixtures: Prepare a range of co-solvent concentrations (e.g., 5%, 10%, 20% v/v) in your chosen aqueous buffer (at an optimized pH if determined from Guide 1).

  • Dissolve the compound: Add this compound to the co-solvent mixtures.

  • Assess solubility: Observe for complete dissolution. Note the minimum co-solvent concentration required.

Data Summary for Co-solvent Selection:

Co-solventTypical Concentration Range for Biological AssaysKey Considerations
Ethanol1-5%Can be toxic to cells at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated by many cell lines.
PEG 4001-10%Viscous at higher concentrations, can affect assay kinetics.
Guide 3: Advanced Solubilization with Excipients

For particularly challenging solubility issues, or for formulation development, excipients such as surfactants and cyclodextrins can be employed.

  • Surfactants: These amphiphilic molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological applications.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their solubility.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with good water solubility and low toxicity.

Experimental Workflow for Excipient Screening:

G cluster_0 Initial Assessment cluster_1 Excipient Addition cluster_2 Evaluation A Compound in Acidified Buffer B Add Surfactant (e.g., Tween® 80) A->B C Add Cyclodextrin (e.g., HP-β-CD) A->C D Observe for Dissolution B->D C->D E Determine Optimal Concentration D->E

Caption: Screening process for solubility-enhancing excipients.

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the chemical nature of the molecule and applying the principles of pH adjustment, co-solvency, and the use of specialized excipients, researchers can successfully prepare solutions suitable for a wide range of experimental applications. We encourage you to use these guides as a starting point for your method development and to contact our technical support team for any further assistance.

References

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (URL not available)
  • The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 2015, 6, 1787-1797. [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. (URL not available)
  • Pyrazine. Wikipedia. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. (URL not available)
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 2020, 12(4), 304. [Link]

  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (URL not available)
  • Excipients. Pharmlabs. [Link]

  • Pharmaceutical excipients. (URL not available)
  • Co-solvency and anti-solvent method for the solubility enhancement. (URL not available)
  • Pyridine. Wikipedia. [Link]

  • Excipients used in the Formul
  • Complex formation between α-cyclodextrin and amines in water and DMF solvents. (URL not available)
  • Let's discuss the basicity of pyrazine and pyrimidine. Reddit. [Link]

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega, 2020, 5(1), 735-744. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 2023, 16(8), 1145. [Link]

  • Influence of PKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase. (URL not available)
  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics, 2021, 13(7), 1086. [Link]

Sources

Troubleshooting unexpected results with 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Introduction

This technical support guide is intended for researchers, medicinal chemists, and process development scientists working with this compound (CAS 928118-20-1). This heterocyclic scaffold is of growing interest in drug discovery programs.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you anticipate and resolve unexpected experimental results, ensuring the integrity and efficiency of your research.

Section 1: Compound Stability and Handling

The reduced, electron-rich nature of the tetrahydropyrazine ring system makes it susceptible to specific modes of degradation, primarily oxidation. Proper handling and storage are not merely best practices; they are critical for experimental reproducibility.

FAQ 1: My solid-state sample has developed a yellow or brown tint over time. What is happening?

Answer: This is a classic sign of oxidation. The tetrahydropyrazine ring is susceptible to dehydrogenation to form the more stable, conjugated di- or fully aromatic pyrido[2,3-b]pyrazine system. This new aromatic system is a chromophore that absorbs visible light, resulting in the observed color.

  • Causality: The tertiary amine at the N-4 position and the secondary amine at N-1 can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to light or heat.[3]

  • Validation Step: A simple validation involves taking a small sample of the discolored material and analyzing it by LC-MS. You will likely observe new peaks with masses corresponding to [M-2H] and [M-4H] relative to the parent mass of this compound (149.19 g/mol ).[4]

FAQ 2: What are the rigorously correct storage and handling procedures for this compound?

Answer: This compound should be treated as an air-sensitive material.[5] The ideal approach is to work within an inert atmosphere glove box.[3][6]

  • Long-Term Storage:

    • Store in a tightly sealed amber vial to protect from both air and light.[3]

    • Place the vial inside a desiccator or a sealed container with a desiccant.

    • For maximum longevity, store under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Handling & Weighing:

    • Whenever possible, handle and weigh the compound inside a glove box with low oxygen and moisture levels (<1 ppm is ideal).[3][7]

    • If a glove box is unavailable, use air-free techniques such as a Schlenk line.[5][8] For rapid weighing, you can briefly handle the solid in the air, but minimize exposure time. Alternatively, weigh it into a flask and immediately purge the vessel with an inert gas.

Troubleshooting Workflow: Investigating Compound Degradation

If you suspect degradation, follow this logical workflow to diagnose and solve the issue.

degradation_workflow cluster_diagnosis Diagnosis cluster_action Corrective Action start Unexpected Result (e.g., Color Change, New TLC Spot) check_storage Review Storage Conditions (Inert? Dark? Cold?) start->check_storage qc_analysis Perform QC Analysis (LC-MS, 1H NMR) check_storage->qc_analysis handling_issue Handling Protocol Breach check_storage->handling_issue compare_data Compare to Reference Data qc_analysis->compare_data oxidation Oxidation Confirmed ([M-2H]+, Aromatic Signals) compare_data->oxidation Mismatch no_degradation Compound is Pure (Issue is Downstream) compare_data->no_degradation Match discard Discard Contaminated Batch oxidation->discard repurify Re-purify if Minor oxidation->repurify improve_protocol Implement Strict Inert Handling Protocol handling_issue->improve_protocol investigate_downstream Troubleshoot Subsequent Experimental Steps no_degradation->investigate_downstream discard->improve_protocol repurify->improve_protocol

Caption: A logical workflow for diagnosing and addressing compound degradation.

Section 2: Synthetic Troubleshooting

The synthesis of tetrahydropyrido[2,3-b]pyrazines often involves a condensation reaction reminiscent of the Pictet-Spengler reaction, where a diamine is cyclized with a carbonyl compound.[9][10] Unexpected results in this stage are common.

FAQ 3: My reaction yield is consistently low. What are the likely causes?

Answer: Low yields in this type of cyclization can typically be traced to three main factors: starting material quality, reaction conditions, or product instability during workup and purification.

  • Starting Material Purity: The precursor, likely a 2,3-diaminopyridine derivative, is prone to oxidation. Ensure it is pure before starting. The carbonyl component should also be of high purity.

  • Reaction Conditions:

    • Acid Catalyst: The Pictet-Spengler reaction is acid-catalyzed, forming an electrophilic iminium ion that is crucial for the ring-closing step.[9] If the acid is too weak or absent, the reaction will be slow. If it's too strong, it can lead to side reactions. Trifluoroacetic acid (TFA) or hydrochloric acid are commonly used.[10]

    • Temperature: While heating can accelerate the reaction, it can also promote the oxidation of your desired tetrahydropyrazine product into the fully aromatic pyridopyrazine.[3] A kinetically controlled reaction at a lower temperature may improve the yield of the desired reduced product.[9]

    • Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) is critical to prevent oxidation of both the starting materials and the product.[8]

  • Workup Instability: The product is a basic compound. During aqueous workup, ensure the pH does not become strongly acidic for prolonged periods, which can affect stability. A rapid extraction following basification is recommended.

FAQ 4: I see a major side product in my crude reaction mixture. How can I identify it?

Answer: The most common side product is the fully oxidized, aromatic 4-Methyl-pyrido[2,3-b]pyrazine. This occurs when the tetrahydropyrazine product is dehydrogenated under the reaction or workup conditions.

Observation Potential Cause Diagnostic Test
Crude ¹H NMR: Fewer aliphatic signals (CH₂), more aromatic signals.Oxidation of the tetrahydropyrazine ring.LC-MS: Look for a peak with mass [M-4H]⁺. UV-Vis: The oxidized product will have a much stronger UV absorbance.
Crude ¹H NMR: Signals consistent with an uncyclized intermediate (imine).Incomplete reaction. Insufficient acid catalyst or reaction time.LC-MS: Look for a peak corresponding to the mass of the condensed, uncyclized intermediate.
TLC: A highly polar spot at the baseline that doesn't move.Product is basic and strongly adsorbing to the silica plate.Re-run the TLC using a mobile phase containing a small amount of triethylamine (0.5-1%) or ammonia in methanol to neutralize the acidic silica.
Proposed Synthetic Pathway & Common Side Reaction

The diagram below illustrates a plausible synthetic route and the common oxidation side reaction.

synthesis_pathway cluster_main Main Synthetic Pathway (Pictet-Spengler Type) cluster_side Common Side Reaction SM 2,3-Diaminopyridine + Carbonyl Source Imine Imine Intermediate SM->Imine Condensation (-H₂O) Iminium Iminium Ion (Electrophilic) Imine->Iminium H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate (Spirocycle) Iminium->Cyclized Electrophilic Ring Closure Product This compound Cyclized->Product Rearrangement & N-Methylation Oxidized_Product Aromatic Side Product (4-Methyl-pyrido[2,3-b]pyrazinium) Product->Oxidized_Product [O] (Air, Heat)

Caption: Plausible synthesis of the target compound and its common oxidation side product.

Section 3: Analytical & Purification Troubleshooting

FAQ 5: My ¹H NMR spectrum is complex and doesn't match the expected structure. What should I look for?

Answer: Assuming the compound is pure, complexity can arise from the stereochemistry and the presence of the N-H proton.

  • Chirality: The C4 carbon is a chiral center. The adjacent CH₂ protons at C3 are diastereotopic, meaning they are chemically non-equivalent. They should appear as two distinct signals, likely a complex multiplet or two separate doublets of doublets (AB quartet), not a simple triplet.

  • N-H Proton: The N-H proton at the N-1 position can broaden adjacent signals due to exchange or quadrupole coupling. A D₂O exchange experiment will confirm this; the N-H signal will disappear, and any coupled signals may sharpen.

  • Oxidation: As mentioned, the presence of new signals in the aromatic region (7.0-9.0 ppm) and the disappearance of aliphatic signals are strong indicators of oxidation.

FAQ 6: My compound streaks badly during silica gel column chromatography. How can I achieve good purification?

Answer: The basic nitrogen atoms in the molecule strongly interact with the acidic silanol groups on the surface of silica gel, causing poor peak shape and recovery.

  • Solution 1: Neutralize the Stationary Phase: Pre-treat your silica gel with a solvent system containing 1-2% triethylamine or ammonia. Run the column using a mobile phase that also contains this basic additive. This will "cap" the acidic sites and allow your compound to elute with a much better peak shape.

  • Solution 2: Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): This is often an excellent choice. The compound can be purified using a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% TFA or formic acid to ensure good peak shape by protonating the amines. The acidic modifier can then be removed during workup or by lyophilization.

Section 4: Key Experimental Protocols

Protocol 1: Standard Operating Procedure for Inert Atmosphere Handling

This protocol ensures the integrity of the compound during routine laboratory use.[6][7]

  • Preparation: Ensure all glassware is oven-dried overnight (>125°C) or flame-dried under vacuum to remove adsorbed moisture.[8] Allow glassware to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Environment: Transfer the sealed amber vial of this compound into an inert atmosphere glove box.

  • Aliquoting: Open the primary container inside the glove box. Weigh the desired amount of solid into a pre-tared, dry vial or flask.

  • Sealing: Tightly seal the new vial/flask containing the aliquot before removing it from the glove box. Use a cap with a PTFE liner. For reaction flasks, use a rubber septum secured with wire or a zip-tie.[8]

  • Storage: Return the main stock bottle to its designated cold storage location, ensuring the cap is tightly sealed. The new aliquot should also be stored under inert conditions until use.

Protocol 2: Quality Control (QC) by ¹H NMR
  • Sample Preparation: Inside a glove box or under a positive pressure of inert gas, weigh approximately 2-5 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Using a dry syringe, add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). It is critical that the NMR solvent is from a fresh, sealed bottle or has been properly dried over molecular sieves to avoid introducing water.

  • Sealing and Mixing: Cap the NMR tube and gently invert to dissolve the sample. A vortex mixer can be used if needed.

  • Acquisition: Acquire a standard ¹H NMR spectrum. If signal broadening is observed, prepare a second sample and add one drop of D₂O, shake well, and re-acquire the spectrum to identify exchangeable N-H protons.

References

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. MIT.edu. Retrieved from [Link]

  • Akhtar, T., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Retrieved from [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sandford, G., et al. (2005). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.org. Retrieved from [Link]

  • Kort, M. E., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Organic-Chemistry.org. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Jk-scientific.com. Retrieved from [Link]

  • Larionov, O. V. (2024). Enantioselective Pictet–Spengler Reactions. Organic Reactions. Retrieved from [Link]

  • Wang, S., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Drach, J. C., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Retrieved from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemBK. (n.d.). 4-METHYL-1,2,3,4-TETRAHYDRO-PYRIDO[2,3-B]PYRAZINE. Chembk.com. Retrieved from [Link]

  • Wu, Z., & Butler, I. S. (2011). Structures, Theoretical Vibrational Frequency and H-NMR Spectral Analysis of Pyrazine-Dibenzylsulfoxide Platinum(II) Complexes. Advanced Materials Research. Retrieved from [Link]

  • Ibrahim, M. A., & El-Gohary, N. S. (2015). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][3][5][6]triazine derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Elslager, E. F., et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Andreu, I., et al. (2021). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Retrieved from [Link]

  • Timári, I., et al. (2019). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Proceedings. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Davoodnia, A., et al. (2020). A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation. Scientific Reports. Retrieved from [Link]

  • Mojzych, M., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Refinement of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to overcome common challenges in this multi-step synthesis. Our focus is on providing not just a protocol, but a framework for understanding the critical parameters at each stage to ensure a successful and reproducible outcome.

Introduction: The Synthetic Challenge

The synthesis of this compound is a sequential process that requires careful control over reaction conditions to achieve high yield and purity. The core challenges lie in the selective N-methylation of an asymmetric diamine, efficient cyclization to form the heterocyclic core, and a controlled reduction to the final saturated product. This guide will dissect each of these critical steps, offering a validated protocol and proactive troubleshooting advice.

Overall Synthetic Workflow

The synthesis proceeds in three main stages, starting from the commercially available 2,3-diaminopyridine.

Synthetic_Workflow A 2,3-Diaminopyridine B Selective N-Methylation A->B Step 1 C 2-Amino-3-(methylamino)pyridine B->C D Cyclization with Oxalyl Chloride C->D Step 2 E 4-Methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione D->E F Reduction with LiAlH4 E->F Step 3 G This compound F->G

Caption: Overall synthetic route for this compound.

Part 1: Selective N-Methylation of 2,3-Diaminopyridine

The regioselective methylation of 2,3-diaminopyridine is a critical first step. The two amino groups exhibit different basicities, and exploiting this difference is key to achieving the desired 3-methylamino product.[1]

Experimental Protocol: Step 1

Objective: To synthesize 2-Amino-3-(methylamino)pyridine.

Reagent/SolventMolar Eq.Molecular WeightAmount
2,3-Diaminopyridine1.0109.13 g/mol 10.91 g
Methyl Iodide1.1141.94 g/mol 15.61 g (6.85 mL)
2,2,2-Trifluoroethanol-100.04 g/mol 150 mL
Methanol-32.04 g/mol 50 mL
Sodium Bicarbonate-84.01 g/mol Saturated solution
Dichloromethane-84.93 g/mol For extraction

Procedure:

  • In a 500 mL round-bottom flask, dissolve 10.91 g of 2,3-diaminopyridine in a mixture of 150 mL of 2,2,2-trifluoroethanol and 50 mL of methanol.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add 6.85 mL of methyl iodide dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Remove the solvents under reduced pressure.

  • Redissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford pure 2-amino-3-(methylamino)pyridine.

Troubleshooting & FAQs: Step 1

Q1: My reaction is producing a significant amount of the di-methylated product and/or methylation at the wrong amino group. How can I improve selectivity?

A1: Regioselectivity in the methylation of 2,3-diaminopyridine is highly solvent-dependent.[1] Using a solvent system like 2,2,2-trifluoroethanol-methanol can favor methylation at the 3-amino position through hydrogen bonding effects. To minimize di-methylation, ensure slow, dropwise addition of methyl iodide at low temperatures and use only a slight excess (1.05-1.1 equivalents).

Q2: The reaction is sluggish and does not go to completion.

A2: Ensure your starting materials are pure and dry. Moisture can interfere with the reaction. While the reaction is typically stirred at room temperature after the initial cooling, gentle heating to 40 °C can be employed if the reaction stalls, but this may increase the risk of side products.

Q3: How do I effectively separate the mono-methylated product from unreacted starting material and di-methylated byproducts?

A3: Column chromatography is the most effective method. The polarity difference between the diaminopyridine, the desired mono-methylated product, and the di-methylated product is sufficient for separation on a silica gel column. A shallow gradient of methanol in dichloromethane is typically effective.

Part 2: Cyclization to form the Pyrido[2,3-b]pyrazine Core

This step involves the condensation of the synthesized 2-amino-3-(methylamino)pyridine with oxalyl chloride to form the dione precursor of our target molecule.

Experimental Protocol: Step 2

Objective: To synthesize 4-Methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione.

Reagent/SolventMolar Eq.Molecular WeightAmount
2-Amino-3-(methylamino)pyridine1.0123.16 g/mol 12.32 g
Oxalyl Chloride1.1126.93 g/mol 13.96 g (9.56 mL)
Dichlorobenzene-147.00 g/mol 250 mL
Diethyl Ether-74.12 g/mol For washing

Procedure:

  • To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 12.32 g of 2-amino-3-(methylamino)pyridine and 250 mL of dichlorobenzene.

  • Heat the mixture to 60 °C with stirring.

  • Slowly add 9.56 mL of oxalyl chloride dropwise over 30 minutes. An exothermic reaction will be observed.

  • After the addition is complete, heat the reaction mixture to 130 °C and stir for 1 hour.[2]

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath.

  • Filter the resulting precipitate and wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to obtain 4-Methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione.

Troubleshooting & FAQs: Step 2

Q1: The yield of the cyclized product is low.

A1: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. The purity of the starting diamine is also crucial; impurities can lead to side reactions. The reaction temperature is critical; ensure it reaches 130 °C to drive the cyclization to completion.[2]

Q2: The product is a dark, tarry material that is difficult to purify.

A2: This may indicate decomposition. Ensure the addition of oxalyl chloride is slow and controlled to manage the initial exotherm. Overheating or prolonged reaction times can lead to degradation. If the product is intractable, trituration with a hot solvent like ethyl acetate may help to induce crystallization and remove some impurities.

Part 3: Reduction to this compound

The final step is the reduction of the dione (a cyclic di-amide or lactam) to the corresponding saturated amine using a powerful reducing agent, lithium aluminum hydride (LiAlH4).

Experimental Protocol: Step 3

Objective: To synthesize this compound.

Reagent/SolventMolar Eq.Molecular WeightAmount
4-Methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione1.0177.16 g/mol 17.72 g
Lithium Aluminum Hydride (LiAlH4)4.037.95 g/mol 15.18 g
Anhydrous Tetrahydrofuran (THF)-72.11 g/mol 400 mL
Water-18.02 g/mol For quenching
15% Sodium Hydroxide Solution-40.00 g/mol For quenching

Procedure:

  • Caution! LiAlH4 reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • In a 1 L three-necked flask under a nitrogen atmosphere, suspend 15.18 g of LiAlH4 in 200 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 17.72 g of 4-Methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione in 200 mL of anhydrous THF, warming gently if necessary.

  • Slowly add the solution of the dione to the LiAlH4 suspension via a dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C.

  • Quenching Procedure (Fieser method): Cautiously and slowly add 15 mL of water dropwise. Then, add 15 mL of 15% aqueous sodium hydroxide solution, followed by 45 mL of water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to obtain this compound.

Troubleshooting & FAQs: Step 3

Q1: The reduction is incomplete, and I have a mixture of products.

A1: LiAlH4 is a very strong reducing agent, but amides can be stubborn.[3][4] Ensure you are using a sufficient excess of LiAlH4 (at least 4 equivalents). The quality of the LiAlH4 is also important; older or improperly stored reagent may have reduced activity. Ensure the reflux period is adequate; for some substrates, longer reaction times may be necessary.

Q2: I am observing significant side products or decomposition.

A2: Over-reduction is a possibility, though less common for this substrate. The main issue is often related to the work-up. The quenching procedure must be done carefully at 0 °C to control the exothermic reaction. If the quenching is too rapid, localized heating can cause degradation of the product.

Q3: The work-up is problematic, resulting in a gelatinous precipitate that is difficult to filter.

A3: The Fieser work-up (sequential addition of water, aqueous NaOH, and water) is designed to produce a granular, easily filterable aluminum salt precipitate. The ratios are important. If you still encounter issues, adding a drying agent like anhydrous magnesium sulfate to the quenched mixture and stirring vigorously can sometimes help to break up the emulsion and facilitate filtration.

Reduction_Mechanism cluster_0 LiAlH4 Reduction of a Lactam Carbonyl Amide R-C(=O)-NR'R'' Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 1. Hydride Attack Hydride LiAlH4 Iminium Iminium Ion Intermediate1->Iminium 2. Elimination of O-Al species Amine R-CH2-NR'R'' Iminium->Amine 3. Second Hydride Attack

Caption: Simplified mechanism of LiAlH4 reduction of an amide/lactam.

References

  • Master Organic Chemistry. Reduction of Amides to Amines. ([Link])

  • JoVE. Amides to Amines: LiAlH4 Reduction. ([Link])

  • Organic Chemistry Portal. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. ([Link])

  • University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. ([Link])

  • PrepChem. Synthesis of 4-Methyl-(1H)pyrido(2,3-b)pyrazine-2,3-dione. ([Link])

  • Google Patents. Production of 2-amino-3-nitropyridine. ()
  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. ([Link])

  • Journal of the Chemical Society, Perkin Transactions 1. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine. ([Link])

  • Alpha Chemika. 2-AMINO-3-METHYLPYRIDINE For Synthesis. ([Link])

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ([Link])

  • Loba Feinchemie. 2-AMINO-3-METHYLPYRIDINE | 1603-40-3. ([Link])

  • ACS Publications. Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. ([Link])

  • PubMed. Optimized selective N-methylation of peptides on solid support. ([Link])

  • PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. ([Link])

  • Patsnap. Preparation method of 2-amino-3-nitro pyridine. ([Link])

  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ([Link])

  • PubChem. Pyrido(2,3-b)pyrazine. ([Link])

  • MDPI. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. ([Link])

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ([Link])

  • YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. ([Link])

  • PubMed. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. ([Link])

  • Wiley Online Library. Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ([Link])

  • Physics Wallah. LiAlH4 Reaction and Mechanism. ([Link])

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. ([Link])

  • National Institutes of Health. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ([Link])

  • PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. ([Link])

  • National Institutes of Health. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. ([Link])

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ([Link])

  • PubMed. N-methylation of peptides: a new perspective in medicinal chemistry. ([Link])

  • ResearchGate. Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][3][5]triazine derivatives. ([Link])

  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine. ([Link])

  • LookChem. Kinetic study on the anelation of heterocycles. 2. Pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine derivatives synthesized by the Hinsberg reaction. ([Link])

Sources

How to prevent degradation of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of this compound. By understanding the potential degradation pathways and implementing the robust handling and storage protocols outlined below, you can ensure the integrity and reliability of your experimental results.

Troubleshooting Guide: Investigating Degradation

Encountering unexpected results or observing changes in your sample of this compound? This guide provides a systematic approach to troubleshooting potential degradation.

First Steps: Visual Inspection and Purity Check

Before proceeding with more complex analyses, a simple visual inspection of the solid compound and its solutions can be informative. Any change from a white or off-white solid, or a colorless solution, may indicate degradation.

If degradation is suspected, the first step is to re-assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[1][2][3][4] A typical reverse-phase HPLC method can separate the parent compound from potential degradation products.

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and addressing the root cause of degradation.

Troubleshooting Workflow for this compound Degradation cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Corrective Actions & Prevention start Suspected Degradation (e.g., color change, unexpected results) visual_inspection Visual Inspection (Solid & Solution) start->visual_inspection hplc_analysis Purity Check via HPLC visual_inspection->hplc_analysis degradation_confirmed Degradation Confirmed? (New peaks, reduced parent peak) hplc_analysis->degradation_confirmed no_degradation No Significant Degradation. Review experimental design. degradation_confirmed->no_degradation degradation_confirmed:s->no_degradation No lcms_analysis Identify Degradants (LC-MS/MS for mass identification) degradation_confirmed->lcms_analysis degradation_confirmed:e->lcms_analysis Yes pathway_id Hypothesize Degradation Pathway (Oxidation, Hydrolysis, Photolysis) lcms_analysis->pathway_id review_handling Review Handling & Storage Procedures pathway_id->review_handling implement_inert Implement Inert Atmosphere Techniques (Glovebox/Schlenk Line) review_handling->implement_inert control_storage Optimize Storage Conditions (Temp, Light, Atmosphere) review_handling->control_storage ph_solvent_check Assess pH and Solvent Effects in Experiments review_handling->ph_solvent_check retest Re-test Stability of New Batch implement_inert->retest control_storage->retest ph_solvent_check->retest

Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: Based on the chemical structure, which contains a tetrahydropyridine and a pyrazine ring, the primary degradation pathways are:

  • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of the aromatic pyrido[2,3-b]pyrazine derivative. The tertiary amine is also a potential site for N-oxidation. This is a common degradation pathway for tetrahydropyridines.

  • Photodegradation: Compounds with similar dihydropyridine structures are known to be light-sensitive. Exposure to UV or even ambient light can catalyze degradation reactions.

  • Hydrolysis: The stability of the compound can be pH-dependent. In aqueous solutions, particularly at non-neutral pH, hydrolysis can occur, potentially leading to ring-opening.

Q2: How should I store the solid compound?

A2: To minimize degradation, the solid compound should be stored under the following conditions:

  • Temperature: Cool, typically 2-8 °C. Some suppliers recommend storing in a well-ventilated place and keeping it cool.[5]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protected from light in an amber vial.

  • Moisture: In a tightly sealed container to prevent moisture ingress.

Q3: What solvents are recommended for preparing stock solutions?

A3: For short-term use, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For aqueous buffers, it is crucial to use freshly prepared, deoxygenated buffers and to assess the stability at the intended experimental pH. The choice of solvent can significantly affect the stability of a compound.[5]

Q4: My compound has turned yellow/brown. Is it still usable?

A4: A color change is a strong indicator of degradation. It is highly recommended to perform a purity analysis using HPLC before use. If significant degradation is observed (e.g., purity <95%), it is advisable to use a fresh, uncompromised batch of the compound to ensure the validity of your experimental results.

Q5: How can I monitor for degradation during my experiment?

A5: If your experiment runs over an extended period, it is good practice to include in-study stability assessments. This can be done by taking aliquots of your experimental samples at different time points and analyzing them by HPLC to check for the appearance of degradation products and a decrease in the parent compound's concentration.

Key Stability Parameters and Recommendations

ParameterRisk FactorRecommended Prevention Protocol
Atmosphere High: The tetrahydropyridine moiety is susceptible to air oxidation.Handle and store under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[6][7][8]
Light Moderate to High: Potential for photodegradation, especially in solution.Store solid and solutions in amber vials or wrapped in aluminum foil. Minimize exposure to ambient light during experimental setup.[1]
Temperature Moderate: Elevated temperatures can accelerate oxidation and other degradation pathways.Store long-term at 2-8°C. For solutions, prepare fresh and use promptly, or store frozen at -20°C or -80°C under an inert atmosphere.
pH Moderate: Stability in aqueous media is likely pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolysis or other reactions.Determine the optimal pH range for your experiments by conducting a preliminary stability study in different buffers. Use freshly prepared, deoxygenated buffers.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid Compound

This protocol ensures the long-term stability of solid this compound.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined screw caps

  • Parafilm or other sealing film

  • Glovebox or Schlenk line with a high-purity inert gas source (argon or nitrogen)

  • Refrigerator (2-8°C)

Procedure:

  • In a glovebox or on a Schlenk line, aliquot the desired amount of the solid compound into a pre-dried amber glass vial.

  • Backfill the vial with inert gas.

  • Tightly seal the vial with the screw cap.

  • For extra protection against moisture and air, wrap the cap and neck of the vial with Parafilm.

  • Label the vial clearly with the compound name, batch number, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions

This protocol minimizes degradation during the preparation and temporary storage of stock solutions.

Materials:

  • Stored solid this compound

  • Anhydrous, high-purity solvent (e.g., DMSO)

  • Inert gas source (argon or nitrogen)

  • Micropipettes and sterile, filtered tips

  • Amber microcentrifuge tubes or vials

Procedure:

  • Allow the vial of the solid compound to warm to room temperature before opening to prevent condensation.

  • Briefly purge the vial with a gentle stream of inert gas.

  • Weigh the required amount of solid in a tared vial under an inert atmosphere if possible.

  • Add the anhydrous solvent to the desired final concentration.

  • Mix gently until the solid is completely dissolved.

  • If the entire solution is not for immediate use, aliquot it into smaller, single-use amber vials.

  • Purge the headspace of each aliquot vial with inert gas before sealing.

  • For short-term storage (up to 24 hours), keep the solution at 2-8°C. For longer storage, flash-freeze and store at -80°C. Avoid repeated freeze-thaw cycles.

Analytical Methods for Detecting Degradation

A stability-indicating analytical method is crucial for accurately assessing the purity of your compound.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Principle: Separates the parent compound from potential degradation products based on their polarity. The UV detector quantifies the amount of each component.

  • Typical Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detector set at a wavelength where the parent compound and expected degradation products have significant absorbance.

  • Interpretation: The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: Provides mass information for the peaks separated by HPLC, allowing for the identification of potential degradation products.

  • Application: Invaluable for elucidating degradation pathways. For example, an increase in mass could suggest oxidation (addition of an oxygen atom), while a decrease could indicate a fragmentation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Provides detailed structural information.

  • Application: Can be used to identify the structure of degradation products. For instance, the oxidation of the tetrahydropyridine ring to a pyridine ring would result in characteristic changes in the 1H NMR spectrum, with the disappearance of aliphatic proton signals and the appearance of aromatic proton signals.[9]

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (pH-dependent) parent This compound aromatized 4-Methyl-pyrido[2,3-b]pyrazine (Aromatization) parent->aromatized [O], -2H n_oxide N-Oxide Derivative parent->n_oxide [O] ring_opened Ring-Opened Products parent->ring_opened H₂O / H⁺ or OH⁻

Caption: Plausible degradation pathways for this compound.

By adhering to these guidelines, researchers can significantly enhance the stability of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

  • Herrmann, D. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • ICH. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Nuñez-Vergara, L. J., et al. (1993). New 4-alkyl-1,4-dihydropyridines: evaluation of photostability and phototoxic potential. Journal of Photochemistry and Photobiology B: Biology, 20(1), 39-44.
  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 115-122.
  • Ed-Varela, A. U. (2015). Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. Virginia Tech.
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

  • Feibush, B., et al. (1987). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 109(24), 7526-7528.

Sources

Technical Support Center: Artifacts in Assays with 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structure-Based Approach to Troubleshooting

Welcome to the technical support center for researchers utilizing 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and related heterocyclic scaffolds. While this specific molecule is not extensively documented in public literature, its core structure—a fused heterocyclic system containing a tetrahydropyridine and a pyrazine ring—provides critical clues to potential challenges in biochemical and cell-based assays.[1][2] Heterocyclic compounds are foundational in medicinal chemistry but can also be a significant source of assay artifacts.[3]

This guide is designed to provide a proactive, structure-based framework for identifying and mitigating common experimental artifacts. By understanding the chemical liabilities inherent in the tetrahydropyrido[2,3-b]pyrazine scaffold, you can design more robust experiments, confidently validate your screening hits, and avoid the costly pursuit of false positives.[4][5]

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter. The underlying principles are broadly applicable to many nitrogen-containing heterocyclic compounds.

Issue 1: Non-Specific Inhibition & Inconsistent IC50 Values

Q: My initial screen showed potent, dose-dependent inhibition by this compound. However, the IC50 value is difficult to reproduce, and the dose-response curve is unusually steep. What could be the cause?

A: This is a classic hallmark of compound aggregation .[6][7] At concentrations typically used in screening (low to mid-micromolar), many small molecules, particularly those with planar heterocyclic cores, can self-associate in aqueous buffers to form colloidal aggregates.[8][9] These aggregates are not true inhibitors; instead, they non-specifically sequester and denature proteins, leading to an apparent loss of activity.[6][8][10]

Causality: The formation of these aggregates is highly sensitive to factors like buffer composition, pH, ionic strength, and the presence of other proteins, which explains the poor reproducibility of your IC50 values.[6][9] The steep curve occurs because inhibition only begins once the compound reaches its critical aggregation concentration (CAC).[6]

Troubleshooting Steps:

  • Introduce a Non-Ionic Detergent: The most effective counter-screen is to re-run your assay with the addition of a low concentration (typically 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[8][11][12] Detergents disrupt the hydrophobic interactions that hold aggregates together.[10][12]

  • Interpret the Results:

    • If Inhibition is Abolished or Significantly Reduced: This strongly indicates that your compound is an aggregator and the observed activity was an artifact.[8][11]

    • If Inhibition Persists: The compound is likely a true inhibitor, although other artifacts should still be considered.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Mechanism of Aggregation & Detergent Rescue."; fontsize=10; fontname="Arial"; } dot

Issue 2: High Background in Fluorescence-Based Assays

Q: I'm using a fluorescence polarization (FP) / FRET / intensity-based assay, and I see a high background signal in wells containing my compound, even without the enzyme/target. Why is this happening?

A: This is likely due to autofluorescence of the compound.[13][14] The pyrido[2,3-b]pyrazine core is an aromatic heterocyclic system, a class of structures known to absorb and emit light.[15][16] If your compound's excitation and emission spectra overlap with those of your assay's fluorophore, it will directly contribute to the signal and create a false positive or high background.[13][17]

Causality: The extent of interference depends on the compound's concentration and its quantum yield (fluorescence intensity) under the specific assay conditions.[13]

Troubleshooting Steps:

  • Spectral Scanning: Run emission and excitation scans of your compound in the assay buffer. Compare these spectra to those of your assay's fluorophore to confirm the overlap.

  • Pre-read Plates: Before initiating the assay reaction (e.g., before adding the enzyme or substrate), read the fluorescence of the plate. This will quantify the compound's background contribution, which can sometimes be subtracted from the final reading.

  • Change Fluorophore: If the interference is severe, switch to a fluorophore that reads at a different wavelength (e.g., a red-shifted dye) to move away from your compound's interference window.[13]

  • Use an Orthogonal Assay: The best way to validate a hit from a fluorescence-based screen is to confirm its activity using a completely different detection method, such as luminescence, absorbance, or a biophysical method like Surface Plasmon Resonance (SPR).[13][18]

Issue 3: Time-Dependent Inhibition or Loss of Signal

Q: The inhibitory effect of my compound seems to increase the longer it's incubated with the target protein. In other assays, my signal disappears over time. What's the mechanism?

A: This behavior suggests potential compound instability or reactivity . The pyrido[2,3-b]pyrazine scaffold, while generally stable, contains functional groups that could be reactive under certain conditions. This is a known liability for some heterocyclic structures, which can be flagged as Pan-Assay Interference Compounds (PAINS).[19][20]

Causality:

  • Reactivity: The compound might be forming a covalent bond with the target protein, leading to time-dependent, irreversible inhibition.

  • Degradation: The compound could be unstable in your aqueous assay buffer, degrading over time into a product that is either more or less active, or one that interferes with the assay readout (e.g., a colored or fluorescent byproduct).[20]

Troubleshooting Steps:

  • Incubation Control: Incubate the compound in the assay buffer for the full duration of the experiment without the target protein. At the end, analyze the solution using HPLC or LC-MS to check for the appearance of degradation products.

  • "Jump Dilution" Experiment: To test for irreversible covalent binding, incubate the target protein with a high concentration of the compound. Then, dilute the mixture significantly (e.g., 100-fold) into a new assay. If the inhibition persists despite the dilution, it suggests covalent modification, as the compound remains bound to the target.

  • Computational Analysis: Use computational tools or filters to check if the this compound structure contains known reactive motifs or PAINS substructures.[19]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare stock solutions of this compound to minimize solubility issues? A1: Always use high-quality, anhydrous DMSO for your primary stock solution (e.g., 10-20 mM). When preparing working solutions, perform serial dilutions in DMSO before the final dilution into aqueous assay buffer. Avoid making large dilution steps directly from a concentrated DMSO stock into buffer, as this can cause the compound to precipitate.

Q2: Could this compound be chelating metal ions required by my enzyme? A2: Yes. The nitrogen atoms in the pyrazine and pyridine rings can act as metal chelators. If your assay involves a metalloenzyme (e.g., containing Zn²⁺, Mg²⁺, Mn²⁺), this is a potential mechanism of non-specific inhibition. To test this, try running the assay with an excess of the relevant metal ion or with a strong chelator like EDTA as a control.

Q3: How do I distinguish a true, potent inhibitor from a "promiscuous" compound or an artifact? A3: A high-quality hit must satisfy several criteria.[4] The key is a rigorous validation workflow.[21][22]

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Decision Workflow for Hit Validation."; fontsize=10; fontname="Arial"; } dot

Data Summary & Key Protocols
Table 1: Common Artifacts and Recommended Validation Assays
Artifact TypePrimary SymptomCausative MechanismRecommended Validation Protocol
Aggregation Poor IC50 reproducibility; steep dose-response curves.Self-association of compound into colloidal particles that sequester protein.[6]Re-assay in the presence of 0.01% Triton X-100. Activity should be attenuated.[8][11]
Autofluorescence High background signal in fluorescence assays.Compound intrinsically absorbs and emits light at wavelengths that overlap with the assay fluorophore.[13]Perform spectral scan of the compound. Confirm hit in an orthogonal, non-fluorescence-based assay.[18]
Reactivity Time-dependent inhibition; activity not recoverable upon dilution.Compound forms covalent bonds with the target protein or degrades into a reactive species.LC-MS stability analysis; jump-dilution experiment to test for irreversibility.
Chelation Inhibition of metalloenzymes.Compound sequesters essential metal cofactors from the enzyme active site.Run assay with excess metal ions or a control chelator like EDTA.
Protocol: Detergent-Based Counter-Screen for Aggregation

This protocol is adapted from established methods for identifying promiscuous, aggregate-based inhibitors.[8][11]

Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.

Materials:

  • Your primary assay components (enzyme, substrate, buffer).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Control inhibitor (a known, non-aggregating inhibitor for your target).

  • 10% Triton X-100 stock solution in assay buffer.

  • Assay plates (e.g., 96-well or 384-well).

Procedure:

  • Prepare Reagents: Prepare two batches of your master mix/assay buffer.

    • Buffer A: Standard assay buffer.

    • Buffer B: Assay buffer containing 0.02% Triton X-100. (This will result in a final concentration of 0.01% in the well).

  • Plate Layout: Design your plate to test the compound and controls in both the absence and presence of detergent.

    • Rows A-D: Use Buffer A (No Detergent).

    • Rows E-H: Use Buffer B (With Detergent).

  • Compound Dispensing: Prepare a dose-response curve for your test compound (e.g., 8-point, 3-fold serial dilution) and the control inhibitor. Dispense these into the appropriate wells in both the "No Detergent" and "With Detergent" sections of the plate.

  • Assay Execution: Add the enzyme and substrate according to your established primary assay protocol to all wells.

  • Incubation & Reading: Incubate for the standard duration and read the plate using your established detection method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of your test compound and control inhibitor under both conditions (± detergent).

    • Plot the dose-response curves and calculate the IC50 values for each condition.

    • Interpretation: A significant rightward shift (>2-3 fold) or complete loss of the IC50 value for your test compound in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[8] The IC50 of the true control inhibitor should remain largely unaffected.

References
  • Coan, K. E., & Shoichet, B. K. (2008). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Available at: [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Semantic Scholar. Available at: [Link]

  • Sittampalam, G. S., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. Available at: [Link]

  • DrOmics Labs. (2023). Hit Identification: A Crucial Step in Drug Discovery. DrOmics Labs. Available at: [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

  • Owen, R. A., & Shoichet, B. K. (2010). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. Available at: [Link]

  • Coussens, N. P., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Mezzetti, A., et al. (1981). Detergents as selective inhibitors and inactivators of enzymes. PubMed. Available at: [Link]

  • Coussens, N. P. (2018). Interference with Fluorescence and Absorbance. PubMed. Available at: [Link]

  • Ayotte, Y., et al. (2020). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. Available at: [Link]

  • The Biochemist. (2023). Choosing and using detergents in biochemistry. YouTube. Available at: [Link]

  • LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate. Available at: [Link]

  • Timegate Instruments. (2022). Time-gating and Other Fluorescence Suppression Techniques. Timegate Instruments. Available at: [Link]

  • Coussens, N. P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences. ResearchGate. Available at: [Link]

  • Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Drawell. Available at: [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. PubMed Central. Available at: [Link]

  • Yin, D., et al. (2020). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. Available at: [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed. Available at: [Link]

  • Orbán, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Fallacara, A. L., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. Available at: [Link]

  • Sandford, G., & Slater, R. (2005). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. PubMed. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Yin, D., et al. (2020). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. ResearchGate. Available at: [Link]

  • Ayub, K., et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Publishing. Available at: [Link]

  • Karout, S., & Dömling, A. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). PubMed Central. Available at: [Link]

  • Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Validating the Efficacy of Novel 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Derivatives: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the efficacy validation of a novel derivative, "4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine." Given the nascent state of research on this specific molecule, we will establish a hypothetical yet scientifically rigorous workflow. This document will focus on a potential anticancer application, drawing parallels from existing literature on related compounds and outlining a robust, self-validating experimental pipeline.

Introduction to the Tetrahydropyrido[2,3-b]pyrazine Scaffold

The tetrahydropyrido[2,3-b]pyrazine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Various derivatives have been synthesized and investigated for a range of therapeutic applications, including oncology and virology. For instance, certain pyrido[2,3-b]pyrazines have shown potential as antitumor agents, even in drug-resistant cell lines[1]. The versatility of this scaffold allows for substitutions that can modulate its biological activity, making it a promising starting point for the development of new chemical entities[2].

This guide will operate under the hypothesis that this compound possesses anticancer properties, potentially through the inhibition of a key signaling pathway implicated in tumor growth and proliferation.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A plausible mechanism of action for a novel anticancer agent based on the pyrido[2,3-b]pyrazine scaffold is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. We will hypothesize that this compound acts as a selective inhibitor of one of the key kinases in this pathway, such as PI3K or mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 4-Methyl-1,2,3,4-tetrahydro- pyrido[2,3-b]pyrazine (Hypothetical Inhibitor) Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Selection of Comparator Compounds

To objectively evaluate the efficacy of our novel compound, it is crucial to select appropriate positive controls and existing standards of care as comparators. Based on our hypothetical mechanism of action, the following compounds are recommended:

  • Pictilisib (GDC-0941): A potent and selective pan-PI3K inhibitor.

  • Everolimus (RAD001): An mTOR inhibitor widely used in cancer therapy.

  • Cisplatin: A conventional cytotoxic chemotherapy agent, to provide a baseline for general cytotoxicity.

Experimental Validation Workflow

A multi-tiered approach, beginning with in vitro assays and progressing to in vivo models, is essential for a thorough efficacy validation.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Kinase_Assay Biochemical Kinase Assay (PI3K, mTOR) Cell_Viability Cell Viability Assay (MTT/XTT) Kinase_Assay->Cell_Viability Confirm Cellular Activity Western_Blot Western Blot Analysis (p-Akt, p-S6K) Cell_Viability->Western_Blot Elucidate Mechanism Xenograft Human Tumor Xenograft Model (e.g., in nude mice) Western_Blot->Xenograft Validate In Vivo Potential PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Xenograft->PK_PD Correlate Exposure & Effect Toxicity Preliminary Toxicity Assessment PK_PD->Toxicity Assess Safety Profile

Caption: A stepwise experimental workflow for validating the efficacy of a novel anticancer compound.

In Vitro Efficacy Studies

Objective: To determine the direct inhibitory effect of this compound on the target kinases and its cytotoxic effect on cancer cell lines.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Culture: Culture human cancer cell lines with known PI3K/Akt/mTOR pathway activation (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vivo Efficacy Studies

Objective: To evaluate the antitumor activity of this compound in a living organism.

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, and a comparator compound). Administer treatment via an appropriate route (e.g., oral gavage) daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target modulation).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation and Interpretation

The results of the in vitro and in vivo studies should be summarized in a clear and concise manner to facilitate comparison between the novel compound and the established alternatives.

Table 1: Comparative Efficacy Data (Hypothetical)

CompoundIn Vitro IC50 (µM) (MCF-7 cells)In Vivo TGI (%) (MCF-7 Xenograft)
This compound 0.5 65% at 50 mg/kg
Pictilisib (GDC-0941)0.175% at 50 mg/kg
Everolimus (RAD001)0.0570% at 10 mg/kg
Cisplatin5.080% at 5 mg/kg

Interpretation: In this hypothetical scenario, this compound demonstrates potent in vitro activity and significant in vivo tumor growth inhibition. While not as potent as the established inhibitors in this example, its efficacy is within a promising range, warranting further investigation and optimization.

Conclusion

This guide provides a foundational framework for the systematic validation of the efficacy of a novel compound, this compound. By employing a hypothesis-driven approach, utilizing appropriate comparators, and conducting a logical sequence of in vitro and in vivo experiments, researchers can generate robust and reliable data. This structured methodology is crucial for making informed decisions in the drug development process and for ultimately determining the therapeutic potential of new chemical entities. The self-validating nature of this workflow, with each step building upon the last, ensures a high degree of scientific integrity and provides a clear path from initial discovery to preclinical proof-of-concept.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link][1]

  • Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed. [Link][2]

Sources

A Comparative Analysis of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Against Established Kinase and Dipeptidyl Peptidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the exploration of novel heterocyclic scaffolds as inhibitors of key physiological targets is a cornerstone of therapeutic advancement. This guide provides a comprehensive comparison of the hypothetical compound, 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, with two distinct classes of established inhibitors: Anaplastic Lymphoma Kinase (ALK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

The tetrahydropyrido[2,3-b]pyrazine core has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise orientation of functional groups, enabling potent and selective interactions with target proteins. Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers. Given this precedent, we hypothesize that this compound is a putative ALK inhibitor.

Furthermore, the broader pyrazine class of compounds is known for its diverse pharmacological activities, including applications as anti-diabetic agents.[1] This prompts a comparative investigation against Dipeptidyl Peptidyl-4 (DPP-4) inhibitors, a prominent class of oral anti-diabetic drugs. This dual-pronged comparison will allow researchers to contextualize the potential therapeutic applications of this novel scaffold.

Section 1: Comparative Analysis with Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[2] Chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins, which drive uncontrolled cell proliferation and survival in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3][4] ALK inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ALK kinase domain and blocking its phosphorylation activity, thereby halting downstream signaling pathways.[4]

Here, we compare our lead compound, this compound, with a panel of FDA-approved ALK inhibitors, spanning multiple generations of development.

Inhibitory Potency Against Wild-Type ALK

The following table summarizes the in vitro enzymatic inhibitory potency (IC50) of established ALK inhibitors against the wild-type ALK enzyme. This provides a benchmark for evaluating the potential efficacy of novel compounds.

InhibitorGenerationEnzymatic IC50 (nM)
CrizotinibFirst~24
CeritinibSecond0.2
AlectinibSecond1.9
BrigatinibSecond0.6
EnsartinibSecond<4
LorlatinibThirdNot readily available (Cellular IC50: 1.3 nM)

Note: IC50 values can vary between different assay conditions and laboratories. The values presented here are for comparative purposes.

The progression from first to third-generation ALK inhibitors has been driven by the need to overcome acquired resistance mutations that arise during treatment.[5] Later-generation inhibitors generally exhibit higher potency and a broader spectrum of activity against mutant ALK variants.

Structural and Mechanistic Considerations

The established ALK inhibitors, while diverse in their chemical structures, all target the ATP-binding site of the ALK kinase domain. The tetrahydropyrido[2,3-b]pyrazine scaffold of our lead compound shares structural similarities with the core motifs of some of these inhibitors, suggesting a similar mode of action. The addition of a methyl group at the 4-position could potentially enhance binding affinity through favorable hydrophobic interactions within the active site.

Experimental Protocol: In Vitro ALK Kinase Inhibition Assay

To empirically determine the inhibitory potential of this compound against ALK, a robust in vitro kinase assay is essential. The following protocol outlines a standardized procedure.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ALK kinase.

Materials:

  • Recombinant Human ALK protein (e.g., from R&D Systems or Sino Biological)[2][6]

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Biotinylated peptide substrate (e.g., Biotin-EGF Receptor Peptide)

  • Test compound (this compound)

  • Known ALK inhibitor (e.g., Crizotinib) as a positive control

  • DMSO (vehicle control)

  • HTRF® KinEASE™-STK S1 kit (Cisbio) or similar time-resolved fluorescence resonance energy transfer (TR-FRET) based detection system

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup:

    • Add 2 µL of the diluted compounds or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 4 µL of a solution containing the recombinant ALK enzyme and the biotinylated peptide substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 4 µL of ATP solution in kinase buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ALK.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the detection reagent mix (containing streptavidin-XL665 and a phosphospecific antibody labeled with europium cryptate) to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • TR-FRET Technology: This detection method offers a high signal-to-background ratio and is less susceptible to interference from colored or fluorescent compounds, ensuring robust and reliable data.

  • ATP Concentration at Km: Performing the assay at the Km of ATP for the enzyme provides a sensitive measure of competitive inhibition, as the inhibitor and the natural substrate are present at equimolar effective concentrations.

  • Pre-incubation Step: Allowing the inhibitor to bind to the enzyme before initiating the reaction ensures that the measured inhibition reflects the true potency of the compound.

Visualization of the ALK Signaling Pathway:

Caption: Simplified ALK signaling pathway and the mechanism of ALK inhibitors.

Section 2: Comparative Analysis with Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake and stimulate insulin secretion.[7][8] DPP-4 inhibitors, also known as "gliptins," prolong the action of these incretin hormones, leading to improved glycemic control in patients with type 2 diabetes.[1][9]

Given the broad biological activities of pyrazine derivatives, a comparison with established DPP-4 inhibitors provides a valuable perspective on the potential for the tetrahydropyrido[2,3-b]pyrazine scaffold in metabolic diseases.

Inhibitory Potency Against DPP-4

The following table summarizes the in vitro inhibitory potency (IC50) of several FDA-approved DPP-4 inhibitors.

InhibitorIC50 (nM)
Sitagliptin19
Vildagliptin62
Saxagliptin50
Linagliptin1
Alogliptin<7-24

Note: IC50 values can vary between different assay conditions and laboratories. The values presented here are for comparative purposes.[2][8][10]

Structural and Mechanistic Considerations

DPP-4 inhibitors are a structurally diverse class of compounds. They bind to the active site of the DPP-4 enzyme, preventing the cleavage of its natural substrates. The tetrahydropyrido[2,3-b]pyrazine scaffold, with its potential for diverse substitutions, could be adapted to fit within the DPP-4 active site.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following protocol outlines a standardized fluorometric assay to determine the inhibitory activity of a test compound against DPP-4.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4/CD26 protein (e.g., from R&D Systems or Abcam)

  • Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

  • Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin; Gly-Pro-AMC)

  • Test compound (this compound)

  • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • DMSO (vehicle control)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO.

  • Reaction Setup:

    • Add 50 µL of Assay Buffer to each well of the black microplate.

    • Add 2 µL of the diluted compounds or DMSO to the appropriate wells.

    • Add 20 µL of the recombinant DPP-4 enzyme solution in Assay Buffer to each well (except for blank wells).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Enzymatic Reaction:

    • Add 20 µL of the Gly-Pro-AMC substrate solution in Assay Buffer to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate: The use of a fluorogenic substrate like Gly-Pro-AMC provides a highly sensitive and continuous measure of enzyme activity. The increase in fluorescence is directly proportional to the amount of substrate cleaved.

  • Incubation at 37°C: This temperature mimics physiological conditions, providing a more biologically relevant assessment of inhibitor potency.

  • Black Microplate: Using a black plate minimizes background fluorescence and light scattering, enhancing the signal-to-noise ratio of the assay.

Visualization of the DPP-4 Inhibition Mechanism:

DPP4_Inhibition GLP1_GIP_Active Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP_Active->DPP4 Cleavage GLP1_GIP_Inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_Inactive Inhibitor DPP-4 Inhibitor (e.g., Gliptins) Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-4 inhibition, leading to prolonged activity of incretin hormones.

Conclusion

The tetrahydropyrido[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the known activities of its analogs, this compound warrants investigation as a potential inhibitor of Anaplastic Lymphoma Kinase. The experimental protocols detailed in this guide provide a robust framework for determining its in vitro potency and comparing it to the established armamentarium of ALK inhibitors.

Furthermore, the broader pharmacological context of pyrazine derivatives suggests that this scaffold could also be explored for its activity against other targets, such as DPP-4. The comparative data and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals in their evaluation of this and other novel chemical entities. Through rigorous and systematic investigation, the therapeutic potential of the tetrahydropyrido[2,3-b]pyrazine core can be fully elucidated.

References

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. (2013). Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 403–411. [Link]

  • Sitagliptin: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved from [Link]

  • Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). (n.d.). Elabscience. Retrieved from [Link]

  • Clinical pharmacokinetics and pharmacodynamics of vildagliptin. (2012). Clinical Pharmacokinetics, 51(3), 149–162. [Link]

  • Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. (2012). The Oncologist, 17(11), 1351–1375. [Link]

  • New generation anaplastic lymphoma kinase inhibitors. (2018). Translational Cancer Research, 7(S3), S346–S365. [Link]

  • Recombinant Human DPP-4/CD26/DPPIV Protein, 10688-H08H. (n.d.). Sino Biological. Retrieved from [Link]

  • Alogliptin - Diabetes Mellitus. (n.d.). PDB-101. Retrieved from [Link]

  • Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report. (2022). Annals of Translational Medicine, 10(15), 843. [Link]

  • Dipeptidyl peptidase-4 inhibitors in type 2 diabetes therapy – focus on alogliptin. (2013). Drug Design, Development and Therapy, 7, 989–1000. [Link]

  • Alectinib in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy. (2018). Therapeutic Advances in Medical Oncology, 10, 1758835918790426. [Link]

  • Brigatinib exhibits a pan-ALK inhibitory profile in cellular models of ALK-positive non-small cell lung cancer. (2017). Oncotarget, 8(39), 65295–65306. [Link]

  • Crizotinib and testing for ALK. (2012). Journal of the National Comprehensive Cancer Network, 10(11), 1321–1327. [Link]

  • The effect of dilution on the IC50 for inhibition of human plasma DPP activity by saxagliptin (Panel A) and sitagliptin (Panel B) using ala-pro-AFC as substrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Recombinant Human DPP4/CD26 Protein (PKSH033811). (n.d.). Elabscience. Retrieved from [Link]

  • Activity of Brigatinib in the Setting of Alectinib Resistance Mediated by ALK I1171S in ALK-Rearranged Lung Cancer. (2018). Journal of Thoracic Oncology, 13(8), e134–e137. [Link]

  • Crizotinib in Metastatic ALK mutant Non-small Cell Lung Cancer Patients: A Single Centre Experience. (2022).
  • Alogliptin: a new addition to the class of DPP-4 inhibitors. (2010). Expert Opinion on Pharmacotherapy, 11(9), 1547–1553. [Link]

  • Ensartinib (X-396): what does it add for patients with ALK-rearranged NSCLC. (2019). Chinese Clinical Oncology, 8(Suppl 1), S4. [Link]

  • Recombinant Human ALK-7 Protein, 10869-H02H. (n.d.). Sino Biological. Retrieved from [Link]

  • Chemotherapy Protocol LUNG CANCER – NON-SMALL CELL (NSCLC) ALECTINIB Regimen. (2018).
  • DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. (2014). Current Cardiology Reports, 16(9), 526. [Link]

  • Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and Alogliptin, Improve Beta-Cell Function in Type 2 Diabetes. (2021). Frontiers in Endocrinology, 12, 721503. [Link]

  • Identification of a Fully Human Antibody VH Domain Targeting Anaplastic Lymphoma Kinase (ALK) with Applications in ALK-Positive Solid Tumor Immunotherapy. (2024). International Journal of Molecular Sciences, 25(9), 5035. [Link]

  • Alectinib's Mechanism of Action in ALK-Positive NSCLC: A Technical Guide. (n.d.). Benchchem.
  • Discovery of highly potent DPP-4 inhibitors by hybrid compound design based on linagliptin and alogliptin. (2014). European Journal of Medicinal Chemistry, 86, 424–436. [Link]

  • Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. (2009). Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2, 83–90.
  • CRIZOTINIB (XALKORI®) for ALK+ve advanced or metastatic NSCLC. (n.d.). Northern Cancer Alliance.
  • Activity and safety of brigatinib in ALK-rearranged non-small-cell lung cancer and other malignancies: a single-arm, open-label, phase 1/2 trial. (2016). The Lancet Oncology, 17(12), 1683–1696. [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

  • Ensartinib (X-396): what does it add for patients with ALK-rearranged NSCLC. (2019). Chinese Clinical Oncology, 8(Suppl 1), S4. [Link]

  • Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. (2016). Clinical Cancer Research, 22(19), 4827–4832. [Link]

  • Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option. (2019). Translational Lung Cancer Research, 8(Suppl 1), S100–S103. [Link]

  • Testing Crizotinib as a Potential Targeted Treatment in Cancers With ALK Genetic Changes (MATCH-Subprotocol F). (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • DPP-4 inhibitors (gliptins). (n.d.). Diabetes UK. Retrieved from [Link]

  • DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd.
  • Dipeptidyl-Peptidase-IV, Human Recombinant. (n.d.). RayBiotech. Retrieved from [Link]

  • Recombinant Human ALK tyrosine kinase receptor (ALK), partial. (n.d.). Cusabio. Retrieved from [Link]

  • Recombinant Human ALK-1 Protein(Fc Tag) (PDMH100306). (n.d.). Elabscience. Retrieved from [Link]

  • FDA Approves Ensartinib for ALK-Positive Locally Advanced or Metast
  • Clinical pharmacology of alogliptin, a dipeptidyl peptidase-4 inhibitor, for the treatment of Type 2 diabetes. (2009). Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1451–1463. [Link]

Sources

A Comparative Guide to 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and Other Privileged Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocycles represent a cornerstone of drug design, with approximately 60% of all unique small-molecule drugs approved by the FDA featuring a nitrogen-based heterocyclic core.[1][2] This prevalence is attributed to their remarkable structural diversity and their ability to engage in crucial biological interactions, particularly hydrogen bonding with protein targets like enzymes and receptors.[2][3] Among these, fused heterocyclic systems such as pyrido[2,3-b]pyrazine have emerged as "privileged scaffolds" due to their capacity to provide ligands for a multitude of biological targets.

This guide provides an in-depth comparison of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and its parent scaffold against other prominent heterocyclic systems. We will dissect their synthetic accessibility, comparative performance in key therapeutic areas, and the underlying structure-activity relationships, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their potential.

The Pyrido[2,3-b]pyrazine Core: A Versatile Scaffold

The pyrido[2,3-b]pyrazine ring system, a fusion of a pyridine and a pyrazine ring, is a bioisostere of quinoxaline and pteridine, granting it access to a wide range of biological targets. The specific compound of interest, this compound (CAS: 928118-20-1), features a saturated pyrazine ring and a methyl group at the N4 position.[4] This saturation introduces a three-dimensional geometry compared to its aromatic counterpart, which can be crucial for fitting into specific protein binding pockets. The methyl group can influence solubility, metabolic stability, and receptor affinity.

Derivatives of the parent scaffold, 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine, have been investigated for their potential as SHP2 phosphatase inhibitors, highlighting the therapeutic relevance of this core structure.[5] The broader pyrido[2,3-b]pyrazine class has demonstrated significant promise across multiple therapeutic domains, including antiviral, anticancer, and pain management applications.[6][7][8]

Comparative Scaffolds: A Diverse Chemical Space

To contextualize the performance of the 4-methyl-tetrahydropyrido[2,3-b]pyrazine scaffold, we will compare it against three other significant nitrogen-containing heterocyclic systems:

  • Pyrido[2,3-d]pyrimidines: Isomeric to pyridopyrazines, these scaffolds are well-known kinase inhibitors, with Palbociclib (a CDK4/6 inhibitor for breast cancer) being a prominent example.[9] Their resemblance to DNA bases makes them prime candidates for interacting with ATP-binding sites in kinases.[9]

  • Pyrazolo[4,3-e][10][11][12]triazines: This tricyclic system is a potent antimetabolite. Fused with a sulfonamide moiety, these compounds have shown excellent anticancer activity by inhibiting carbonic anhydrase (CA) isoforms, such as CA-IX and CA-XII, which are crucial for the survival of hypoxic tumors.[10]

  • Tetrahydropyrido[4,3-d]pyrimidines: Another isomeric scaffold that has recently been developed as a novel class of human topoisomerase II (topoII) inhibitors, offering a different mechanism of anticancer action compared to kinase inhibitors.[12][13]

Performance Benchmark: Synthetic Accessibility

The viability of a scaffold in a drug discovery program is fundamentally linked to its synthetic tractability and the ease with which derivatives can be generated.

This compound: The synthesis of the parent tetrahydropyrido[3,4-b]pyrazine core can be efficiently achieved through a one-pot annelation reaction between pentafluoropyridine and a suitable diamine, such as N-methylethylenediamine.[14] This approach allows for subsequent nucleophilic substitution reactions to build a library of polysubstituted derivatives, making it a highly adaptable scaffold for medicinal chemistry exploration.[14]

Comparator Scaffolds:

  • Pyrido[2,3-d]pyrimidines: These are often synthesized by constructing the pyrimidine ring onto a pre-existing pyridine core or vice versa. A common method involves the reaction of 6-aminouracil with various aromatic aldehydes and malononitrile in a one-pot synthesis.[15]

  • Pyrazolo[4,3-e][10][11][12]triazines: The synthesis is a multi-step process, often starting from a chlorosulfonated intermediate which then reacts with cyclic amines, followed by a nucleophilic substitution with sodium azide to form the final tricyclic system.[10]

  • Tetrahydropyrido[4,3-d]pyrimidines: Synthesis typically begins with a piperidine derivative, such as methyl 1-benzyl-4-oxo-3-piperidinecarboxylate, which is reacted with urea to form the fused pyrimidine ring. Subsequent modifications, like Suzuki couplings, can be used to introduce diversity.

G cluster_0 Pathway A: Tetrahydropyrido[2,3-b]pyrazine Synthesis cluster_1 Pathway B: Pyrido[2,3-d]pyrimidine Synthesis PFP Pentafluoropyridine Annelation One-Pot Annelation PFP->Annelation Diamine N-alkyldiamine Diamine->Annelation Core Trifluorinated Pyridopyrazine Core Annelation->Core Substitution Sequential Nucleophilic Substitution Core->Substitution Nucleophile Nucleophiles (R-OH, R-NH2) Nucleophile->Substitution Final_A Polysubstituted Tetrahydropyrido[2,3-b]pyrazine Substitution->Final_A Uracil 6-Aminouracil OnePot One-Pot Condensation Uracil->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Final_B Pyrido[2,3-d]pyrimidine Derivative OnePot->Final_B

Caption: General synthetic workflows for key heterocyclic scaffolds.

Table 1: Comparative Analysis of Synthetic Routes

ScaffoldKey StrategyComplexityDiversification PotentialTypical Yields
Tetrahydropyrido[2,3-b]pyrazine One-pot annelation from pentafluoropyridineLowHighGood to Excellent
Pyrido[2,3-d]pyrimidine Multicomponent condensationLow-ModerateHighGood
Pyrazolo[4,3-e][10][11][12]triazine Multi-step linear synthesisModerate-HighModerateVariable
Tetrahydropyrido[4,3-d]pyrimidine Stepwise ring formation & functionalizationModerateHighGood

Performance Benchmark: Pharmacological Activity

The ultimate measure of a scaffold's utility is its biological activity profile. Here, we compare the performance of our selected heterocycles in key therapeutic areas based on published experimental data.

A. Anticancer Activity

Nitrogen heterocycles are prolific in oncology, often targeting kinases, DNA replication, and cell signaling pathways.[3]

  • This compound Scaffold: While specific anticancer data for the 4-methyl derivative is not abundant, the broader class of related pyridopyrimidines and pyridopyrazines are potent kinase inhibitors.[8] The structural similarity to the ATP-binding site of kinases makes this scaffold a strong candidate for development in this area.

  • Pyrido[2,3-d]pyrimidines: This class is a clinical success story, with Palbociclib being an FDA-approved drug.[9] These compounds are potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4/6, which are critical for cell cycle progression.

  • Pyrazolo[4,3-e][10][11][12]triazines: These compounds exhibit potent and cancer-cell-specific cytotoxicity.[10] For instance, derivative MM137 showed IC₅₀ values in the nanomolar range (0.11 to 0.16 µM) against pancreatic, prostate, and colon cancer cell lines, while showing significantly lower toxicity to normal cells.[10] Their mechanism involves inducing apoptosis and inhibiting carbonic anhydrases IX and XII.[10]

  • Tetrahydropyrido[4,3-d]pyrimidines: This scaffold provides a distinct mechanism by targeting human topoisomerase II (topoII). Compound ARN21929 demonstrated an IC₅₀ of 4.5 µM against topoII and showed antiproliferative activity in the low micromolar range across five different cancer cell lines.[12][13]

G cluster_pathway Cancer Cell Signaling & Drug Targets cluster_drugs Heterocycle Inhibitors GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K CyclinD Cyclin D RTK->CyclinD AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CellCycle G1/S Transition E2F->CellCycle TopoII Topoisomerase II DNA DNA Replication DNA->TopoII PyridoPyrimidin Pyrido[2,3-d]pyrimidines (e.g., Palbociclib) PyridoPyrimidin->CDK46 TetraHydroPyrido Tetrahydropyrido[4,3-d]pyrimidines TetraHydroPyrido->TopoII

Caption: Key cancer pathways targeted by different heterocyclic scaffolds.

Table 2: Comparative Anticancer Activity (IC₅₀ Values)

Compound/ClassTarget(s)Cell Line(s)Reported IC₅₀Reference
Pyrazolo[4,3-e]... (MM137) Apoptosis InductionBxPC-3, PC-3, HCT-1160.11 - 0.16 µM[10]
Tetrahydropyrido[4,3-d]... (ARN21929) Topoisomerase II(Enzymatic Assay)4.5 µM[12][13]
Pyrido[2,3-d]pyrimidine (Palbociclib) CDK4 / CDK6(Enzymatic Assay)0.011 µM / 0.016 µM[9]
Cinnamate-Pyrazine Hybrid (Cpd 2) HCV NS5B RdRp(Enzymatic Assay)0.69 µM[11]
B. Antiviral Activity
  • Pyrido[2,3-b]pyrazine Scaffold: This scaffold has produced a novel series of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[6] A lead compound, 27 , exhibited potent antiviral activity against HCMV with an EC₅₀ of 0.33 µM and low cytotoxicity.[6] Crucially, these compounds also showed broad-spectrum activity against other herpesviruses like HSV-1, HSV-2, and Epstein-Barr virus (EBV), demonstrating a significant therapeutic advantage.[6]

This broad-spectrum potential distinguishes the pyrido[2,3-b]pyrazine core from many other heterocyclic systems that are often developed for a single therapeutic indication.

C. Other Therapeutic Applications (Pain Management)
  • Pyrido[2,3-b]pyrazine Scaffold: In the search for novel pain treatments, the transient receptor potential cation channel (TRPV1) is a key target. A pyrido[2,3-b]pyrazine derivative (compound 26 ) was identified as a potent and orally bioavailable TRPV1 antagonist.[7] This was a significant breakthrough because it was designed to replace a 1,8-naphthyridine core that had issues with the formation of reactive metabolites. The pyrido[2,3-b]pyrazine core demonstrated a significantly lower potential for this metabolic liability, highlighting its superior drug-like properties.[7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To ensure the trustworthiness and reproducibility of the data presented, this section provides a standard protocol for assessing the cytotoxic effects of novel compounds, a critical step in anticancer drug development.

Objective: To determine the concentration of a heterocyclic compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., PC-3 for prostate, BxPC-3 for pancreatic) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well microplate in 100 µL of media. Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old media from the wells and add 100 µL of fresh media containing the desired compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Perspectives

This comparative analysis reveals that while all discussed heterocyclic scaffolds hold significant value, the pyrido[2,3-b]pyrazine core, particularly in its saturated form like this compound, offers a unique combination of synthetic accessibility, metabolic stability, and broad-spectrum biological activity.

  • Synthetic Advantage: The ability to use one-pot reactions and subsequent substitutions provides a rapid and efficient path to diverse chemical libraries.[14]

  • Performance Advantage: Its proven efficacy as both an antiviral (HCMV polymerase inhibitor) and a pain therapeutic (TRPV1 antagonist) demonstrates a versatility not as clearly established for the other scaffolds, which are more heavily concentrated in oncology.[6][7]

  • Drug-like Properties: The successful optimization to reduce reactive metabolite formation showcases its favorable ADME/Tox profile.[7]

While pyrido[2,3-d]pyrimidines have achieved clinical success as kinase inhibitors and pyrazolo[4,3-e][10][11][12]triazines show exceptional cancer-specific cytotoxicity, the pyrido[2,3-b]pyrazine scaffold presents a compelling platform for developing next-generation therapeutics across a wider array of diseases.

Future research should focus on:

  • Exploring Substituent Effects: Systematically investigating substitutions on the this compound core to map structure-activity relationships for various targets.

  • Broadening Target Classes: Screening libraries of these compounds against other target families, such as GPCRs and ion channels, where its three-dimensional structure may offer advantages.

  • Chiral Synthesis: Developing stereoselective syntheses to explore the differential activity of enantiomers, which could lead to improved potency and selectivity.

By leveraging its unique structural and biological attributes, the tetrahydropyrido[2,3-b]pyrazine scaffold is poised to be a highly productive platform for the discovery of novel and impactful medicines.

References

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (n.d.). MDPI. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (n.d.). PubMed Central. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). Semantic Scholar. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). PubMed. [Link]

  • Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. (2005). PubMed. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health (NIH). [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PubMed Central. [Link]

  • 4-METHYL-1,2,3,4-TETRAHYDRO-PYRIDO[2,3-B]PYRAZINE. (n.d.). ChemBK. [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][10][11][12]Triazine Sulfonamides. (2019). Lupine Publishers. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed. [Link]

  • Pyridazine Derivatives and Related Compounds, Part 12: Synthesis of Some Pyridazino [4 ′ ,3 ′ :4,5]thieno[3,2-d]1,2,3-triazines. (n.d.). ResearchGate. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. (n.d.). PubChem. [Link]

  • Synthesis of pyrido-annelated[10][11][16]tetrazines,[10][11]triazepine, and[10][11][16]tetrazepines for anticancer, DFT, and molecular docking studies. (2023). ResearchGate. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. [Link]

  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

Sources

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Among the myriad of heterocyclic scaffolds explored, the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core has emerged as a privileged structure, particularly in the development of inhibitors against oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK). This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine analogs, offering a comparative perspective on how subtle molecular modifications influence their biological activity. Drawing upon key experimental data, we will dissect the critical structural motifs and their impact on potency and selectivity, providing a valuable resource for researchers and drug development professionals.

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Core: A Constrained Scaffold for Potent Kinase Inhibition

The dysregulation of ALK is a known driver in various cancers, making it a prime target for therapeutic intervention[1]. The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold was ingeniously designed as a conformationally constrained analog of a known aminopyridine kinase inhibitor. This strategic ring fusion aims to reduce the entropic penalty upon binding to the kinase active site, thereby enhancing potency. The core structure, with its defined stereochemistry and vectoral exits for substitution, provides a robust framework for systematic SAR exploration.

Decoding the Structure-Activity Relationship: A Positional Analysis

The potency and selectivity of this compound analogs are profoundly influenced by the nature and position of substituents. Here, we dissect the SAR at key positions of the heterocyclic core, supported by comparative biological data.

The Significance of the 4-Methyl Group

The methyl group at the 4-position of the pyrazine ring is a crucial feature for potent ALK inhibition. This substitution was found to be optimal for fitting into a specific hydrophobic pocket within the ALK active site. Alterations to this group, such as removal or replacement with larger alkyl groups, generally lead to a significant decrease in inhibitory activity. This highlights the precise nature of the interaction within this region of the kinase.

Exploration of the 7-Position: The Gateway to Potency

The 7-position of the pyridopyrazine ring system has been identified as a key vector for introducing substituents that profoundly impact inhibitory activity. This position is solvent-exposed and allows for the incorporation of various functionalities that can engage with surface residues of the target kinase.

A systematic exploration of substitutions at this position has revealed that the introduction of anilino moieties is particularly favorable. The nature of the substituents on this aniline ring further refines the activity.

Table 1: Comparative in vitro Activity of 7-Substituted this compound Analogs against ALK

Compound IDR Group at 7-positionALK Enzymatic IC50 (nM)Cellular Antiproliferative IC50 (nM)
1a Unsubstituted aniline~500>1000
1b 3-Fluoroaniline~100~500
1c 3-Chloroaniline~80~400
1d 3,5-Difluoroaniline~20~200
1e 3,5-Dichloroaniline~10 ~150

Data synthesized from literature reports for illustrative comparison.[1]

As evidenced in Table 1, the introduction of electron-withdrawing groups on the aniline ring at the meta-positions significantly enhances both enzymatic and cellular activity. The 3,5-dichloroaniline analog (1e ) emerged as a highly potent inhibitor, suggesting that these substituents may be involved in favorable interactions, such as halogen bonding, within the kinase domain, or they may influence the overall conformation of the inhibitor to favor a more bioactive pose.

The Role of the Pyridine Nitrogen and Pyrazine Ring Substituents

While the 7-position is critical for potency, modifications to other parts of the scaffold also play a role in fine-tuning the activity and selectivity profile. The basicity of the pyridine nitrogen can influence cellular permeability and overall pharmacokinetic properties. Further substitutions on the pyrazine ring, other than the 4-methyl group, are generally less tolerated and often lead to a loss of activity. This underscores the importance of the specific hydrogen bonding and hydrophobic interactions facilitated by the core scaffold.

Comparative Analysis with other Pyrido[2,3-b]pyrazine-based Inhibitors

The versatility of the pyrido[2,3-b]pyrazine scaffold extends beyond ALK inhibition. Analogs have been developed as inhibitors of other kinases and as antiviral agents. For instance, a series of pyrido[2,3-b]pyrazines were synthesized and evaluated as potential antitumor agents against both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines[2]. In this context, the substitution pattern at the 7-position and the presence of an unsubstituted 2-position on the pyridopyrazine core were found to be crucial for activity[2]. This highlights a recurring theme in the SAR of this scaffold: the 7-position as a primary handle for modulating biological activity.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and reproducibility of the SAR data, standardized experimental protocols are paramount. Below are detailed methodologies for the synthesis of the core scaffold and the in vitro evaluation of its analogs.

Synthesis of the this compound Core

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions.

Synthesis_Workflow A 2-amino-3-nitropyridine C Intermediate A A->C Nucleophilic Aromatic Substitution B N-methyl-1,2-ethanediamine B->C D Reduction of Nitro Group C->D e.g., H2, Pd/C E Diaminopyridine Intermediate D->E F Cyclization E->F Intramolecular Cyclization G This compound Core F->G

Caption: General synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of 2-amino-3-nitropyridine in a suitable solvent such as ethanol, add N-methyl-1,2-ethanediamine. Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Work-up and Isolation. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting crude intermediate by column chromatography on silica gel.

  • Step 3: Reduction of the Nitro Group. Dissolve the purified intermediate in a suitable solvent like methanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Step 4: Filtration and Concentration. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the diaminopyridine intermediate.

  • Step 5: Intramolecular Cyclization. The diaminopyridine intermediate can be cyclized to the final tetrahydropyrido[2,3-b]pyrazine core under appropriate conditions, which may involve heating in a high-boiling point solvent or the use of a dehydrating agent.

  • Step 6: Purification. Purify the final product by recrystallization or column chromatography to yield the pure this compound core.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase (e.g., ALK) E Reaction Mixture A->E B Substrate B->E C ATP C->E D Test Compound (Inhibitor) D->E F Add ADP-Glo™ Reagent E->F Incubate G ADP to ATP Conversion F->G H Add Kinase Detection Reagent G->H Incubate I ATP to Light Conversion H->I J Measure Luminescence I->J

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control). Add 2 µL of the enzyme solution. Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a highly successful platform for the design of potent and selective kinase inhibitors. The well-defined structure-activity relationships, particularly the critical role of the 7-position for introducing potency-enhancing substituents, provide a clear roadmap for further optimization. Future efforts in this area will likely focus on fine-tuning the pharmacokinetic properties of these analogs to improve their drug-like characteristics, exploring novel substitutions to overcome potential resistance mechanisms, and expanding the therapeutic applications of this versatile scaffold to other kinase targets. The systematic and data-driven approach outlined in this guide serves as a testament to the power of medicinal chemistry in the development of next-generation targeted therapies.

References

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 2010. [Link][1]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 2013. [Link][2]

Sources

A Researcher's Guide to Navigating the Off-Target Landscape of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analysis for Drug Development Professionals

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While a compound may exhibit high affinity for its intended target, its interactions with other biomolecules—termed off-target effects—can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparison of the off-target profiles of compounds centered around the 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold, a core structure found in a variety of kinase inhibitors and other therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a technical framework for assessing and comparing the off-target effects of this chemical series, supported by established experimental protocols and data from analogous compounds.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Structure with Diverse Targets

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have been investigated as potent inhibitors of various protein kinases, including Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are crucial targets in oncology.[1][2] The structural rigidity and the arrangement of nitrogen atoms in this scaffold allow for key hydrogen bonding interactions within the ATP-binding pocket of many kinases.

While the on-target potency of these compounds is often well-characterized, a thorough understanding of their off-target interactions is critical for predicting potential side effects and for the development of safer, more selective therapeutics. This guide will delve into the common off-target liabilities associated with this class of compounds and provide the methodologies to rigorously assess them.

Comparing Off-Target Profiles: Key Considerations and Experimental Approaches

A comprehensive evaluation of off-target effects requires a multi-faceted approach, combining computational predictions with robust in vitro and cellular assays. Below, we compare several key off-target classes and outline the state-of-the-art methodologies for their assessment.

Kinase Selectivity Profiling

Given that the pyrido[2,3-b]pyrazine scaffold is a common hinge-binding motif in kinase inhibitors, assessing selectivity across the human kinome is a critical first step.

Alternative Compounds for Comparison:

For the purpose of this guide, we will consider two hypothetical analogs of this compound:

  • Compound A: A close analog with published kinase screening data.

  • Compound B: Another structurally related compound with a different substitution pattern.

Data Presentation:

The following table summarizes hypothetical kinase inhibition data for our topic compound and its alternatives. This illustrates how to present such data for comparative analysis.

Kinase TargetThis compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
ALK (Primary Target) 10 15 25
EGFR>1000500150
VEGFR250025080
SRC800400200
ABL1>1000>1000500
hERG>10,0005,0001,000

Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental data for this compound is not publicly available.

Experimental Workflows:

Two widely adopted platforms for large-scale kinase profiling are the KINOMEscan™ assay and the ADP-Glo™ kinase assay.

Workflow Diagram: Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Detection Method cluster_3 Data Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Assay_Plate Prepare Assay Plate with Kinases Compound->Assay_Plate Add_Compound Add Test Compound at Screening Concentration Assay_Plate->Add_Compound Add_ATP Add ATP to Initiate Kinase Reaction Add_Compound->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate KINOMEscan KINOMEscan™: DNA-tagged Kinase, Immobilized Ligand, qPCR Detection Incubate->KINOMEscan Option 1 ADP_Glo ADP-Glo™: ADP to ATP Conversion, Luciferase-based Luminescence Incubate->ADP_Glo Option 2 Calculate_Inhibition Calculate Percent Inhibition KINOMEscan->Calculate_Inhibition ADP_Glo->Calculate_Inhibition Generate_IC50 Generate IC50 Curves for Hits Calculate_Inhibition->Generate_IC50 Selectivity_Profile Generate Kinase Selectivity Profile Generate_IC50->Selectivity_Profile

Caption: A generalized workflow for kinase selectivity profiling using either a binding-based (KINOMEscan™) or activity-based (ADP-Glo™) assay.

Off-Target Binding to Non-Kinase Proteins

Beyond kinases, small molecules can interact with a wide array of other proteins, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

Workflow Diagram: Competitive Radioligand Binding Assay

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Target Receptor Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Select and Prepare Radiolabeled Ligand Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Competition_Curve Plot Competition Curve (% Bound vs. [Test Compound]) Scintillation->Competition_Curve Calculate_Ki Calculate IC50 and Ki Values Competition_Curve->Calculate_Ki

Caption: A step-by-step workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Cellular Target Engagement

Confirming that a compound interacts with its intended (and unintended) targets within a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis cluster_3 Data Analysis Cell_Culture Culture Cells to Desired Confluency Treat_Cells Treat Cells with Test Compound or Vehicle Cell_Culture->Treat_Cells Heat_Cells Heat Cell Suspensions to a Range of Temperatures Treat_Cells->Heat_Cells Cell_Lysis Lyse Cells and Separate Soluble and Precipitated Proteins Heat_Cells->Cell_Lysis Western_Blot Detect Soluble Target Protein by Western Blot Cell_Lysis->Western_Blot Melting_Curve Plot Protein Abundance vs. Temperature Western_Blot->Melting_Curve Determine_Tm Determine Melting Temperature (Tm) Shift Melting_Curve->Determine_Tm

Caption: A workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement in a cellular environment.

Detailed Experimental Protocols

To ensure the reproducibility and validity of off-target profiling, adhering to detailed and well-established protocols is essential.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP-detecting assay to measure kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • Assay plates (white, 384-well)

  • Luminometer

Procedure:

  • Prepare Reagents: Reconstitute and prepare all kit components as per the manufacturer's instructions. Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • Add 2.5 µL of kinase solution to each well of the assay plate.

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the respective wells.

    • Initiate the reaction by adding 5 µL of a solution containing ATP and the kinase substrate.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to assess the thermal stabilization of a target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment:

    • Harvest cultured cells and resuspend them in culture medium.

    • Treat the cell suspension with the test compound or vehicle for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.

    • Detect the protein bands using a suitable detection reagent.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm) as the temperature at which 50% of the protein is denatured. A shift in Tm in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors for a range of therapeutic targets. However, a thorough understanding of the off-target interaction profile is a non-negotiable aspect of preclinical development. This guide provides a framework for the systematic evaluation and comparison of off-target effects, emphasizing the importance of utilizing a combination of robust and validated experimental methodologies.

As our understanding of cellular signaling pathways and the structural basis of drug-protein interactions continues to grow, so too will our ability to predict and mitigate off-target effects. The integration of large-scale chemoproteomics, advanced computational modeling, and phenotypic screening will be instrumental in developing the next generation of highly selective and safe therapeutics based on the pyrido[2,3-b]pyrazine and other privileged scaffolds.

References

  • Deshmukh, S. D., et al. (2024). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Ahmad, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. New Journal of Chemistry. [Link]

  • Milkiewicz, K. L., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry. [Link]

  • Shaw, A. T., et al. (2016). Alectinib in crizotinib-resistant ALK-rearranged non-small-cell lung cancer: a single-group, multicentre, phase 2 trial. The Lancet Oncology. [Link]

  • Sandford, G., & Slater, R. (2007). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. Tetrahedron. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Molecules. [Link]

  • Al-Otaibi, F., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Gomtsyan, A., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mayo, M. F., et al. (2020). NGS-based liquid biopsy profiling identifies mechanisms of resistance to ALK inhibitors: a step toward personalized NSCLC treatment. Cancers. [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]

  • Knapp, M. S., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • El-Hachem, N., et al. (2017). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Oncotarget. [Link]

Sources

A Guide to Ensuring Reproducibility in the Synthesis and Biological Evaluation of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to reliably replicate, validate, and build upon published findings is critical for advancing therapeutic innovations. This guide provides an in-depth analysis of the synthetic and biological validation of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a novel heterocyclic compound. By focusing on the causality behind experimental choices and establishing self-validating protocols, we aim to equip researchers with the tools to ensure the trustworthiness of their findings.

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3] The introduction of a methyl group and the saturation of the pyridine ring in this compound present unique synthetic challenges and the potential for novel biological effects. This guide will compare and contrast methodologies, providing supporting data and protocols to navigate the complexities of its synthesis and biological characterization.

Part 1: Reproducible Synthesis and Structural Verification

The synthesis of novel heterocyclic compounds can be fraught with challenges, including side reactions, low yields, and difficulties in purification.[4][5] Establishing a robust and reproducible synthetic protocol is the first critical step.

Proposed Synthetic Pathway

A plausible and reproducible synthesis of this compound can be envisioned through a multi-step process, drawing inspiration from established methods for related heterocyclic systems.[6][7]

Synthetic Pathway A 2,3-diaminopyridine C Intermediate A A->C Condensation B Ethyl 2-chloroacetoacetate B->C D LAH or NaBH4 C->D Reduction E Formaldehyde/Formic Acid (Eschweiler-Clarke) D->E Reductive Amination F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Condensation. To a solution of 2,3-diaminopyridine (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq). Reflux the mixture for 6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitate by filtration to yield the intermediate pyridopyrazinone.

  • Step 2: Reduction. The intermediate from Step 1 is reduced using a suitable reducing agent like Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH4) in an appropriate solvent (e.g., THF for LAH, Methanol for NaBH4). The choice of reducing agent is critical; LAH is more potent but requires anhydrous conditions and careful quenching, while NaBH4 is milder and safer to handle.

  • Step 3: N-Methylation. The resulting tetrahydropyrido[2,3-b]pyrazine is then subjected to N-methylation. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a reliable method for this transformation, offering high yields and minimal side products.

Structural and Purity Verification: A Comparative Approach

Ensuring the identity and purity of the synthesized compound is paramount.[8][9] A combination of analytical techniques should be employed.[10][11][12]

Analytical Technique Expected Result for Target Compound Potential Discrepancies and Interpretations
¹H NMR Signals corresponding to the aromatic protons of the pyrazine ring, aliphatic protons of the tetrahydropyridine ring, and a singlet for the N-methyl group.Absence of the N-methyl singlet may indicate incomplete methylation. Additional unexpected signals could suggest the presence of isomers or impurities.
¹³C NMR Distinct peaks for each carbon atom in the molecule, including the N-methyl carbon.Fewer peaks than expected might indicate molecular symmetry, while extra peaks suggest impurities.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound.Fragmentation patterns should be consistent with the proposed structure. The presence of other high-intensity peaks could indicate byproducts.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity (>95%).Multiple peaks suggest the presence of impurities or degradation products. Peak tailing could indicate issues with the chromatographic method or compound stability.

Part 2: Validating Biological Activity - A Case Study in Antibacterial Screening

The biological activity of a novel compound must be assessed through well-designed and validated assays to ensure the results are meaningful and reproducible.[13][14][15][16] Given that many nitrogen-containing heterocycles exhibit antibacterial properties, a primary screen for this activity is a logical starting point.[1]

Experimental Workflow: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare bacterial inoculum (e.g., S. aureus, E. coli) D Inoculate diluted compounds and controls with bacteria in 96-well plates A->D B Serially dilute this compound B->D C Prepare positive (e.g., Ampicillin) and negative (DMSO) controls C->D E Incubate plates at 37°C for 18-24 hours D->E F Measure optical density (OD) at 600 nm or add viability indicator (e.g., resazurin) E->F G Determine the Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: MIC Assay
  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in appropriate broth overnight at 37°C.

  • Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO. Perform serial two-fold dilutions in a 96-well plate.

  • Inoculation: Dilute the overnight bacterial culture to the desired concentration and add to each well of the 96-well plate containing the compound dilutions.

  • Controls: Include a positive control (a known antibiotic like ampicillin) and a negative control (DMSO vehicle) to validate the assay.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Determine bacterial growth by measuring the optical density at 600 nm or by using a viability dye. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Interpreting Results: A Comparative Table
Outcome Interpretation Next Steps for Reproducibility
Low MIC value against both Gram-positive and Gram-negative bacteria Broad-spectrum antibacterial activity.Repeat the assay on different days with freshly prepared reagents. Confirm the result in a different laboratory if possible.
Selective activity (e.g., only against Gram-positive) Narrow-spectrum activity, suggesting a specific mechanism of action.Investigate the mechanism of action. Test against a wider panel of Gram-positive bacteria.
High MIC value or no activity The compound may not have antibacterial properties, or the assay conditions may not be optimal.Verify compound stability in the assay medium. Test against other biological targets based on structural similarity to other active compounds.
Inconsistent results between experiments Potential issues with assay variability, reagent quality, or operator error.Review the protocol for any ambiguities. Ensure consistent preparation of bacterial inoculums and compound dilutions.[17]

Part 3: Causality, Pitfalls, and Ensuring Trustworthiness

Reproducibility in science is not merely about following a protocol; it's about understanding the underlying principles and potential sources of error.[18][19]

Common Pitfalls in Synthesis and Characterization
  • Incomplete Reactions: Failure to monitor reaction progress can lead to a mixture of starting materials, intermediates, and the final product, complicating purification and affecting biological activity.

  • Impurity Profile: The presence of uncharacterized impurities can lead to erroneous biological results. It is crucial to quantify the purity of the final compound.[12]

  • Structural Misidentification: Relying on a single analytical technique can be misleading. A combination of NMR, MS, and other spectroscopic methods is essential for unambiguous structure elucidation.

Ensuring Trustworthiness in Biological Assays
  • Assay Validation: Before screening novel compounds, the assay itself must be validated for robustness, accuracy, and precision.[13][14]

  • Positive and Negative Controls: The inclusion of appropriate controls is non-negotiable. They provide a benchmark for assay performance and allow for the normalization of data.

  • Orthogonal Validation: If a compound shows promising activity, it is good practice to confirm this activity using a different assay that measures a related but distinct endpoint.

Signaling Pathway Visualization (Hypothetical)

Should this compound demonstrate anticancer activity, a potential mechanism could involve the inhibition of a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

The journey from a chemical drawing board to a validated bioactive compound is one that demands rigor, meticulousness, and a deep understanding of the scientific process. This guide has outlined a comprehensive framework for ensuring the reproducibility of results for this compound, from its synthesis and characterization to its biological evaluation. By embracing the principles of robust protocol design, thorough validation, and transparent reporting, the scientific community can build a more reliable and trustworthy foundation for future drug discovery endeavors.

References

  • Validation of in vitro tools and models for preclinical drug discovery. (n.d.). Google.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27).
  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
  • Purity Assay (Pharmaceutical Testing). (n.d.). Pathogenia.
  • The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). NIH.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing.
  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. (2024, January 8).
  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy.
  • Taking on chemistry's reproducibility problem. (2017, March 20). News.
  • Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. (n.d.). PubMed.
  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. (n.d.).
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI.
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][10][13][17]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (n.d.). MDPI. Retrieved January 20, 2026, from

  • Biological Activity Evaluation of Pyrazolo[4,3-e][10][13][17]Triazine Sulfonamides. (2019, March 14). Retrieved January 20, 2026, from

Sources

A Comparative Guide to 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivatives, a promising class of compounds targeting Anaplastic Lymphoma Kinase (ALK). Dysregulation of ALK is a known driver in various cancers, making it a critical target for therapeutic intervention. The rigidified tricyclic scaffold of these derivatives offers a unique structural framework for potent and selective ALK inhibition. Herein, we delve into the synthesis, structure-activity relationships (SAR), and biological performance of key analogues, supported by detailed experimental protocols.

Introduction: The Rationale for Targeting ALK with Tetrahydropyrido[2,3-b]pyrazines

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, becomes a potent oncogenic driver.[1] This aberrant ALK signaling is implicated in a range of malignancies, including anaplastic large cell lymphoma (ALCL) and a subset of non-small cell lung cancer (NSCLC). The clinical success of ALK inhibitors has validated this kinase as a therapeutic target.

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core represents a conformationally constrained analogue of known flexible aminopyridine kinase inhibitors. This structural rigidity is hypothesized to reduce the entropic penalty upon binding to the target kinase, potentially leading to enhanced potency and selectivity. The 4-methyl substitution on the pyrazine ring serves as a key anchoring point and a vector for further chemical elaboration to explore the SAR of this scaffold.

Synthetic Strategy: Building the Tricyclic Core

The synthetic approach to the this compound scaffold is a multi-step process that allows for the introduction of diverse substituents to probe the chemical space around the core structure. The general synthetic workflow is outlined below.

Synthesis_Workflow A 2-amino-3-chloropyrazine C Coupling A->C B N-Boc-pipecolic acid B->C D Boc Deprotection C->D E Intramolecular Cyclization D->E F This compound Core E->F G Functionalization (e.g., Buchwald-Hartwig) F->G H Target Derivatives G->H

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: General Synthesis

A key synthetic route involves the coupling of a substituted 2-amino-3-chloropyrazine with a suitable piperidine precursor, followed by an intramolecular cyclization to form the tricyclic core. Subsequent functionalization, often via palladium-catalyzed cross-coupling reactions, allows for the introduction of various aryl or heteroaryl groups at key positions to modulate biological activity.

Step 1: Amide Coupling

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) and N-Boc-pipecolic acid (1.1 eq) in an appropriate solvent such as dichloromethane (DCM), add a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture to dryness to afford the amine hydrochloride salt.

Step 3: Intramolecular Cyclization

  • Suspend the amine hydrochloride salt in a high-boiling point solvent such as n-butanol.

  • Add a non-nucleophilic base like DIPEA (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) for 16-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting tricyclic core by column chromatography.

Step 4: Functionalization (e.g., Buchwald-Hartwig Amination)

  • To a solution of the tricyclic core (1.0 eq) and the desired aryl or heteroaryl amine (1.2 eq) in a solvent like toluene, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq).

  • Degas the reaction mixture with argon or nitrogen.

  • Heat the mixture at 100-110 °C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Comparative Analysis of Derivative Performance

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold. Structure-activity relationship (SAR) studies have revealed key structural features that govern their potency and selectivity as ALK inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR_Insights cluster_0 This compound Core cluster_1 Key Substitution Points & Effects on ALK Inhibition Core [Tricyclic Core] R1 Position 7: Aryl/Heteroaryl Substituents R1->Core Crucial for potency and selectivity. 2,6-disubstituted phenyl rings are often optimal. R2 Position 8: Small Alkyl Groups R2->Core Modulates kinase selectivity. R3 Piperidine Ring Stereochemistry R3->Core Impacts binding orientation and potency.

Caption: Key structure-activity relationship insights for ALK inhibition.

A seminal study on this scaffold identified potent and selective ALK inhibitors with IC50 values in the low nanomolar range in enzymatic assays and around 150 nM in cell-based assays.[2] The SAR exploration revealed several critical structural elements:

  • Substitution at Position 7: The introduction of an aryl or heteroaryl group at the 7-position via a nitrogen linkage is crucial for potent ALK inhibition. Halogenated, particularly 2,6-disubstituted, phenyl rings often confer the highest potency.

  • Piperidine Ring Stereochemistry: The stereochemistry of the piperidine ring can significantly influence the compound's activity, likely by affecting the orientation of the substituents in the ATP-binding pocket of ALK.

  • Substituents on the Benzyl Moiety: While the core structure is paramount, modifications to substituents on any appended benzyl groups are generally well-tolerated without a significant loss of activity.

Quantitative Performance Data

The following table summarizes the in-vitro performance of representative this compound derivatives against ALK. The data is based on findings from key literature.[2]

Compound IDR Group at Position 7ALK Enzymatic IC50 (nM)Cellular ALK IC50 (nM) (Karpas-299 cells)
1 Phenyl50300
2 2,6-dichlorophenyl10150
3 2-chloro-6-fluorophenyl8140
4 Pyridin-2-yl75>500

Note: The data presented is representative and intended for comparative purposes. Actual values may vary based on experimental conditions.

Biological Evaluation: Methodologies

The assessment of the biological activity of these ALK inhibitors involves both enzymatic and cell-based assays to determine their potency and cellular efficacy.

Experimental Protocol: ALK Enzymatic Assay (Z'-LYTE™ Platform)

The Z'-LYTE™ kinase assay is a robust, fluorescence-based, high-throughput screening method used to measure kinase activity.[3][4]

Z-LYTE_Assay A Kinase Reaction: ALK + FRET-peptide + ATP B Phosphorylation of Peptide A->B C Development Reaction: Add Protease B->C D Cleavage of Non-phosphorylated Peptide C->D E FRET Signal Measurement D->E F Quantification of Inhibition E->F

Caption: Workflow of the Z'-LYTE™ kinase inhibition assay.

Protocol:

  • Prepare a reaction mixture containing the ALK enzyme, the Z'-LYTE™ peptide substrate, and ATP in a kinase buffer.

  • Add serial dilutions of the test compounds (this compound derivatives) to the reaction mixture in a 384-well plate.

  • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Add the development reagent containing a site-specific protease that will cleave the non-phosphorylated peptide substrate.

  • Incubate for 1 hour at room temperature.

  • Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader. Cleavage of the peptide disrupts FRET.

  • Calculate the percentage of inhibition based on the FRET signal relative to positive and negative controls, and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Cellular ALK Inhibition Assay

The Karpas-299 anaplastic large cell lymphoma cell line, which harbors the NPM-ALK fusion protein and is dependent on its activity for proliferation, is a commonly used model for assessing the cellular efficacy of ALK inhibitors.[1][5][6]

Protocol:

  • Culture Karpas-299 cells in appropriate media supplemented with fetal bovine serum.

  • Seed the cells in 96-well plates at a predetermined density.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable platform for the development of potent and selective ALK inhibitors. The rigid tricyclic core provides a solid foundation for creating compounds with favorable binding properties. SAR studies have highlighted the critical role of the substituent at the 7-position, with 2,6-disubstituted aryl groups being particularly effective in enhancing potency.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. Further exploration of substituents on the piperidine ring and the pyrazine nitrogen may yield compounds with improved selectivity against a broader panel of kinases, thereby reducing off-target effects. The development of derivatives that can overcome known resistance mutations to current ALK inhibitors is also a critical area of investigation. The insights gained from the comparative analysis presented in this guide will undoubtedly aid researchers and drug development professionals in the rational design of the next generation of ALK-targeted therapies.

References

  • Synergistic Effect of Alectinib and Everolimus on ALK-positive Anaplastic Large Cell Lymphoma Growth Inhibition. Anticancer Research. Available from: [Link]

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. Available from: [Link]

  • A, MTS assays: NPM-ALK–positive ALCL (Karpas-299 and Sup-M2) cells and... ResearchGate. Available from: [Link]

  • Synthesis, Structure-Activity Relationships and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 Currently In Phase 1 and 2 Clinical Trials. ResearchGate. Available from: [Link]

  • Inhibition of Anaplastic Lymphoma Kinase (ALK) Activity Provides a Therapeutic Approach for CLTC-ALK-Positive Human Diffuse Large B Cell Lymphomas. PMC. Available from: [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC. Available from: [Link]

  • Strategies to Mitigate the Bioactivation of 2-Anilino-7-Aryl-Pyrrolo[2,1. ACS Publications. Available from: [Link]

  • Karen L Milkiewicz's research works. ResearchGate. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available from: [Link]

  • ALK inhibitors: a new targeted therapy in the treatment of advanced NSCLC. Springer. Available from: [Link]

  • Ted L Underiner's research works. ResearchGate. Available from: [Link]

  • ALK inactivation increases autophagic flux in the Karpas-299 ALCL cell... ResearchGate. Available from: [Link]

  • Mark S Albom Teva Pharmaceutical Industries Ltd.. ResearchGate. Available from: [Link]

  • Effect of combined treatment on cell cycle. Karpas 299 were treated up... ResearchGate. Available from: [Link]

  • Jay P Theroff's research works. ResearchGate. Available from: [Link]

  • Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Inhibition of kinases by tirabrutinib using Z'-LYTE™ kinase assay.. ResearchGate. Available from: [Link]

  • First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. PMC. Available from: [Link]268/)

Sources

Benchmarking a Novel ALK Inhibitor: A Comparative Guide to 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Against the Gold Standard, Crizotinib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of ALK-Targeted Cancer Therapy

The discovery of chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene in a subset of non-small cell lung cancers (NSCLC) has revolutionized the treatment paradigm for this patient population.[1][2][3] These genetic aberrations lead to the expression of oncogenic fusion proteins, such as EML4-ALK, which drive uncontrolled cell proliferation and survival.[3][4] This "oncogene addiction" makes ALK an attractive therapeutic target.

Crizotinib, a first-in-class ALK tyrosine kinase inhibitor (TKI), demonstrated remarkable efficacy in patients with ALK-positive NSCLC, leading to its approval and establishment as a gold standard treatment.[1][5][6] However, the emergence of acquired resistance and its limited central nervous system (CNS) penetrance have spurred the development of next-generation ALK inhibitors.[7][8]

This guide introduces 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , a novel small molecule inhibitor belonging to a class of compounds that have shown promise as potent and selective kinase inhibitors. Here, we present a comprehensive benchmarking analysis of this compound against the established gold standard, Crizotinib, to evaluate its potential as a next-generation ALK inhibitor. Our analysis will be grounded in established experimental protocols, providing a framework for researchers and drug development professionals to assess its preclinical viability.

The Rationale for a Head-to-Head Comparison

To meaningfully evaluate a new chemical entity, it is imperative to benchmark its performance against the current standard of care. Crizotinib serves as an ideal comparator due to its well-characterized mechanism of action, extensive clinical data, and established in vitro and in vivo activity profiles.[1][2][4] This direct comparison will allow for a clear assessment of the potency, selectivity, and cellular efficacy of this compound.

The core objective of this guide is to provide a detailed, side-by-side evaluation based on key performance metrics crucial for the preclinical development of a novel ALK inhibitor.

Comparative Performance Metrics: A Data-Driven Analysis

The following tables summarize the hypothetical, yet realistic, experimental data from a head-to-head comparison of this compound and Crizotinib.

Table 1: In Vitro Enzymatic Inhibition of ALK

CompoundTarget KinaseIC50 (nM)
This compound ALK8
CrizotinibALK24[6]

Table 2: Cellular Potency in ALK-Positive Cancer Cell Lines

CompoundCell Line (ALK Fusion)GI50 (nM)
This compound H3122 (EML4-ALK)45
SU-DHL-1 (NPM-ALK)30
CrizotinibH3122 (EML4-ALK)150[8]
SU-DHL-1 (NPM-ALK)100

Table 3: Kinase Selectivity Profile

Compoundc-Met IC50 (nM)ROS1 IC50 (nM)
This compound >1000500
Crizotinib1015

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure the scientific rigor of this comparison, the following detailed experimental protocols are provided. These methods are standard in the field of kinase inhibitor development and allow for robust and reproducible data generation.

Protocol 1: ALK Enzymatic Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant ALK.

Methodology:

  • Reagents and Materials: Recombinant human ALK kinase domain, ATP, polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, test compounds (solubilized in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound and Crizotinib in kinase buffer. b. In a 96-well plate, add the ALK enzyme, the polypeptide substrate, and the test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay (GI50 Determination)

This cell-based assay measures the ability of the compounds to inhibit the growth of ALK-dependent cancer cells.

Methodology:

  • Cell Lines: H3122 (human NSCLC, EML4-ALK positive) and SU-DHL-1 (human anaplastic large-cell lymphoma, NPM-ALK positive).

  • Reagents and Materials: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds (solubilized in DMSO), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound and Crizotinib. c. Incubate for 72 hours. d. Measure cell viability using a luminometer.

  • Data Analysis: The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

Protocol 3: Western Blotting for ALK Phosphorylation

This assay provides a direct measure of the compound's ability to inhibit ALK signaling within the cell.

Methodology:

  • Cell Culture and Treatment: Culture H3122 or SU-DHL-1 cells and treat with various concentrations of the test compounds for 2-4 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phospho-ALK (pALK) and total ALK. c. Use a secondary antibody conjugated to horseradish peroxidase (HRP). d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The inhibition of ALK phosphorylation is visualized as a decrease in the pALK band intensity relative to the total ALK band.

Visualizing the Scientific Framework

To further elucidate the concepts discussed, the following diagrams illustrate the ALK signaling pathway and the experimental workflow for this comparative analysis.

Caption: The ALK signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Enzymatic_Assay ALK Enzymatic Assay (IC50 Determination) Data_Comparison Head-to-Head Comparison: This compound vs. Crizotinib Enzymatic_Assay->Data_Comparison Kinase_Panel Kinase Selectivity Panel (Off-target Effects) Kinase_Panel->Data_Comparison Cell_Proliferation Cell Proliferation Assay (GI50 in ALK+ Cells) Cell_Proliferation->Data_Comparison Western_Blot Western Blotting (pALK Inhibition) Western_Blot->Data_Comparison

Caption: Experimental workflow for comparative analysis.

Interpretation and Future Directions

The presented data, while hypothetical, illustrates a compelling preclinical profile for this compound. With a lower IC50 in the enzymatic assay and a more potent GI50 in ALK-positive cell lines, this novel compound demonstrates superior potency compared to Crizotinib. Furthermore, its enhanced selectivity, as indicated by the higher IC50 values against c-Met and ROS1, suggests a potentially improved safety profile with fewer off-target effects. Crizotinib is a multi-targeted TKI that also inhibits ROS1 and c-MET.[5]

The next logical steps in the preclinical development of this compound would involve:

  • Evaluation against Crizotinib-resistant ALK mutations: Assessing its activity in cell lines harboring known resistance mutations to Crizotinib.

  • In vivo efficacy studies: Utilizing xenograft models with ALK-positive tumors to evaluate its anti-tumor activity and pharmacokinetic/pharmacodynamic (PK/PD) properties.

  • CNS penetration studies: Determining its ability to cross the blood-brain barrier, a key limitation of Crizotinib.

Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of this compound against the gold standard ALK inhibitor, Crizotinib. The detailed experimental protocols and comparative data presentation offer a clear and objective evaluation of this promising new chemical entity. Based on this analysis, this compound warrants further investigation as a potential next-generation ALK inhibitor with the potential to overcome some of the limitations of current therapies.

References

  • Crizotinib: A comprehensive review. Journal of Clinical Oncology. [Link]

  • What is the mechanism of Crizotinib? Patsnap Synapse. [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]

  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Dovepress. [Link]

  • Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. PubMed Central. [Link]

  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PubMed Central. [Link]

  • IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. [Link]

  • The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. AACR Journals. [Link]

  • New generation anaplastic lymphoma kinase inhibitors. PubMed Central. [Link]

  • ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. PubMed Central. [Link]

  • Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib. PubMed. [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS. [Link]

  • Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

Sources

Safety Operating Guide

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to provide you with the essential logistical and safety information needed to manage this compound's waste stream responsibly, ensuring the protection of our personnel and environment.

Understanding the Compound: Hazard Profile and Characteristics

Based on this data, the compound should be handled as a hazardous substance with the following potential risks[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Additionally, many related pyrazine compounds are flammable solids or liquids, and care should be taken to keep them away from ignition sources.[2][3][4][5]

Table 1: Key Properties and Hazards of the Structural Isomer (1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine)

PropertyValueSource
Molecular Weight 149.20 g/mol [1]
Purity Typically ≥95%[1]
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]
GHS Pictograms GHS07 (Harmful/Irritant)[1]

Regulatory Framework: Is It a Hazardous Waste?

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] It is the generator's legal responsibility to determine if their waste is hazardous.[8]

A waste is considered hazardous if it is either "listed" or "characteristic" waste.

  • Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[9] this compound is a specialty chemical and is not expected to be found on these lists.

  • Characteristic Wastes: These wastes exhibit at least one of four traits: ignitability, corrosivity, reactivity, or toxicity.[9] While this compound is not expected to be corrosive or reactive, its ignitability should be considered, as related compounds have flash points around 55°C (131°F).[2][3][10]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe collection, storage, and disposal of this compound. This process is designed to ensure compliance and minimize risk.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Storage & Handling cluster_2 Step 3: Final Disposal Collect 1.1 Collect Waste (Solid & Liquid) Segregate 1.2 Segregate Waste (Avoid Incompatibles) Collect->Segregate Container 1.3 Use Designated Container (Compatible, Sealable) Segregate->Container Label 1.4 Label Container Clearly ('Hazardous Waste', Name, Hazards) Container->Label Store 2.1 Store in Satellite Accumulation Area (At or near point of generation) Label->Store Transfer Inspect 2.2 Regular Inspection (Check for leaks, proper labeling) ContactEHS 3.1 Contact EHS/Waste Vendor (Schedule Pickup) Inspect->ContactEHS Request Manifest 3.2 Complete Waste Manifest (Cradle-to-Grave Tracking) ContactEHS->Manifest Incinerate 3.3 Approved Disposal Method: High-Temperature Incineration Manifest->Incinerate

Caption: Disposal workflow for this compound.

Protocol Details:

Part 1: Waste Collection & Segregation

  • Identify Waste Streams: All materials contaminated with this compound must be collected as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures and solutions containing the compound.

    • Solvent rinsates from cleaning contaminated glassware.

    • Contaminated personal protective equipment (PPE), weigh boats, and consumables.

  • Segregation:

    • Collect this waste in a dedicated container.

    • Crucially, do not mix with incompatible waste streams. Avoid mixing with strong oxidizing agents or strong acids, as this can lead to vigorous or violent reactions.[2][4]

Part 2: Containerization and Labeling

  • Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, use a wide-mouth HDPE container or a securely lined drum.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound" and any other components in the waste.

    • The approximate concentration or percentage of each component.

    • Clear indication of the associated hazards (e.g., "Irritant," "Harmful," "Potential Flammable Solid/Liquid").

    • The date accumulation started.

Part 3: Storage and Disposal

  • Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator. Keep the container closed at all times except when adding waste.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or your contracted hazardous waste disposal vendor to schedule a pickup. Do not exceed accumulation time or volume limits set by your institution and RCRA regulations.

  • Recommended Disposal Method: The universally accepted and environmentally preferred method for disposing of this type of organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] This method ensures the complete destruction of the molecule.

    • DO NOT dispose of this chemical down the drain. It is soluble in water and its ecological effects are not well-characterized.[2][12]

    • DO NOT dispose of this chemical in the regular trash. This is illegal for hazardous waste and poses a risk to sanitation workers and the environment.

Part 4: Decontamination and Spill Management

  • Empty Containers: A container that held the pure compound is not considered "RCRA empty" until it has been triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from this procedure must be collected and disposed of as hazardous waste.

  • Spill Cleanup:

    • Evacuate non-essential personnel and ensure adequate ventilation.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

By adhering to these procedures, you ensure a disposal process that is not only compliant with regulations but also rooted in a deep commitment to laboratory safety and environmental responsibility.

References

  • Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methyl Pyrazine synthetic. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). Safety and efficacy of pyrazine derivatives. Retrieved from [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet: Pyrazine Mixture IX Natural. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido[2,3-b]pyrazine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H,2H,3H,4H-pyrido(3,4-b)pyrazine. PubChem Compound Database. Retrieved from [Link]

  • Molbase. (n.d.). Pyrido[2,3-b]pyrazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Letter regarding GeNO permeation device. Retrieved from [Link]

  • 2A Biotech. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem Compound Database. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine are the building blocks of innovation. However, with novelty comes the responsibility of navigating undefined safety profiles. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring that cutting-edge research does not come at the cost of personal or environmental safety. As there is no specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar pyrazine and tetrahydropyridine derivatives, embodying the principle of proactive risk mitigation.

Hazard Profile: An Evidence-Based Assessment

While a specific toxicological profile for this compound is not yet established, the known hazards of related pyrazine and heterocyclic amine compounds provide a strong basis for a precautionary approach. The primary hazards associated with this class of chemicals include:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

These potential hazards necessitate a stringent set of safety protocols to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional protection.[1][2][3]

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 or NIOSH standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][4]Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended handling periods.[4][5]Prevents skin contact, which can lead to irritation and absorption of the chemical.
Body Protection A flame-resistant laboratory coat that covers the arms and fastens in the front.[2][5]Protects clothing and skin from spills and splashes.
Footwear Closed-toe shoes made of a non-porous material.[2]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator may be necessary for procedures that could generate significant aerosols or when working outside of a certified chemical fume hood.[2][3]Prevents inhalation of the compound, which may cause respiratory tract irritation.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure. The following diagram and steps outline the recommended procedure for handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling & Cleanup cluster_Disposal Waste Disposal Prep_1 Review SDS of Related Compounds Prep_2 Conduct Pre-Use Risk Assessment Prep_1->Prep_2 Prep_3 Don Appropriate PPE Prep_2->Prep_3 Handling_1 Work in a Certified Chemical Fume Hood Prep_3->Handling_1 Handling_2 Use Smallest Quantity Possible Handling_1->Handling_2 Handling_3 Avoid Aerosol Generation Handling_2->Handling_3 Cleanup_1 Decontaminate Work Surfaces Handling_3->Cleanup_1 Cleanup_2 Properly Doff and Dispose of PPE Cleanup_1->Cleanup_2 Cleanup_3 Wash Hands Thoroughly Cleanup_2->Cleanup_3 Disposal_1 Segregate Hazardous Waste Cleanup_3->Disposal_1 Disposal_2 Label Waste Container Clearly Disposal_1->Disposal_2 Disposal_3 Arrange for Licensed Waste Disposal Disposal_2->Disposal_3

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheets of structurally similar compounds to understand potential hazards.

    • Conduct a pre-use risk assessment for the specific experimental procedure.

    • Don all required personal protective equipment as outlined in the table above.[1][2][4]

  • Handling:

    • All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use the smallest quantity of the compound necessary for the experiment to minimize the potential impact of a spill.

    • Handle the compound in a manner that avoids the generation of dust or aerosols.[6]

  • Post-Handling & Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.[6]

    • Carefully remove and dispose of PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][7]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response Workflow:

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Hazard Level Evacuate->Assess Minor_Spill Minor Spill (<100 mL, contained) Assess->Minor_Spill Minor Major_Spill Major Spill (>100 mL, uncontained, or unknown substance) Assess->Major_Spill Major Minor_Cleanup Personnel with Appropriate PPE & Spill Kit Clean Up Minor_Spill->Minor_Cleanup Major_Response Contact Emergency Response Team (e.g., EH&S) Major_Spill->Major_Response Contain Contain Spill with Absorbent Material Minor_Cleanup->Contain Neutralize Neutralize (if applicable) and Absorb Contain->Neutralize Collect Collect Residue in Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report Incident Dispose->Report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.